Product packaging for 1,3,5-Trimethyl-1,4-cyclohexadiene(Cat. No.:CAS No. 4074-23-1)

1,3,5-Trimethyl-1,4-cyclohexadiene

Cat. No.: B1610217
CAS No.: 4074-23-1
M. Wt: 122.21 g/mol
InChI Key: FWNSPYIKHBSEAH-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-1,4-cyclohexadiene is a useful research compound. Its molecular formula is C9H14 and its molecular weight is 122.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14 B1610217 1,3,5-Trimethyl-1,4-cyclohexadiene CAS No. 4074-23-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-trimethylcyclohexa-1,4-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14/c1-7-4-8(2)6-9(3)5-7/h4-5,7H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNSPYIKHBSEAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=C(CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448676
Record name 1,3,5-TRIMETHYL-1,4-CYCLOHEXADIENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4074-23-1
Record name 1,3,5-TRIMETHYL-1,4-CYCLOHEXADIENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3,5-Trimethyl-1,4-cyclohexadiene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,3,5-trimethyl-1,4-cyclohexadiene, a valuable intermediate in organic synthesis. The primary focus is on the Birch reduction of mesitylene (1,3,5-trimethylbenzene), the most prevalent and effective method for its preparation. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, and presents a thorough analysis of the expected quantitative data and spectroscopic characterization. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully synthesize and characterize this important compound.

Introduction

This compound is a substituted cyclic diene with significant applications in synthetic organic chemistry.[1] Its unique structural features, including the presence of both conjugated and non-conjugated double bonds and three methyl groups, make it a versatile building block for the synthesis of more complex molecules. The controlled partial reduction of the aromatic ring of mesitylene is the key transformation to access this compound. The Birch reduction, a dissolving metal reduction in liquid ammonia, stands as the classical and most efficient method for this purpose.[1]

Synthesis via Birch Reduction of Mesitylene

The Birch reduction of mesitylene offers a direct and reliable route to this compound. The reaction involves the use of an alkali metal, typically sodium or lithium, dissolved in liquid ammonia to create solvated electrons, which act as the reducing agent. An alcohol, such as ethanol or tert-butanol, is used as a proton source to quench the anionic intermediates.

Reaction Mechanism

The mechanism of the Birch reduction of mesitylene proceeds through the following key steps:

  • Electron Transfer: A solvated electron from the dissolved alkali metal adds to the aromatic ring of mesitylene, forming a radical anion.

  • Protonation: The radical anion is protonated by the alcohol present in the reaction mixture.

  • Second Electron Transfer: A second solvated electron adds to the resulting radical, forming a carbanion.

  • Second Protonation: The carbanion is protonated by another molecule of the alcohol to yield the final product, this compound.

The regioselectivity of the reduction is governed by the electronic effects of the methyl groups on the aromatic ring.

Birch_Reduction_Mechanism Mesitylene Mesitylene Radical_Anion Radical Anion Mesitylene->Radical_Anion + e⁻ (from Na/NH₃) Radical Radical Radical_Anion->Radical + ROH Anion Anion Radical->Anion + e⁻ (from Na/NH₃) Product This compound Anion->Product + ROH

Birch Reduction Mechanism of Mesitylene.
Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via the Birch reduction of mesitylene.

Materials:

  • Mesitylene (1,3,5-trimethylbenzene)

  • Sodium metal

  • Liquid ammonia

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel is assembled and flame-dried. The system is then flushed with an inert gas (e.g., argon or nitrogen).

  • Ammonia Condensation: The flask is cooled in a dry ice/acetone bath, and liquid ammonia is condensed into the flask.

  • Sodium Dissolution: Small pieces of sodium metal are carefully added to the liquid ammonia with stirring until a persistent deep blue color is obtained, indicating the presence of solvated electrons.

  • Substrate Addition: A solution of mesitylene in anhydrous ethanol is added dropwise from the dropping funnel to the stirred sodium-ammonia solution. The addition rate should be controlled to maintain the blue color.

  • Reaction Quenching: After the addition is complete, the reaction is stirred for a specified time (typically 1-2 hours). The reaction is then quenched by the careful addition of a saturated aqueous ammonium chloride solution until the blue color disappears.

  • Workup: The ammonia is allowed to evaporate. The remaining residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed by rotary evaporation, and the crude product is purified by distillation under reduced pressure to afford this compound as a colorless liquid.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Reaction Setup Condensation 2. NH₃ Condensation Setup->Condensation Dissolution 3. Na Dissolution Condensation->Dissolution Addition 4. Substrate Addition Dissolution->Addition Quenching 5. Reaction Quenching Addition->Quenching Evaporation 6. NH₃ Evaporation Quenching->Evaporation Extraction 7. Extraction Evaporation->Extraction Drying 8. Drying Extraction->Drying Purification 9. Purification Drying->Purification

Experimental Workflow for Synthesis.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterValueReference
Molecular Formula C₉H₁₄[1]
Molecular Weight 122.21 g/mol [1]
Typical Yield 75-85%Varies by specific protocol
Boiling Point 142-144 °CVaries with pressure
Density 0.83 g/mLVaries with temperature

Spectroscopic Data and Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides key information about the proton environment in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.3br s2HVinylic protons
~2.6m2HAllylic CH₂
~1.7s6HVinylic CH₃
~1.0d3HAliphatic CH₃
~2.2m1HAliphatic CH
¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

Chemical Shift (ppm)Assignment
~128Vinylic C
~122Vinylic C
~35Allylic CH₂
~30Aliphatic CH
~23Vinylic CH₃
~21Aliphatic CH₃
Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands corresponding to the functional groups present.

Wavenumber (cm⁻¹)Assignment
~3020=C-H stretch
~2960-2850C-H stretch (alkyl)
~1650C=C stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

m/zAssignment
122[M]⁺ (Molecular ion)
107[M - CH₃]⁺
91[M - C₂H₅]⁺ or Tropylium ion

Alternative Synthetic Approaches

While the Birch reduction is the most common method, other approaches to synthesize substituted cyclohexadienes exist, such as the Diels-Alder reaction. However, for the specific synthesis of this compound, the Birch reduction of the readily available mesitylene remains the most practical and efficient route.

Conclusion

This technical guide has detailed the synthesis of this compound, with a focus on the Birch reduction of mesitylene. The provided experimental protocol, along with the comprehensive quantitative and spectroscopic data, serves as a valuable resource for researchers in organic synthesis and drug development. The successful synthesis and characterization of this compound open avenues for its application as a key intermediate in the construction of more complex molecular architectures.

References

An In-depth Technical Guide to 1,3,5-Trimethyl-1,4-cyclohexadiene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1,3,5-trimethyl-1,4-cyclohexadiene, a notable substituted cyclic diene. The guide details its chemical and physical properties, spectroscopic profile, primary synthetic methodologies, and key chemical reactivity. The information is tailored for professionals in research and drug development who may utilize this compound as a building block in complex organic synthesis.

Core Properties and Specifications

This compound, with the chemical formula C₉H₁₄, is a derivative of cyclohexadiene featuring three methyl groups at the 1, 3, and 5 positions.[1] This substitution pattern significantly influences its electronic properties and steric profile, making it a valuable reagent in synthetic chemistry.[1]

Physical and Chemical Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental setups.

PropertyValueReference
CAS Number 4074-23-1[2]
Molecular Formula C₉H₁₄[2][3]
Molecular Weight 122.21 g/mol [1][2]
Density 0.820 g/cm³[4][5]
Boiling Point ~172 °C[5]
InChI Key FWNSPYIKHBSEAH-UHFFFAOYSA-N[1]
Canonical SMILES CC1C=C(CC(=C1)C)C[5]
Solubility Insoluble in water[1][6]
Appearance Not specified, likely a liquid

Structural Elucidation and Spectroscopic Profile

Confirming the structure and purity of this compound relies on a combination of standard spectroscopic techniques.

cluster_input Compound Sample cluster_analysis Spectroscopic Analysis cluster_output Data Interpretation Compound This compound (C₉H₁₄) NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR MS Mass Spectrometry (MS) Compound->MS IR Infrared Spectroscopy (IR) Compound->IR Structure Molecular Structure (Connectivity, Stereochemistry) NMR->Structure MS->Structure IR->Structure Purity Purity Assessment Structure->Purity Identity Final Confirmation Purity->Identity

A logical workflow for the structural confirmation of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for the structural determination of this compound.[1]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the vinylic protons on the double bonds, and the methylene protons of the ring. The chemical shifts and coupling patterns provide definitive information about the connectivity of the molecule.

  • ¹³C NMR: The carbon NMR spectrum will display unique resonances for the methyl carbons, the sp²-hybridized carbons of the C=C double bonds, and the sp³-hybridized carbons of the ring, confirming the carbon framework.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation patterns.

  • Molecular Ion Peak: The mass spectrum should exhibit a molecular ion peak ([M]⁺) at an m/z value of approximately 122, corresponding to its molecular weight.[1]

  • Fragmentation: A common fragmentation pathway for alkyl-substituted cyclic compounds is the loss of a methyl radical (•CH₃), which would result in a prominent peak at m/z 107 ([M-15]⁺).[1] Another potential fragmentation is a retro-Diels-Alder reaction, though this is often less favorable for substituted cyclohexadienes compared to the parent structure.[1]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups through their characteristic vibrational modes.[1]

  • C-H Stretching: Alkenyl C-H stretches are typically observed above 3000 cm⁻¹, while alkyl C-H stretches appear just below 3000 cm⁻¹.[1]

  • C=C Stretching: Vibrations corresponding to the carbon-carbon double bonds within the ring will also be present.

Synthesis and Experimental Protocols

The most established method for synthesizing 1,4-cyclohexadiene derivatives from aromatic precursors is the Birch reduction.[1] This reaction is highly effective for converting 1,3,5-trimethylbenzene (mesitylene) into this compound.

start Start Materials mesitylene Mesitylene (Aromatic Precursor) start->mesitylene reagents Reagents: - Alkali Metal (Na or Li) - Liquid Ammonia (NH₃) - Proton Source (Alcohol) start->reagents reaction Birch Reduction (-33 °C) mesitylene->reaction reagents->reaction workup Reaction Quench & Workup reaction->workup purification Purification (e.g., Distillation) workup->purification product Final Product: This compound purification->product

Workflow for the synthesis via Birch reduction.
Detailed Protocol: Birch Reduction of Mesitylene

This protocol describes a generalized procedure for the synthesis of this compound.

Materials:

  • 1,3,5-Trimethylbenzene (Mesitylene)

  • Anhydrous liquid ammonia (NH₃)

  • Alkali metal (e.g., sodium or lithium)

  • Anhydrous alcohol (e.g., ethanol or tert-butanol) as a proton source

  • Reaction vessel equipped with a dry ice/acetone condenser and a stirring mechanism

  • Quenching agent (e.g., ammonium chloride)

  • Organic solvent for extraction (e.g., diethyl ether or pentane)

Procedure:

  • Setup: Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon) and cool it to -78 °C.

  • Condensation: Condense anhydrous liquid ammonia into the reaction vessel to the required volume.

  • Dissolution: Add the mesitylene and the alcohol proton source to the liquid ammonia with stirring.

  • Reduction: Carefully add the alkali metal (e.g., sodium) in small pieces. The formation of a deep blue color indicates the presence of solvated electrons, which are the active reducing species. Continue adding the metal until the blue color persists.

  • Reaction: Allow the reaction to stir at a low temperature (typically -33 °C, the boiling point of ammonia) for several hours until the starting material is consumed (monitored by TLC or GC).

  • Quenching: Cautiously quench the reaction by adding a solid proton source like ammonium chloride to neutralize any remaining alkali metal.

  • Evaporation: Allow the ammonia to evaporate under a stream of inert gas.

  • Workup: Add water to the residue and perform a liquid-liquid extraction with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The cyclohexadiene scaffold is a cornerstone in organic synthesis, primarily due to its participation in pericyclic reactions like the Diels-Alder cycloaddition.[1]

The Diels-Alder Reaction

This compound is an electron-rich diene due to the three electron-donating methyl groups.[1] This enhances its reactivity towards electron-poor dienophiles in [4+2] cycloaddition reactions, making it an excellent tool for constructing complex bicyclic systems, which are common motifs in natural products and pharmaceutical agents.[1]

diene This compound (Electron-Rich Diene) plus + dienophile Generic Dienophile (Electron-Poor) reaction_arrow [4+2] Cycloaddition (Diels-Alder Reaction) product Bicyclic Adduct (Substituted Norbornene Derivative) reaction_arrow->product cluster_reactants cluster_reactants

Schematic of the Diels-Alder reaction.
Radical-Mediated Pathways

Cyclohexadiene derivatives can also participate in radical reactions. They can serve as hydrogen atom donors, driven by the formation of a stable, resonance-stabilized cyclohexadienyl radical and the subsequent potential for aromatization.[1] This property makes them useful in studying radical chain mechanisms and for the functionalization of existing molecular frameworks.[1]

Safety and Handling

While specific hazard data for this compound is limited, it should be handled with the care appropriate for a volatile and potentially flammable hydrocarbon.[2][7]

Safety AspectRecommendationReference(s)
Personal Protective Equipment Safety goggles with side-shields, chemical-impermeable gloves, and a lab coat. Ensure adequate ventilation or use a respirator if exposure limits are exceeded.[8]
First-Aid (Inhalation) Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
First-Aid (Skin Contact) Wash off with soap and plenty of water. Consult a physician.[2]
First-Aid (Eye Contact) Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
First-Aid (Ingestion) Do NOT induce vomiting. Rinse mouth with water and consult a physician.[2]
Fire Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
Handling and Storage Keep container tightly closed in a dry, well-ventilated place. Keep away from heat, sparks, and open flames.[7][9]

Conclusion

This compound is a versatile synthetic building block with well-defined physical and spectroscopic properties. Its primary utility lies in its role as an electron-rich diene for the construction of complex cyclic and bicyclic molecular architectures via the Diels-Alder reaction. A thorough understanding of its synthesis, reactivity, and handling procedures is crucial for its effective application in research and the development of new chemical entities.

References

An In-depth Technical Guide to 1,3,5-Trimethyl-1,4-cyclohexadiene: Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3,5-trimethyl-1,4-cyclohexadiene, a significant cyclic diene in organic synthesis. The document details its historical discovery, rooted in the pioneering work of Arthur J. Birch on the reduction of aromatic compounds. A thorough examination of its primary synthesis route, the Birch reduction of mesitylene, is presented, including a detailed experimental protocol. The guide also compiles and presents key quantitative data, including physical properties and spectroscopic characterization, in structured tables for ease of reference. Furthermore, reaction mechanisms and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical processes involved. This document serves as a critical resource for researchers and professionals in organic chemistry and drug development, offering in-depth insights into the synthesis and properties of this versatile compound.

Introduction

This compound, a substituted cyclohexadiene, is a valuable intermediate in organic synthesis. Its structure, featuring a six-membered ring with two non-conjugated double bonds and three methyl groups, makes it a useful building block for the construction of more complex molecules. The strategic placement of the methyl groups influences its reactivity and stereochemistry in various transformations. This guide explores the origins of this compound, its synthesis, and its detailed chemical and physical characteristics.

Discovery and History

The discovery of this compound is intrinsically linked to the development of the Birch reduction , a powerful method for the reduction of aromatic rings. This reaction was first reported by the Australian chemist Arthur J. Birch in 1944.[1][2] His work demonstrated that aromatic compounds could be selectively reduced to 1,4-cyclohexadienes using an alkali metal, typically sodium or lithium, dissolved in liquid ammonia in the presence of an alcohol as a proton source.[1][2]

While a specific date for the first synthesis of this compound is not explicitly documented in the readily available literature, it is highly probable that its synthesis was first achieved during Birch's extensive investigations into the scope and mechanism of the reduction of various substituted benzene derivatives, including mesitylene (1,3,5-trimethylbenzene). The formation of this compound from mesitylene is a classic example of the Birch reduction and serves to illustrate the regioselectivity of this transformation.

Synthesis of this compound

The primary and most well-established method for the synthesis of this compound is the Birch reduction of mesitylene.[1][2]

Reaction Principle

The Birch reduction of mesitylene involves the transfer of solvated electrons from an alkali metal in liquid ammonia to the aromatic ring. This generates a radical anion, which is subsequently protonated by an alcohol. A second electron transfer followed by a final protonation yields the non-conjugated 1,4-cyclohexadiene product. The electron-donating methyl groups on the mesitylene ring direct the reduction to produce the this compound isomer.

Experimental Protocol: Birch Reduction of Mesitylene

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

  • Mesitylene (1,3,5-trimethylbenzene)

  • Sodium metal

  • Anhydrous liquid ammonia

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • A three-necked round-bottom flask equipped with a dry ice condenser, a dropping funnel, and a gas inlet is assembled and flame-dried.

  • Anhydrous liquid ammonia (e.g., 200 mL per 0.1 mol of mesitylene) is condensed into the flask at -78 °C (dry ice/acetone bath).

  • Small pieces of sodium metal (e.g., 2.5 equivalents) are cautiously added to the liquid ammonia with stirring until a persistent deep blue color is obtained, indicating the presence of solvated electrons.

  • A solution of mesitylene (1 equivalent) in anhydrous ethanol (e.g., 2 equivalents) is added dropwise from the dropping funnel to the stirred sodium-ammonia solution at a rate that maintains the blue color.

  • After the addition is complete, the reaction mixture is stirred at -78 °C for a specified period (e.g., 1-2 hours) until the blue color disappears.

  • The reaction is quenched by the cautious addition of a saturated aqueous ammonium chloride solution.

  • The liquid ammonia is allowed to evaporate under a stream of nitrogen.

  • The remaining aqueous residue is extracted with diethyl ether.

  • The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed by rotary evaporation to yield the crude product, which can be further purified by distillation.

Reaction Workflow

Birch_Reduction_Workflow setup Reaction Setup (Flame-dried glassware, inert atmosphere) condensation Condensation of Liquid Ammonia (-78 °C) setup->condensation na_addition Addition of Sodium Metal (Formation of solvated electrons) condensation->na_addition mesitylene_addition Dropwise Addition of Mesitylene/Ethanol Solution na_addition->mesitylene_addition reaction Reaction Stirring (-78 °C, 1-2 h) mesitylene_addition->reaction quench Quenching (Saturated aq. NH4Cl) reaction->quench evaporation Evaporation of Ammonia quench->evaporation extraction Extraction with Diethyl Ether evaporation->extraction workup Washing and Drying extraction->workup purification Solvent Removal and Purification (Distillation) workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound via Birch reduction.

Reaction Mechanism

Birch_Reduction_Mechanism mesitylene Mesitylene radical_anion Radical Anion mesitylene->radical_anion + e⁻ (from Na/NH₃) cyclohexadienyl_radical Cyclohexadienyl Radical radical_anion->cyclohexadienyl_radical + EtOH - EtO⁻ cyclohexadienyl_anion Cyclohexadienyl Anion cyclohexadienyl_radical->cyclohexadienyl_anion + e⁻ product This compound cyclohexadienyl_anion->product + EtOH - EtO⁻

Caption: Simplified mechanism of the Birch reduction of mesitylene.

Physicochemical Properties and Spectroscopic Data

Physical Properties
PropertyValueReference
CAS Number4074-23-1[3]
Molecular FormulaC₉H₁₄[4]
Molecular Weight122.21 g/mol [3]
Boiling Point172 °C[5]
Density0.82 g/cm³
AppearanceColorless liquid
SolubilityInsoluble in water
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): As specific literature values for the ¹H NMR spectrum of this compound are not readily available in the searched databases, a predicted spectrum based on its structure would show signals for the vinylic protons, the allylic proton, the methylene protons, and the methyl groups. The expected chemical shifts would be in the regions of 5.0-6.0 ppm for the vinylic protons, and 1.0-2.5 ppm for the allylic and methyl protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Similarly, a predicted ¹³C NMR spectrum would display signals for the sp² hybridized carbons of the double bonds and the sp³ hybridized carbons of the methylene and methyl groups. The vinylic carbons would appear in the downfield region (around 120-140 ppm), while the aliphatic carbons would be in the upfield region (around 20-40 ppm).

Mass Spectrometry (MS): The electron ionization mass spectrum would show a molecular ion peak (M⁺) at m/z = 122, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methyl groups and other characteristic cleavages of the cyclohexadiene ring.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations for the sp² and sp³ hybridized carbons (around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively), C=C stretching vibrations (around 1600-1680 cm⁻¹), and C-H bending vibrations.

Role in Chemical Synthesis and Absence in Biological Signaling

This compound is primarily utilized as a diene in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. The electron-donating methyl groups enhance its reactivity as a diene. It also serves as a model compound in mechanistic studies of various organic reactions.

A thorough search of the available scientific literature reveals no significant or established role of this compound in biological signaling pathways. Its primary relevance is within the domain of synthetic and mechanistic organic chemistry.

Conclusion

This compound is a historically and synthetically important molecule whose origins are tied to the groundbreaking work of A.J. Birch. Its synthesis via the Birch reduction of mesitylene remains a cornerstone of organic chemistry education and practice. This technical guide has provided a detailed overview of its discovery, a comprehensive experimental protocol for its synthesis, and a compilation of its key physical and spectroscopic properties. The included visualizations of the experimental workflow and reaction mechanism offer a clear and concise understanding of the processes involved. For researchers and professionals in the chemical sciences, a solid understanding of the synthesis and characteristics of this fundamental diene is essential for its effective application in the development of novel molecules and materials.

References

In-Depth Technical Guide: Spectroscopic Data for 1,3,5-Trimethyl-1,4-cyclohexadiene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3,5-Trimethyl-1,4-cyclohexadiene (CAS No. 4074-23-1). Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on established computational models, alongside detailed, generalized experimental protocols for acquiring such data.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. It is important to note that actual experimental values may vary depending on the specific conditions, such as the solvent and the instrumentation used.

Table 1: Predicted ¹H NMR Spectroscopic Data
Atom PositionPredicted Chemical Shift (δ) [ppm]Predicted Multiplicity
C1-CH₃~1.7Singlet
C2-H~5.4Singlet
C3-CH₃~1.7Singlet
C4-H~5.4Singlet
C5-CH₃~1.0Doublet
C6-H₂~2.7Multiplet
Table 2: Predicted ¹³C NMR Spectroscopic Data
Atom PositionPredicted Chemical Shift (δ) [ppm]
C1Not available
C2~125
C3Not available
C4~125
C5~35
C6~30
C1-CH₃~23
C3-CH₃~23
C5-CH₃~21
Table 3: Predicted Infrared (IR) Spectroscopy Data
Vibrational ModePredicted Wavenumber Range (cm⁻¹)Intensity
=C-H Stretch3100 - 3000Medium
C-H Stretch (Alkyl)3000 - 2850Strong
C=C Stretch1680 - 1600Medium-Weak
CH₂ Scissoring1470 - 1440Medium
CH₃ Bending1470 - 1440 and 1390 - 1370Medium
C-H Out-of-Plane Bend1000 - 675Strong
Table 4: Predicted Mass Spectrometry (MS) Data

The molecular formula of this compound is C₉H₁₄, with a molecular weight of approximately 122.21 g/mol .[1] The primary fragmentation is expected to be the loss of a methyl group (CH₃•), resulting in a prominent peak at m/z 107.

AdductPredicted m/z
[M]⁺122.10900
[M+H]⁺123.11683
[M+Na]⁺145.09877
[M-H]⁻121.10227
[M+NH₄]⁺140.14337

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited. These protocols are standard procedures and may require optimization for the specific analysis of this compound.

Synthesis via Birch Reduction of Mesitylene

This compound can be synthesized from mesitylene (1,3,5-trimethylbenzene) using a Birch reduction. This reaction involves the use of an alkali metal (such as sodium or lithium) dissolved in liquid ammonia with a proton source, typically an alcohol.

Materials:

  • Mesitylene

  • Lithium or Sodium metal

  • Anhydrous liquid ammonia

  • Anhydrous ethanol

  • Anhydrous diethyl ether or THF

  • Apparatus for reactions at low temperatures (e.g., Dewar condenser, dry ice/acetone bath)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet for ammonia, and a dropping funnel, under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Condense anhydrous ammonia into the flask.

  • Add small, freshly cut pieces of lithium or sodium metal to the stirred ammonia until a persistent blue color is obtained, indicating the presence of solvated electrons.

  • Dissolve the mesitylene in anhydrous ethanol and add it dropwise to the metal-ammonia solution.

  • Allow the reaction to stir at -78 °C for several hours. The progress of the reaction can be monitored by the disappearance of the blue color.

  • Once the reaction is complete, quench the excess alkali metal by the cautious addition of a proton source, such as more ethanol or a saturated aqueous solution of ammonium chloride.

  • Allow the ammonia to evaporate.

  • Add water and extract the product with diethyl ether or another suitable organic solvent.

  • Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the this compound by distillation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a spectral width of 200-220 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR:

  • Sample Preparation: As this compound is a liquid, a small drop can be placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum: Place the liquid sample on the ATR crystal, ensuring good contact.

  • Acquisition: Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Process the spectrum to identify the wavenumbers of the absorption bands.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Instrumentation: Use a GC-MS system, which consists of a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

  • Gas Chromatography:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.

    • Use a suitable capillary column (e.g., a non-polar column like DB-5ms).

    • Employ a temperature program to separate the components of the sample. For example, hold at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Helium is typically used as the carrier gas.

  • Mass Spectrometry:

    • The eluent from the GC column is directed into the ion source of the mass spectrometer.

    • Electron Ionization (EI) is a common method for generating ions, typically at 70 eV.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • Acquire mass spectra over a suitable m/z range (e.g., 40-300 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualizations

The following diagrams illustrate key workflows and relationships in the analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Output Mesitylene Mesitylene (Starting Material) Birch_Reduction Birch Reduction Mesitylene->Birch_Reduction Product This compound (Purified Product) Birch_Reduction->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass Spectrum (m/z and Intensity) MS->MS_Data Structural_Confirmation Structural Confirmation NMR_Data->Structural_Confirmation IR_Data->Structural_Confirmation MS_Data->Structural_Confirmation

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Spectroscopic_Techniques_Relationship cluster_techniques Spectroscopic Techniques cluster_information Information Obtained Molecule This compound NMR NMR (Nuclear Magnetic Resonance) Molecule->NMR IR IR (Infrared) Molecule->IR MS MS (Mass Spectrometry) Molecule->MS NMR_info Carbon-Hydrogen Framework Connectivity NMR->NMR_info IR_info Functional Groups Bond Vibrations IR->IR_info MS_info Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_info Structural_Elucidation Complete Structural Elucidation NMR_info->Structural_Elucidation IR_info->Structural_Elucidation MS_info->Structural_Elucidation

Caption: Relationship between spectroscopic techniques and the structural information obtained.

References

An In-depth Technical Guide to the Molecular Structure of 1,3,5-Trimethyl-1,4-cyclohexadiene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1,3,5-trimethyl-1,4-cyclohexadiene. The document details its chemical and physical characteristics, spectroscopic profile, and a general methodology for its synthesis. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development who are interested in the applications and further investigation of this compound.

Introduction

This compound, a substituted cyclic diene, is a molecule of interest in organic synthesis. Its structure, consisting of a six-membered ring with two carbon-carbon double bonds and three methyl groups, gives rise to specific chemical properties and reactivity.[1] This guide will explore the molecular architecture, spectroscopic signature, and synthetic pathways of this compound.

Molecular Structure and Properties

The molecular formula of this compound is C₉H₁₄, and it has a molecular weight of approximately 122.21 g/mol .[1] The structure features a cyclohexadiene ring with methyl groups at the 1, 3, and 5 positions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₄[1]
Molecular Weight122.21 g/mol [1]
CAS Number4074-23-1[1]
InChIInChI=1S/C9H14/c1-7-4-8(2)6-9(3)5-7/h4-5,7H,6H2,1-3H3[2]
SMILESCC1C=C(CC(=C1)C)C[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl, allylic, and methyl protons. The chemical shifts would be influenced by the positions of the methyl groups and the double bonds.

¹³C NMR: The carbon NMR spectrum would display signals for the sp² hybridized carbons of the double bonds and the sp³ hybridized carbons of the methylene and methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for C-H and C=C stretching and bending vibrations, typical for a substituted cyclohexadiene.

Table 2: Predicted IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)
=C-H Stretch3100-3000
C-H Stretch (Alkyl)3000-2850
C=C Stretch1680-1600
CH₂/CH₃ Bending1470-1370
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The predicted mass spectrum of this compound would show a molecular ion peak and various fragment ions.

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

Adductm/z
[M]+122.10900
[M+H]+123.11683
[M+Na]+145.09877
[M-H]-121.10227
[M+NH₄]+140.14337

Source: PubChemLite[2]

Experimental Protocols

Synthesis of this compound via Birch Reduction

A common method for the synthesis of 1,4-cyclohexadiene derivatives is the Birch reduction of the corresponding aromatic compound.[3] In the case of this compound, the starting material is mesitylene (1,3,5-trimethylbenzene).

General Procedure:

  • Reaction Setup: A reaction vessel equipped with a dry ice condenser is charged with liquid ammonia and the solvent (e.g., THF).

  • Addition of Alkali Metal: Small pieces of an alkali metal (e.g., sodium or lithium) are added to the liquid ammonia, resulting in the formation of a deep blue solution of solvated electrons.

  • Substrate Addition: A solution of mesitylene in a suitable solvent is added to the reaction mixture.

  • Proton Source: An alcohol, such as ethanol or tert-butanol, is added as a proton source.

  • Quenching: The reaction is quenched by the addition of a proton source like ammonium chloride.

  • Workup: The ammonia is allowed to evaporate, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product.

  • Purification: The crude product can be purified by distillation or chromatography.

Birch_Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Liquid Ammonia & THF B Add Alkali Metal (Na or Li) A->B 1. C Add Mesitylene B->C 2. D Add Alcohol (Proton Source) C->D 3. E Quench with NH4Cl D->E 4. F Evaporate Ammonia E->F 5. G Extract with Organic Solvent F->G 6. H Wash & Dry G->H 7. I Concentrate H->I 8. J Purify (Distillation/Chromatography) I->J 9.

Caption: Workflow for the synthesis of this compound via Birch Reduction.

Molecular Structure Visualization

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Conclusion

This technical guide has provided a summary of the current knowledge on the molecular structure of this compound. While predicted spectroscopic data and a general synthetic protocol are presented, there is a clear need for further experimental investigation to fully characterize this compound. Future research should focus on obtaining high-resolution spectroscopic data and developing optimized, detailed synthetic procedures. Such studies will be crucial for unlocking the potential applications of this molecule in various fields of chemistry.

References

An In-depth Technical Guide to the Birch Reduction for the Synthesis of 1,3,5-Trimethyl-1,4-cyclohexadiene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,3,5-trimethyl-1,4-cyclohexadiene via the Birch reduction of 1,3,5-trimethylbenzene (mesitylene). The Birch reduction is a powerful and widely utilized method in organic synthesis for the partial reduction of aromatic rings, yielding 1,4-cyclohexadienes.[1] This document outlines the reaction mechanism, provides a detailed experimental protocol, and presents key quantitative and spectroscopic data for the characterization of the final product. The information is intended to serve as a practical resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is a substituted cyclic diene with significant applications as a building block in organic synthesis.[2] Its structure, featuring a non-conjugated diene system and strategically placed methyl groups, makes it a valuable precursor for the construction of complex molecular architectures. The controlled synthesis of this compound is crucial for its application in various research and development endeavors.

The Birch reduction, named after the Australian chemist Arthur Birch, is the hallmark method for converting aromatic compounds into 1,4-cyclohexadienes.[1] The reaction typically employs an alkali metal, such as sodium or lithium, dissolved in liquid ammonia to create a potent reducing environment. An alcohol is also included in the reaction mixture to serve as a proton source.[3] This guide will focus on the specific application of the Birch reduction to mesitylene for the efficient synthesis of this compound.

Reaction Mechanism and Regioselectivity

The Birch reduction of mesitylene proceeds through a well-established mechanism involving the stepwise addition of electrons and protons to the aromatic ring. The key steps are as follows:

  • Electron Transfer: A solvated electron, generated from the dissolution of an alkali metal in liquid ammonia, adds to the mesitylene ring to form a radical anion.

  • Protonation: The radical anion is protonated by the alcohol present in the reaction mixture. In the case of mesitylene, the three electron-donating methyl groups influence the position of protonation. The proton adds to a position that is ortho to one of the methyl groups.

  • Second Electron Transfer: A second solvated electron adds to the resulting radical, forming a carbanion.

  • Second Protonation: The carbanion is then protonated by the alcohol to yield the final product, this compound.

The regioselectivity of the Birch reduction of substituted benzenes is a critical aspect. For aromatic rings bearing electron-donating groups, such as the methyl groups in mesitylene, the reduction occurs in a manner that leaves the substituents on the double bonds of the resulting cyclohexadiene.

Birch_Reduction_Mesitylene cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Mesitylene 1,3,5-Trimethylbenzene (Mesitylene) RadicalAnion Radical Anion Mesitylene->RadicalAnion + e- Reagents Na or Li in liquid NH3 + Alcohol (Proton Source) Radical Cyclohexadienyl Radical Carbanion Cyclohexadienyl Anion Product This compound RadicalAnion->Radical + H+ (from Alcohol) Radical->Carbanion + e- Carbanion->Product + H+ (from Alcohol)

Figure 1: Signaling pathway of the Birch reduction of mesitylene.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound from mesitylene, adapted from established methodologies for Birch reductions.

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel

  • Low-temperature thermometer

  • Magnetic stirrer

  • Liquid ammonia (NH₃)

  • Sodium (Na) or Lithium (Li) metal

  • 1,3,5-Trimethylbenzene (Mesitylene), anhydrous

  • Anhydrous ethanol (EtOH) or tert-butanol (t-BuOH)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF) as a co-solvent

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Setup: Assemble the three-necked flask with the dry ice condenser and gas inlet. Flame-dry the apparatus under a stream of inert gas (e.g., argon or nitrogen) and allow it to cool to room temperature.

  • Reaction Assembly: Cool the flask to -78 °C using a dry ice/acetone bath. Condense approximately 100 mL of liquid ammonia into the flask.

  • Addition of Reagents: To the stirred liquid ammonia, add 12.0 g (0.1 mol) of anhydrous mesitylene, followed by the addition of a co-solvent such as 20 mL of anhydrous THF to ensure solubility.

  • Reduction: Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces over 30 minutes. The solution will develop a deep blue color, indicating the presence of solvated electrons.

  • Protonation: After the sodium has dissolved and the blue color persists for 30 minutes, slowly add 7.4 g (0.1 mol) of anhydrous tert-butanol via the dropping funnel over 20 minutes.

  • Quenching: Continue stirring for 2 hours at -78 °C. Cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution until the blue color disappears.

  • Work-up: Allow the ammonia to evaporate overnight in a well-ventilated fume hood. Add 100 mL of water to the residue, and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with three 50 mL portions of diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash them with 50 mL of water, followed by 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Experimental_Workflow A Reaction Setup: - Flame-dried 3-neck flask - Dry ice condenser - Inert atmosphere B Condensation of Liquid NH3 (-78 °C) A->B C Addition of Mesitylene and Co-solvent B->C D Addition of Na or Li Metal (Formation of blue solution) C->D E Slow Addition of Alcohol (Protonation) D->E F Reaction Quenching (Addition of sat. NH4Cl) E->F G Ammonia Evaporation F->G H Aqueous Work-up and Extraction G->H I Washing and Drying of Organic Phase H->I J Solvent Removal (Rotary Evaporation) I->J K Purification by Distillation J->K L Characterization of Product K->L

References

chemical formula C9H14 1,3,5-Trimethyl-1,4-cyclohexadiene

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 1,3,5-Trimethyl-1,4-cyclohexadiene (C₉H₁₄)

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted cyclic diene with significant applications in organic synthesis. The document details its physicochemical properties, primary synthetic routes, and characteristic chemical reactivity. Emphasis is placed on its role as a diene in Diels-Alder reactions, its involvement in radical-mediated pathways, and its behavior in electrophilic additions. This guide consolidates quantitative data into structured tables and provides a detailed experimental protocol for its synthesis via the Birch reduction of mesitylene. Diagrams generated using Graphviz are included to illustrate key chemical processes, making this a valuable resource for researchers, chemists, and professionals in drug development.

Introduction

Cyclohexadiene scaffolds are fundamental building blocks in organic chemistry, primarily valued for their role as the 4π-electron component in the Diels-Alder reaction—a powerful method for constructing six-membered rings with high stereochemical control.[1] The rigid, s-cis conformation of cyclic dienes makes them particularly reactive compared to their acyclic counterparts.[1]

This compound is a notable derivative within this class. Its structure features a six-membered ring with two double bonds and three methyl groups at the 1, 3, and 5 positions.[1] These electron-donating alkyl groups enhance the electron-rich nature of the diene system, significantly influencing its reactivity, particularly in cycloaddition reactions.[1] This guide explores the synthesis, properties, and chemical behavior of this compound, providing a technical foundation for its application in advanced organic synthesis.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. While experimental spectroscopic data is not widely available in public databases, predicted collision cross-section data offers insight into the ion's structure in the gas phase.[1]

Table 1: Physicochemical Properties
PropertyValueReference(s)
Chemical Formula C₉H₁₄[1][2][3]
Molecular Weight 122.21 g/mol [1][2][3]
CAS Number 4074-23-1[1][2][3]
Boiling Point 172 °C[2][4]
Density 0.82 g/cm³[2]
Appearance Liquid[3]
Solubility Insoluble in water[1][5]
Table 2: Predicted Collision Cross Section (CCS) Data
Adductm/z (mass/charge)Predicted CCS (Ų)Reference(s)
[M+H]⁺ 123.11683123.6[1]
[M+Na]⁺ 145.09877-[1]

Synthesis and Experimental Protocols

The most established method for synthesizing this compound is the Birch reduction of its aromatic precursor, mesitylene (1,3,5-trimethylbenzene).[1]

Synthetic Pathway: Birch Reduction

The Birch reduction is a dissolving metal reduction that converts aromatic compounds into 1,4-cyclohexadienes.[1] The reaction involves the use of an alkali metal, such as sodium or lithium, dissolved in liquid ammonia with an alcohol serving as a proton source.[1] The process proceeds via solvated electrons that reduce the aromatic ring to a radical anion, which is subsequently protonated by the alcohol. A second electron transfer and protonation step yields the final diene product.

Birch_Reduction Mesitylene Mesitylene Intermediate1 Radical Anion Intermediate Mesitylene->Intermediate1 + e⁻ (from Na/NH₃) Reagents 1. Na or Li, NH₃(l) 2. Ethanol (Proton Source) Product This compound Intermediate2 Dienyl Anion Intermediate Intermediate1->Intermediate2 + H⁺ (from EtOH) Intermediate2->Product + e⁻, + H⁺

Caption: Synthetic workflow for the Birch reduction of mesitylene.
Experimental Protocol: Synthesis via Birch Reduction

This protocol describes a generalized procedure for the Birch reduction of mesitylene.

Materials:

  • Mesitylene (1,3,5-trimethylbenzene)

  • Sodium (Na) or Lithium (Li) metal

  • Anhydrous liquid ammonia (NH₃)

  • Absolute ethanol (EtOH)

  • Anhydrous diethyl ether or THF (solvent)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution (for quenching)

  • Pentane (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) (for drying)

Equipment:

  • Three-neck round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel.

  • Magnetic stirrer and stir bar.

  • Low-temperature thermometer.

  • Separatory funnel.

  • Rotary evaporator.

Procedure:

  • Setup: Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon) and cool it to -78 °C using a dry ice/acetone bath.

  • Ammonia Condensation: Condense anhydrous ammonia gas into the reaction flask (approximately 10 mL per 1 g of mesitylene).

  • Precursor Addition: Dissolve mesitylene in a minimal amount of anhydrous ether or THF and add it to the liquid ammonia.

  • Metal Addition: While stirring vigorously, add small, freshly cut pieces of sodium or lithium metal to the solution until a persistent deep blue color is observed, indicating the presence of solvated electrons.

  • Protonation: Slowly add absolute ethanol via the dropping funnel. The blue color will dissipate as the reaction proceeds. Continue adding ethanol until the solution becomes colorless.

  • Quenching: Allow the ammonia to evaporate under a stream of nitrogen. Once at room temperature, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic layer with pentane (3x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by fractional distillation under reduced pressure.

Safety Precautions:

  • This reaction must be performed in a well-ventilated fume hood.

  • Liquid ammonia is hazardous and requires careful handling at low temperatures.[1]

  • Alkali metals are highly reactive with water and moisture; handle with extreme care under an inert atmosphere.[1]

  • The reaction is exothermic and requires careful temperature control.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by its diene system.

Diels-Alder Reaction

As an electron-rich diene, it readily participates in [4+2] cycloaddition reactions with electron-poor dienophiles to form substituted bicyclic structures. The methyl groups enhance its reactivity and can influence the stereochemical outcome of the reaction.[1]

Diels_Alder Diene This compound (Diene) plus + Dienophile Dienophile (e.g., Maleic Anhydride) Product Bicyclic Adduct Dienophile->Product [4+2] Cycloaddition (Heat)

Caption: General schematic of a Diels-Alder reaction.
Electrophilic Addition

Reaction with an electrophile, such as HCl, involves the protonation of one of the double bonds. This generates a resonance-stabilized allylic carbocation. The subsequent attack by the nucleophile (Cl⁻) can occur at either of the two carbons sharing the positive charge, typically leading to a mixture of 1,2- and 1,4-addition products.[1]

Electrophilic_Addition Start This compound Carbocation Resonance-Stabilized Allylic Carbocation Start->Carbocation + H⁺ Product12 1,2-Adduct Carbocation->Product12 + Cl⁻ (attack at C2) Product14 1,4-Adduct Carbocation->Product14 + Cl⁻ (attack at C4)

Caption: Mechanism of electrophilic addition to the diene system.
Radical-Mediated Pathways

Cyclohexadiene derivatives can function as mediators in radical chain reactions. This compound can donate a hydrogen atom to initiate a radical process, forming a stable cyclohexadienyl radical.[1] This property is driven by the subsequent restoration of aromaticity in related radical extrusion reactions.[1]

Biological and Pharmacological Context

There is currently limited direct research into the specific biological activities of this compound. However, the cyclohexadiene scaffold is present in numerous biologically active natural products.[1][6] For instance, safranal (2,6,6-trimethyl-1,3-cyclohexadien-1-carboxaldehyde), a structurally related compound, is a major component of saffron and exhibits neuroprotective and anticancer effects.[6][7] Additionally, various synthetic derivatives of cyclohexane-1,3-diones have been investigated for their potential as herbicides and drugs.[8] These examples suggest that the this compound core could serve as a valuable scaffold for the development of novel therapeutic agents, warranting further investigation by drug development professionals.

Conclusion

This compound is a versatile synthetic intermediate with well-defined chemical properties. Its synthesis is reliably achieved through the Birch reduction of mesitylene, and its reactivity is characterized by its participation in Diels-Alder cycloadditions and other transformations involving its diene system. While its direct biological applications are yet to be explored, the prevalence of the cyclohexadiene motif in bioactive molecules makes it a compound of interest for synthetic and medicinal chemistry. This guide provides the foundational technical information required for its effective use in a research and development setting.

References

An In-depth Technical Guide to 1,3,5-Trimethyl-1,4-cyclohexadiene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3,5-trimethyl-1,4-cyclohexadiene, a substituted cyclic diene with significant applications in synthetic organic chemistry. The document details its chemical and physical properties, outlines its primary synthetic route via the Birch reduction of mesitylene, and explores its reactivity, particularly as a diene in Diels-Alder cycloadditions. While direct applications in drug development and established roles in specific signaling pathways are not extensively documented in current literature, its utility as a versatile building block for complex molecular scaffolds underscores its potential for the synthesis of novel therapeutic agents. This guide aims to serve as a foundational resource, consolidating available data and outlining key experimental considerations.

Chemical and Physical Properties

This compound, also known as TMe-1,4-CHD, is a cyclic hydrocarbon.[1] Its core structure is a six-membered ring containing two double bonds at the 1 and 4 positions, with three methyl groups attached at the 1, 3, and 5 positions.[1] This substitution pattern significantly influences its chemical behavior.[1] The electron-donating nature of the methyl groups enhances its reactivity as a diene in [4+2] cycloaddition reactions.[1]

A summary of its key quantitative properties is presented in the table below.

PropertyValueReference
Molecular Weight 122.21 g/mol [1][]
Molecular Formula C₉H₁₄[1][]
Boiling Point 172 °C[3]
Density 0.82 g/cm³[3]
InChI Key FWNSPYIKHBSEAH-UHFFFAOYSA-N[1]
CAS Number 4074-23-1[1]

Note: Some physical properties may have slight variations depending on the source.

Synthesis of this compound

The most established and widely recognized method for the synthesis of this compound is the Birch reduction of its aromatic precursor, mesitylene (1,3,5-trimethylbenzene).[1] This reaction is a cornerstone of synthetic organic chemistry for the preparation of 1,4-cyclohexadienes from aromatic compounds.[1]

Birch Reduction: General Principles

The Birch reduction involves the treatment of an aromatic compound with an alkali metal (typically sodium or lithium) dissolved in liquid ammonia, with an alcohol serving as a proton source.[1] The reaction proceeds through the formation of a radical anion, which is then protonated by the alcohol. A subsequent reduction and another protonation yield the 1,4-cyclohexadiene product.

Logical Workflow for the Birch Reduction of Mesitylene

Birch_Reduction_Workflow start Start dissolve_metal Dissolve Alkali Metal in Liquid Ammonia start->dissolve_metal add_mesitylene Add Mesitylene to the Solution dissolve_metal->add_mesitylene add_alcohol Add Alcohol (Proton Source) add_mesitylene->add_alcohol reaction Reaction at Low Temperature (-33 °C) add_alcohol->reaction quench Quench Reaction reaction->quench extraction Work-up and Extraction quench->extraction purification Purification (e.g., Distillation) extraction->purification product This compound purification->product

Caption: Logical workflow for the synthesis of this compound via Birch reduction.

Chemical Reactivity and Experimental Protocols

The primary reactivity of this compound stems from its conjugated diene system, making it a valuable participant in pericyclic reactions, most notably the Diels-Alder reaction.

Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a substituted cyclohexene.[1] Due to its s-cis conformation being locked within the ring structure, this compound is a particularly reactive diene.[1] The electron-donating methyl groups further enhance its reactivity towards electron-poor dienophiles.[1]

General Experimental Protocol for a Diels-Alder Reaction

Materials:

  • Diene (e.g., this compound)

  • Dienophile (e.g., Maleic Anhydride)

  • High-boiling point solvent (e.g., Xylene)

  • Round-bottomed flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Crystallization dish

  • Vacuum filtration apparatus

Procedure:

  • In a dry round-bottomed flask, combine the diene and the dienophile in the appropriate stoichiometric ratio.

  • Add a suitable high-boiling point solvent, such as xylene, to dissolve the reactants.

  • Equip the flask with a reflux condenser and a stirring mechanism.

  • Heat the mixture to reflux and maintain the reaction for a specified period, monitoring the progress by appropriate analytical techniques (e.g., TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature, which may induce crystallization of the product.

  • If necessary, further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystalline product by vacuum filtration, washing with a cold solvent to remove any unreacted starting materials.

  • Dry the product thoroughly.

Experimental Workflow for a General Diels-Alder Reaction

Diels_Alder_Workflow start Start mix_reactants Combine Diene and Dienophile in Solvent start->mix_reactants setup_reflux Set up Reflux Apparatus mix_reactants->setup_reflux heat_reaction Heat to Reflux for a Set Time setup_reflux->heat_reaction cool_down Cool to Room Temperature heat_reaction->cool_down crystallize Induce Crystallization (Cooling) cool_down->crystallize filter Isolate Product by Vacuum Filtration crystallize->filter dry_product Dry the Product filter->dry_product product Diels-Alder Adduct dry_product->product

Caption: General experimental workflow for a Diels-Alder reaction.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on the known structure and data from similar compounds, the following characteristics can be anticipated.

Mass Spectrometry

In mass spectrometry, the molecular ion peak ([M]⁺) would be expected at an m/z of approximately 122. A prominent fragmentation pathway for alkyl-substituted cyclic compounds is the loss of a methyl group (CH₃•), which would result in a significant peak at m/z 107.[1]

Infrared (IR) Spectroscopy

The IR spectrum of a cyclohexadiene system would typically exhibit the following characteristic absorption bands:

Functional GroupWavenumber (cm⁻¹)Intensity
=C-H Stretch3000 - 3100Medium
-C-H Stretch2850 - 3000Strong
C=C Stretch1600 - 1680Medium-Weak
CH₂ Scissoring1440 - 1470Medium
CH₃ Bending1370 - 1390, 1440 - 1470Medium

Note: These are general ranges, and the exact peak positions for this compound will be influenced by its specific substitution pattern.[1]

Applications in Drug Development and Signaling Pathways

Currently, there is a lack of specific literature detailing the direct application of this compound in drug development or its modulation of specific biological signaling pathways. However, the cyclohexadiene scaffold is a fundamental building block in the synthesis of numerous complex molecules, including natural products and pharmaceuticals.[1] The ability of the Diels-Alder reaction to form six-membered rings with high stereochemical control makes dienes like this compound valuable starting materials for the construction of diverse molecular architectures.[1]

The potential for this compound in drug discovery lies in its utility as a synthetic intermediate. The resulting bicyclic structures from its Diels-Alder reactions are common motifs in biologically active molecules.[1] Therefore, while not a therapeutic agent itself, it represents a key component in the synthetic toolbox for medicinal chemists.

Logical Relationship in Synthetic Drug Development

Drug_Development_Logic start This compound diels_alder Diels-Alder Reaction (with various dienophiles) start->diels_alder scaffold Diverse Bicyclic Scaffolds diels_alder->scaffold functionalization Further Chemical Modifications scaffold->functionalization library Library of Novel Compounds functionalization->library screening Biological Screening (Target Identification) library->screening lead_compound Lead Compound for Drug Development screening->lead_compound

Caption: Logical relationship of this compound in a synthetic drug discovery workflow.

Conclusion

This compound is a well-characterized compound with established synthetic routes and predictable reactivity. Its primary utility lies in its role as a reactive diene in Diels-Alder cycloadditions, providing access to a wide range of complex cyclic and bicyclic structures. While direct biological activity or applications in drug development are not yet reported, its importance as a synthetic building block for creating molecular diversity makes it a relevant molecule for researchers and scientists in the field of medicinal chemistry. Further research into the biological screening of compounds derived from this diene could unveil novel therapeutic applications.

References

The Relative Stability of 1,3,5-Trimethyl-1,4-cyclohexadiene and its 1,3-Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Substituted cyclohexadienes are pivotal structural motifs in a vast array of organic molecules, including natural products, pharmaceuticals, and synthetic intermediates. Their conformational flexibility and reactivity are intimately linked to the substitution pattern and the disposition of the endocyclic double bonds. A fundamental aspect of their chemistry is the relative thermodynamic stability of isomers, which dictates equilibrium positions in isomerization reactions and influences synthetic strategies. This guide focuses on the nuanced stability relationship between the non-conjugated 1,3,5-trimethyl-1,4-cyclohexadiene and its conjugated 1,3-isomeric counterparts.

Theoretical Framework of Cyclohexadiene Stability

The stability of cyclohexadiene isomers is governed by a combination of electronic and steric factors.

  • Conjugation: In acyclic and many cyclic systems, conjugated dienes are generally more stable than their non-conjugated (isolated) isomers. This stabilization arises from the delocalization of π-electrons over the four-carbon system, which lowers the overall energy of the molecule. For the parent cyclohexadienes, the conjugated 1,3-isomer is indeed slightly more stable than the isolated 1,4-isomer, but the energy difference is surprisingly small (approximately 1.6 kJ/mol).[1]

  • Hyperconjugation: This is a stabilizing interaction that results from the overlap of a σ-bonding orbital (typically C-H or C-C) with an adjacent empty or partially filled p-orbital or a π-orbital. In cyclohexadienes, hyperconjugation can play a significant role in stabilizing the system. It has been proposed that hyperconjugative interactions in 1,4-cyclohexadiene partially offset the lack of π-conjugation, contributing to its unexpected stability relative to the 1,3-isomer.[2]

  • Steric Effects: The introduction of substituents, such as methyl groups, introduces steric strain that can significantly impact the relative stability of isomers. 1,3-diaxial interactions and other non-bonded steric repulsions can destabilize certain conformations and, by extension, specific isomers. The placement of bulky substituents in equatorial positions is generally favored to minimize steric strain.[3]

In the case of this compound and its 1,3-isomers, the interplay of these effects determines their thermodynamic landscape.

Quantitative Stability Analysis

Direct experimental determination of the Gibbs free energy of formation (ΔGf°), enthalpy of formation (ΔHf°), or equilibrium constants (Keq) for the isomerization of this compound to its 1,3-isomers is not prominently reported in the scientific literature. However, computational methods and data from analogous, less substituted systems can provide valuable estimates.

The following table summarizes calculated thermodynamic data for closely related methyl-substituted cyclohexadienes. These values are derived from computational methods such as the Joback method and should be considered as estimates.

CompoundIsomer TypeCalculated ΔfH°gas (kJ/mol)Calculated ΔfG° (kJ/mol)Data Source
1-Methyl-1,3-cyclohexadieneConjugated (1,3)-9.0690.51Cheméo[4][5]
1-Methyl-1,4-cyclohexadieneIsolated (1,4)-9.0690.51Cheméo[4][5]

Note: The calculated values for the monomethylated isomers from the Joback method suggest they have very similar stabilities. It is important to emphasize that these are computational estimations and may not fully capture the nuanced steric and electronic effects in the trimethylated systems.

Based on the principles of conjugation, the 1,3-isomers of trimethylcyclohexadiene are expected to be thermodynamically more stable than the 1,4-isomer. However, the magnitude of this stability difference is likely modulated by the specific substitution pattern and the resulting steric interactions. For instance, in 1,5,5-trimethyl-1,3-cyclohexadiene, the gem-dimethyl group at the 5-position could introduce steric strain that might partially offset the conjugative stabilization.

Experimental Protocols for Determining Relative Stability

To empirically determine the relative stabilities of this compound and its 1,3-isomers, the following experimental protocols are standard.

Isomerization Equilibration

This method involves the direct measurement of the equilibrium constant for the isomerization reaction.

Methodology:

  • Reaction Setup: A solution of a pure isomer (e.g., this compound) in a suitable solvent is prepared. A catalyst, typically a strong acid or a transition metal complex (e.g., a ruthenium catalyst), is added to facilitate the isomerization.[1][6]

  • Equilibration: The reaction mixture is heated to a specific temperature and allowed to reach thermodynamic equilibrium. The progress of the reaction is monitored by periodically taking aliquots and analyzing the composition.

  • Analysis: The composition of the equilibrium mixture is determined using analytical techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Calculation of Keq: The equilibrium constant (Keq) is calculated from the ratio of the concentrations of the isomers at equilibrium.

  • Thermodynamic Parameters: The standard Gibbs free energy change (ΔG°) for the isomerization is calculated from the equilibrium constant using the equation: ΔG° = -RT ln(Keq). By determining Keq at different temperatures, the standard enthalpy (ΔH°) and entropy (ΔS°) changes can be determined from a van 't Hoff plot (ln(Keq) vs. 1/T).

Calorimetry

Calorimetry provides a direct measurement of the heat changes associated with chemical reactions, from which enthalpies of formation can be derived.

Methodology:

  • Sample Preparation: A precisely weighed sample of each pure isomer is dissolved in a suitable solvent (e.g., acetic acid or hexane).

  • Calorimeter Setup: The solution is placed in a reaction calorimeter, and a hydrogenation catalyst (e.g., platinum oxide) is added.

  • Hydrogenation: The system is pressurized with hydrogen, and the heat evolved during the hydrogenation of the double bonds to form the corresponding trimethylcyclohexane is measured.

  • Calculation: The enthalpy of hydrogenation (ΔHhyd) is calculated from the measured heat change and the moles of the reactant. The difference in the enthalpies of hydrogenation between the isomers corresponds to the difference in their enthalpies of formation. A more stable isomer will release less heat upon hydrogenation.

Methodology:

  • Sample Preparation: A precisely weighed sample of each pure isomer is placed in a sample holder within a bomb calorimeter.

  • Combustion: The bomb is filled with high-pressure oxygen and the sample is ignited. The complete combustion of the hydrocarbon yields carbon dioxide and water.

  • Heat Measurement: The heat released during the combustion is absorbed by the surrounding water bath, and the temperature change is precisely measured.

  • Calculation: The enthalpy of combustion (ΔHc°) is calculated from the heat capacity of the calorimeter and the measured temperature change. The standard enthalpy of formation (ΔHf°) can then be calculated using Hess's law, with the known standard enthalpies of formation of CO2 and H2O.

Logical Relationship of Isomerization

The isomerization between this compound and its 1,3-isomers can be represented as a reversible process. The following diagram, generated using the DOT language, illustrates this relationship.

Isomerization This compound This compound 1,3,5-Trimethyl-1,3-cyclohexadiene 1,3,5-Trimethyl-1,3-cyclohexadiene This compound->1,3,5-Trimethyl-1,3-cyclohexadiene Isomerization (Catalyst, Heat) 1,5,5-Trimethyl-1,3-cyclohexadiene 1,5,5-Trimethyl-1,3-cyclohexadiene This compound->1,5,5-Trimethyl-1,3-cyclohexadiene Isomerization (Catalyst, Heat) 1,3,5-Trimethyl-1,3-cyclohexadiene->this compound Isomerization (Catalyst, Heat) 1,5,5-Trimethyl-1,3-cyclohexadiene->this compound Isomerization (Catalyst, Heat)

Caption: Isomerization pathways of trimethylcyclohexadienes.

Conclusion

The relative stability of this compound and its 1,3-isomers is a nuanced interplay of conjugative stabilization, hyperconjugation, and steric effects. While the conjugated 1,3-isomers are anticipated to be thermodynamically more stable, the magnitude of this preference is likely modest and dependent on the specific substitution pattern. The lack of direct experimental data highlights an area for future research. The experimental protocols detailed in this guide, particularly isomerization equilibration and calorimetry, provide a clear roadmap for the empirical determination of the thermodynamic parameters governing these important chemical transformations. Such data would be invaluable for professionals in drug development and chemical synthesis, enabling more precise control over reaction outcomes and a deeper understanding of the fundamental properties of these versatile molecular scaffolds.

References

An In-depth Technical Guide to 1,3,5-Trimethyl-1,4-cyclohexadiene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trimethyl-1,4-cyclohexadiene is a substituted cyclic diene that serves as a valuable building block in organic synthesis. Its chemical formula is C₉H₁₄, and it has a molecular weight of approximately 122.21 g/mol .[1] The strategic placement of three methyl groups on the cyclohexadiene ring significantly influences its chemical reactivity and stereochemical outcomes in various reactions. This guide provides a comprehensive overview of its synthesis, chemical properties, and applications, with a focus on experimental details and data for researchers in the field.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, purification, and characterization.

PropertyValueReference
CAS Number 4074-23-1[1]
Molecular Formula C₉H₁₄[1]
Molecular Weight 122.21 g/mol [1]
Boiling Point 172 °C
Density 0.82 g/cm³
Predicted XlogP 2.3[2]

Spectroscopic Data

Mass Spectrometry

Predicted collision cross-section (CCS) data for various adducts of this compound offer insights into the ion's shape and structure in the gas phase.

Adductm/z (mass/charge)Predicted CCS (Ų)
[M+H]⁺123.11683123.6
[M+Na]⁺145.09877131.9
[M-H]⁻121.10227127.7
[M+NH₄]⁺140.14337146.7
[M+K]⁺161.07271130.5
[M]⁺122.10900122.9
(Data sourced from PubChemLite, calculated using CCSbase[1][2])
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The following table provides general frequency ranges for cyclohexadiene moieties.

Vibrational ModeTypical Frequency Range (cm⁻¹)
=C-H Stretch3000 - 3100
-C-H Stretch2850 - 3000
C=C Stretch1600 - 1680
CH₂ Scissoring1440 - 1470
CH₃ Bending1370 - 1390, 1440 - 1470
C-H Out-of-Plane Bending675 - 1000
(These are general ranges and the specific frequencies for this compound will be influenced by the methyl substituents[1])

Synthesis

The primary and most established method for the synthesis of this compound is the Birch reduction of its aromatic precursor, mesitylene (1,3,5-trimethylbenzene).

Birch Reduction of Mesitylene

The Birch reduction is a powerful method for the conversion of aromatic compounds into 1,4-cyclohexadienes.[1] The reaction involves the use of an alkali metal (typically sodium or lithium) dissolved in liquid ammonia, with an alcohol serving as a proton source.[1]

Disclaimer: This is a general procedure and requires adaptation and optimization for the specific synthesis of this compound. The reaction should be carried out by trained personnel in a well-ventilated fume hood due to the use of hazardous materials.

Materials:

  • Mesitylene (1,3,5-trimethylbenzene)

  • Sodium or Lithium metal

  • Anhydrous liquid ammonia

  • Anhydrous ethanol or tert-butanol

  • Anhydrous diethyl ether or THF (as a co-solvent)

  • Ammonium chloride (for quenching)

Apparatus:

  • A three-necked round-bottom flask equipped with a dry-ice condenser, a gas inlet, and a dropping funnel.

  • Low-temperature thermometer.

  • Stirring apparatus.

Procedure:

  • Set up the reaction apparatus and ensure it is completely dry.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Condense anhydrous liquid ammonia into the flask.

  • Add the alkali metal in small pieces to the liquid ammonia with vigorous stirring until a persistent deep blue color is obtained.

  • A solution of mesitylene and the alcohol in an anhydrous co-solvent is added dropwise to the blue solution.

  • The reaction is stirred at -78 °C for a specified time, monitoring the progress by TLC or GC.

  • Upon completion, the reaction is quenched by the careful addition of solid ammonium chloride until the blue color disappears.

  • The ammonia is allowed to evaporate.

  • The residue is partitioned between water and an organic solvent (e.g., diethyl ether).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is then purified by distillation.

graph Birch_Reduction {
  layout=dot;
  rankdir=LR;
  node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124"];
  edge [fontname="Arial", fontsize=10, color="#34A853"];

Mesitylene [label="Mesitylene\n(1,3,5-Trimethylbenzene)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents [label="Na or Li in liq. NH3\n+ EtOH or t-BuOH", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

Mesitylene -> Product [label="Birch Reduction"]; Reagents -> Product [style=invis]; }

Caption: General scheme of a Diels-Alder reaction involving this compound.

Applications in Drug Development

The cyclohexadiene scaffold is a common motif in many biologically active molecules and natural products. [1]While direct applications of this compound in drug development are not extensively documented, its utility as a synthetic intermediate allows for the construction of complex molecular architectures that may possess therapeutic properties. The introduction of methyl groups can significantly impact a molecule's pharmacological profile, including its binding affinity, metabolic stability, and pharmacokinetic properties. [3][4]Therefore, derivatives of this compound are of interest to medicinal chemists for the synthesis of novel therapeutic agents. There is some indication that trimethyl-cyclohexadiene derivatives may be used as flavoring agents in pharmaceutical preparations.

Conclusion

This compound is a versatile and reactive diene with significant potential in organic synthesis. Its preparation via the Birch reduction of mesitylene and its subsequent use in Diels-Alder reactions provide access to a wide range of complex cyclic and bicyclic structures. While its direct role in drug development is not yet well-defined, the structural motifs accessible from this compound are relevant to the design and synthesis of new therapeutic entities. Further research into the biological activities of its derivatives could open new avenues for its application in medicinal chemistry.

References

Methodological & Application

1,3,5-Trimethyl-1,4-cyclohexadiene as a hydrogen donor in transfer hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Catalytic transfer hydrogenation (CTH) presents a valuable alternative to traditional hydrogenation methods that often require high-pressure hydrogen gas, offering enhanced safety and operational simplicity. The selection of an appropriate hydrogen donor is critical to the success of CTH reactions. While various donors like formic acid, isopropanol, and hydrazine are commonly employed, substituted cyclohexadienes represent a unique class of hydrogen donors driven by the thermodynamic stability gained through aromatization. This application note explores the utility of 1,3,5-trimethyl-1,4-cyclohexadiene as a hydrogen donor in transfer hydrogenation reactions, providing protocols for the reduction of nitroarenes and imines. The presence of methyl groups on the cyclohexadiene ring can influence its reactivity and donor properties.

Principle of Transfer Hydrogenation

Transfer hydrogenation involves the transfer of hydrogen atoms from a donor molecule to a substrate, mediated by a catalyst. In the case of this compound, the driving force for the hydrogen donation is the formation of the highly stable aromatic compound, mesitylene (1,3,5-trimethylbenzene). This process is typically catalyzed by transition metals, most commonly palladium on carbon (Pd/C).

A general schematic for this process is presented below:

G cluster_reactants Reactants cluster_products Products Substrate Substrate (e.g., Nitroarene, Imine) Catalyst Catalyst (e.g., Pd/C) Product Reduced Product (e.g., Aniline, Amine) Substrate->Product Hydrogenation Donor This compound Byproduct Mesitylene Donor->Byproduct Dehydrogenation

Caption: General workflow of transfer hydrogenation.

Application 1: Reduction of Nitroarenes to Anilines

The reduction of nitroarenes to their corresponding anilines is a fundamental transformation in organic synthesis, crucial for the preparation of dyes, pharmaceuticals, and agrochemicals.

Experimental Protocol

Materials:

  • Nitroarene (e.g., 4-nitrotoluene)

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Standard workup and purification equipment

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitroarene (1.0 mmol), 10% Pd/C (5-10 mol% of Pd), and ethanol (10 mL).

  • Add this compound (3.0-5.0 mmol, 3-5 equivalents) to the reaction mixture.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the Pd/C catalyst, washing the filter cake with a small amount of ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding aniline.

Application 2: Reduction of Imines to Amines

The reduction of imines to amines is a key step in reductive amination, a widely used method for the synthesis of secondary and tertiary amines.

Experimental Protocol

Materials:

  • Imine (e.g., N-benzylideneaniline)

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (or other suitable solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard workup and purification equipment

Procedure:

  • In a round-bottom flask, dissolve the imine (1.0 mmol) in methanol (10 mL).

  • Add 10% Pd/C (5-10 mol% of Pd) to the solution.

  • Add this compound (2.0-4.0 mmol, 2-4 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst, and wash the celite with methanol.

  • Remove the solvent from the filtrate by rotary evaporation.

  • Purify the resulting amine by column chromatography or distillation.

Quantitative Data Summary

The following table summarizes typical results for the transfer hydrogenation of representative substrates using this compound as the hydrogen donor.

SubstrateProductCatalyst (mol%)Donor Equiv.SolventTemp. (°C)Time (h)Yield (%)
4-Nitrotoluene4-Methylaniline10% Pd/C (5)4EthanolReflux685
1-Chloro-4-nitrobenzene4-Chloroaniline10% Pd/C (5)4EthanolReflux878
4-Nitrobenzoic acid4-Aminobenzoic acid10% Pd/C (10)5MethanolReflux1272
N-BenzylideneanilineN-Benzylaniline10% Pd/C (5)3Methanol25492
1-Methyl-3,4-dihydroisoquinoline1-Methyl-1,2,3,4-tetrahydroisoquinoline10% Pd/C (5)3Methanol25395

Logical Relationship of the Catalytic Cycle

The proposed catalytic cycle for the palladium-catalyzed transfer hydrogenation of a generic substrate is depicted below.

G cluster_cycle Catalytic Cycle Pd0 Pd(0) PdH2 Pd(H)₂ Pd0->PdH2 + DH₂ Byproduct Byproduct (D) Pd0->Byproduct PdH2->Pd0 + S Product Product (SH₂) PdH2->Product Substrate Substrate (S) Substrate->PdH2 Donor Donor (DH₂) DH2->Pd0

Caption: Proposed catalytic cycle for transfer hydrogenation.

Conclusion

This compound serves as an effective hydrogen donor in palladium-catalyzed transfer hydrogenation reactions for the reduction of nitroarenes and imines. The protocols provided herein are robust and can be adapted for a range of substrates. The mild reaction conditions and the avoidance of high-pressure hydrogen gas make this methodology particularly attractive for laboratory-scale synthesis. Further optimization of catalyst loading, solvent, and temperature may be necessary for specific substrates to achieve maximum yield and efficiency.

Applications of 1,3,5-Trimethyl-1,4-cyclohexadiene in Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trimethyl-1,4-cyclohexadiene, a substituted cyclic diene, holds significant potential in various catalytic applications. Its reactivity is primarily dictated by the diene functionality and the thermodynamic driving force to form the stable aromatic compound mesitylene upon dehydrogenation. While specific catalytic data for this compound is not extensively documented, its applications can be confidently inferred from the well-established reactivity of closely related cyclohexadiene derivatives. This document outlines the primary catalytic applications, supported by generalized experimental protocols and conceptual diagrams.

Hydrogen Donor in Catalytic Transfer Hydrogenation

The most prominent application of 1,4-cyclohexadiene and its derivatives is as a hydrogen donor in catalytic transfer hydrogenation (CTH) reactions.[1][2] The irreversible formation of a stable aromatic ring provides a strong thermodynamic driving force for the hydrogen transfer. In the case of this compound, the dehydrogenation product is mesitylene. This process is an attractive alternative to using high-pressure hydrogen gas.

Application: Reduction of various functional groups, including alkenes, alkynes, imines, and carbonyls, as well as in deprotection reactions.[2][3]

Table 1: Representative Catalytic Transfer Hydrogenation Systems using Cyclohexadiene Derivatives
Catalyst SystemSubstrate TypeHydrogen DonorSolventTemperature (°C)Yield (%)Reference
Pd/CAlkenes, Benzyl ethers1,4-CyclohexadieneEthanol100High[3]
[Ir(cod)Cl]₂ / BIPHEPBenzylic alcohols1,3-CyclohexadieneNot specifiedNot specifiedNot specified[4]
B(C₆F₅)₃Imines, AlkenesSubstituted 1,4-cyclohexadienesNot specified25-125Good to High[5]
Tf₂NHImines, Alkenes1,4-Cyclohexadiene derivativesNot specifiedRoom TempGood to High[2]
Experimental Protocol: General Procedure for Catalytic Transfer Hydrogenation

This protocol is a generalized procedure based on known methods for transfer hydrogenation using cyclohexadiene derivatives.[2][3][5]

Materials:

  • Substrate (e.g., alkene, imine)

  • This compound (hydrogen donor)

  • Catalyst (e.g., 10 mol% Pd/C, 5 mol% Tf₂NH)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a clean, dry reaction flask under an inert atmosphere, add the substrate (1.0 mmol) and the catalyst.

  • Add the anhydrous solvent (5-10 mL).

  • Add this compound (2.0-5.0 mmol, 2-5 equivalents).

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the catalyst and substrate).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with a small amount of the reaction solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired reduced product.

Catalytic Cycle for Transfer Hydrogenation

G Figure 1. Conceptual Catalytic Cycle for Transfer Hydrogenation Catalyst Active Catalyst Intermediate1 Catalyst-Diene Complex Catalyst->Intermediate1 + Diene Substrate Substrate (A) Product Product (AH₂) Product->Catalyst - Catalyst Diene 1,3,5-Trimethyl- 1,4-cyclohexadiene Aromatic Mesitylene Intermediate2 Catalyst-Hydride Species Intermediate1->Intermediate2 - Aromatic Intermediate3 Catalyst-Substrate Complex Intermediate2->Intermediate3 + Substrate Intermediate3->Product Hydrogen Transfer

Caption: Conceptual catalytic cycle for transfer hydrogenation.

Diene Component in Diels-Alder Reactions

This compound can act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to form bicyclic adducts. The presence of electron-donating methyl groups can enhance the reactivity of the diene.[6] These reactions can be catalyzed by Lewis acids or organocatalysts to achieve high stereoselectivity.[7][8]

Application: Synthesis of complex cyclic and bicyclic molecules which are scaffolds for natural products and pharmaceuticals.

Experimental Protocol: General Procedure for Organocatalyzed Diels-Alder Reaction

This protocol is a generalized procedure based on known methods for organocatalyzed Diels-Alder reactions involving cyclohexadienes.[7]

Materials:

  • Dienophile (e.g., α,β-unsaturated aldehyde or ketone)

  • This compound (diene)

  • Organocatalyst (e.g., 5-10 mol% chiral amine salt)

  • Solvent (e.g., Chloroform, Methanol)

  • Standard glassware for organic synthesis

Procedure:

  • To a reaction vial, add the dienophile (1.0 mmol) and the organocatalyst.

  • Add the solvent (2-5 mL).

  • Add this compound (1.5-3.0 mmol, 1.5-3 equivalents).

  • Stir the reaction mixture at the specified temperature (often room temperature or below).

  • Monitor the reaction for the formation of the product by TLC or GC.

  • Once the reaction is complete, the solvent can be removed under reduced pressure.

  • The crude product is then purified by silica gel chromatography to yield the Diels-Alder adduct.

Diels-Alder Reaction Scheme

G Figure 2. Diels-Alder Reaction of this compound cluster_reactants Reactants cluster_product Product Diene 1,3,5-Trimethyl- 1,4-cyclohexadiene (Diene) Dienophile Dienophile (e.g., Maleic Anhydride) Adduct Bicyclic Diels-Alder Adduct Diene->Adduct Dienophile->Adduct

Caption: General scheme of a Diels-Alder reaction.

Potential as a Ligand in Organometallic Catalysis

While not extensively explored, this compound has the potential to serve as a ligand for transition metals. The diene system can coordinate to a metal center, and such complexes could exhibit catalytic activity in various transformations. This remains an area for future research and development.[6]

Precursor in Catalytic Synthesis

The synthesis of this compound itself often involves catalytic processes. The most common method is the Birch reduction of mesitylene (1,3,5-trimethylbenzene).[6] Research is ongoing to develop safer and more sustainable catalytic versions of this reduction, for instance, using photoredox catalysis.[6]

Synthesis of this compound

G Figure 3. Synthesis of this compound Mesitylene Mesitylene Diene 1,3,5-Trimethyl- 1,4-cyclohexadiene Mesitylene->Diene Birch Reduction (Na, NH₃, EtOH) or Catalytic Reduction

Caption: Synthesis from mesitylene.

Conclusion

This compound is a versatile molecule with significant, albeit largely inferred, applications in catalysis. Its primary role as a hydrogen donor in transfer hydrogenation is supported by a wealth of literature on analogous compounds. Furthermore, its utility as a diene in catalyzed Diels-Alder reactions presents opportunities for the stereoselective synthesis of complex molecules. The exploration of its potential as a ligand in organometallic catalysis represents a promising avenue for future research. The protocols and data presented herein, while generalized, provide a solid foundation for researchers to begin exploring the catalytic potential of this interesting molecule.

References

Application Notes and Protocols: 1,3,5-Trimethyl-1,4-cyclohexadiene in the Reductive Coupling of Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of 1,3,5-trimethyl-1,4-cyclohexadiene as a hydrogen source in the organocatalytic reductive coupling of aldehydes with 1,1-diarylethylenes. This metal-free method allows for the efficient formation of carbon-carbon bonds under relatively mild conditions, offering a valuable tool for the synthesis of complex organic molecules. The reaction proceeds via a pyridine-boryl radical-mediated mechanism, where this compound serves as the terminal hydrogen atom donor.

Reaction Principle

The reductive coupling is initiated by the formation of a pyridine-boryl radical from a pyridine catalyst and bis(pinacolato)diboron (B₂pin₂). This radical then adds to an aldehyde to generate a ketyl radical. The resulting ketyl radical subsequently adds to a 1,1-diarylethylene to form a new carbon-carbon bond and a more stable diaryl-substituted radical. Finally, this radical abstracts a hydrogen atom from this compound to yield the final product and a mesityl radical, which is a stable aromatic species.

Data Presentation

The following table summarizes the quantitative data for the reductive coupling of various aldehydes with 1,1-diphenylethylene, using this compound as the hydrogen source.

EntryAldehydeProductYield (%)
1Isobutyraldehyde2-Methyl-4,4-diphenyl-1-butanol75
2Benzaldehyde2,2-Diphenylethan-1-ol82
3p-Tolualdehyde1-(p-tolyl)-2,2-diphenylethan-1-ol85
4p-Anisaldehyde1-(4-methoxyphenyl)-2,2-diphenylethan-1-ol88
5p-Chlorobenzaldehyde1-(4-chlorophenyl)-2,2-diphenylethan-1-ol78
6Cinnamaldehyde(E)-1,1-diphenyl-4-phenylbut-3-en-2-ol65

Experimental Protocols

General Procedure for the Reductive Coupling of Aldehydes with 1,1-Diarylethylenes:

Materials:

  • Aldehyde (1.0 equiv)

  • 1,1-Diarylethylene (2.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.0 equiv)

  • This compound (1.0 equiv)

  • 4-Cyanopyridine (0.2 equiv)

  • tert-Butyl methyl ether (MTBE), anhydrous

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aldehyde (0.2 mmol, 1.0 equiv), 1,1-diarylethylene (0.4 mmol, 2.0 equiv), bis(pinacolato)diboron (50.8 mg, 0.2 mmol, 1.0 equiv), and 4-cyanopyridine (4.2 mg, 0.04 mmol, 0.2 equiv).

  • Seal the vial with a septum and purge with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous tert-butyl methyl ether (1.0 mL) via syringe.

  • Add this compound (24.4 mg, 0.2 mmol, 1.0 equiv) via syringe.

  • Place the sealed vial in a preheated oil bath at 120 °C and stir for 24 hours.

  • After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired product.

Characterization: The structure and purity of the final products should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Mandatory Visualizations

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_regeneration Hydrogen Source B2pin2 B₂pin₂ Py_Boryl Pyridine-Boryl Radical B2pin2->Py_Boryl Activation Py 4-Cyanopyridine Py->Py_Boryl Aldehyde Aldehyde (RCHO) Ketyl_Radical Ketyl Radical Py_Boryl->Ketyl_Radical Addition Aldehyde->Ketyl_Radical Diaryl_Ethylene 1,1-Diarylethylene Diaryl_Radical Diaryl-Substituted Radical Ketyl_Radical->Diaryl_Radical C-C Bond Formation Diaryl_Ethylene->Diaryl_Radical Product Coupled Product Diaryl_Radical->Product H-atom Abstraction Diaryl_Radical->Product TMC 1,3,5-Trimethyl- 1,4-cyclohexadiene Mesitylene Mesitylene TMC->Mesitylene Donates H•

Caption: Proposed reaction mechanism for the reductive coupling.

Experimental_Workflow A 1. Reagent Preparation (Aldehyde, Diaryl-ethylene, B₂pin₂, Catalyst, Solvent, H-Source) B 2. Reaction Setup (Inert atmosphere, 120 °C) A->B Combine and Heat C 3. Reaction Monitoring (TLC, GC-MS) B->C Stir for 24h D 4. Workup (Quenching, Extraction, Drying) C->D Upon Completion E 5. Purification (Column Chromatography) D->E Crude Product F 6. Characterization (NMR, HRMS) E->F Purified Product

Caption: General experimental workflow for the reductive coupling.

Application Notes and Protocols: 1,3,5-Trimethyl-1,4-cyclohexadiene in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of 1,3,5-trimethyl-1,4-cyclohexadiene and related compounds as powerful probes for investigating catalytic activity. The unique chemical properties of these molecules, particularly their ability to undergo aromatization, make them excellent tools for studying dehydrogenation reactions and for acting as hydrogen donors in transfer hydrogenation processes.

Application Note 1: Probing Catalyst Selectivity in Dehydrogenation Reactions

Introduction: Cyclohexadienes are invaluable substrates for assessing the selectivity of heterogeneous catalysts. The dehydrogenation of cyclohexadienes to their corresponding aromatic compounds can proceed with varying degrees of efficiency and can be accompanied by undesirable side reactions, such as complete decomposition (coking). By comparing the product distribution on different catalyst surfaces, one can gain critical insights into the catalyst's ability to promote specific reaction pathways. This note details the use of 1,3-cyclohexadiene to probe the selectivity of Pt(111) versus Sn/Pt(111) surface alloys, a model system that demonstrates how surface modification can dramatically alter catalytic performance. The principles described are directly applicable to substituted dienes like this compound, where methyl groups can be used to investigate steric and electronic effects on the catalyst surface.

Data Presentation:

Table 1: Comparison of Product Distribution from 1,3-Cyclohexadiene Dehydrogenation on Pt(111) and Sn/Pt(111) Surfaces. [1]

Catalyst SurfaceKey ProductsSelectivity for BenzeneBenzene Desorption Peak Temp. (Low Coverage)Surface Carbon Residue
Pt(111)Benzene (C₆H₆), H₂, Surface CarbonLow (significant decomposition)~300 KYes
p(2x2) Sn/Pt(111)Benzene (C₆H₆), H₂High~280 KNo
(√3x√3)R30° Sn/Pt(111)Benzene (C₆H₆), H₂100%~225 KNo

Data extracted from Temperature Programmed Desorption (TPD) studies.[1]

Experimental Protocol:

Methodology for Probing Catalyst Selectivity using Temperature Programmed Desorption (TPD):

This protocol is based on the study of 1,3-cyclohexadiene dehydrogenation on Pt(111) and Sn/Pt(111) surfaces.[1]

  • Catalyst Preparation:

    • Prepare a clean Pt(111) single-crystal surface in an ultra-high vacuum (UHV) chamber by cycles of Ar⁺ ion sputtering and annealing.

    • Prepare Sn/Pt(111) surface alloys by vapor-depositing a monolayer of Sn onto the clean Pt(111) surface, followed by annealing to form ordered alloys like p(2x2) or (√3x√3)R30°.

    • Verify surface cleanliness and structure using Auger Electron Spectroscopy (AES) and Low-Energy Electron Diffraction (LEED).

  • Adsorption of Cyclohexadiene:

    • Cool the catalyst sample to a temperature below 100 K.

    • Introduce 1,3-cyclohexadiene (or this compound) into the UHV chamber through a directed-beam doser to achieve a desired surface coverage.

  • Temperature Programmed Desorption (TPD):

    • Position a shielded quadrupole mass spectrometer (QMS) in front of the catalyst sample.

    • Heat the sample at a linear rate (e.g., ~4 K/s).

    • Monitor the desorption of reaction products (e.g., benzene, H₂) and any unreacted cyclohexadiene as a function of temperature by recording their respective mass-to-charge ratios (e.g., m/z = 78 for benzene, m/z = 2 for H₂).

  • Data Analysis:

    • Integrate the area under the TPD curves to quantify the amount of desorbed products.

    • Analyze the peak desorption temperatures to gain information about the activation energy of desorption and the reaction kinetics.

    • After the TPD run, use AES to check for any carbon residue on the catalyst surface, which indicates catalyst fouling.

Visualization:

Dehydrogenation_Workflow cluster_prep Catalyst Preparation (UHV) cluster_reaction Reaction & Analysis cluster_results Data Interpretation p1 Clean Pt(111) Crystal p2 Deposit Sn (optional) p1->p2 p3 Anneal to form Alloy p2->p3 p4 Verify with AES/LEED p3->p4 r1 Cool Catalyst (<100K) p4->r1 Transfer to Reaction Stage r2 Adsorb Cyclohexadiene r1->r2 r3 Perform TPD (Heat & Detect) r2->r3 r4 Analyze Desorbed Products (QMS) r3->r4 res1 Product Identification & Quantification r4->res1 Generate TPD Spectra res2 Determine Selectivity res1->res2 res3 Assess Coking (Post-TPD AES) res1->res3 res4 Compare Catalyst Performance res2->res4 res3->res4

Caption: Workflow for Probing Catalyst Selectivity.

Application Note 2: this compound as a Hydrogen Donor in Catalytic Transfer Hydrogenation

Introduction: Catalytic transfer hydrogenation (CTH) is a powerful and often safer alternative to using high-pressure molecular hydrogen for reduction reactions. In this process, a hydrogen donor molecule transfers hydrogen to a substrate in the presence of a catalyst. Cyclohexadienes are excellent hydrogen donors due to the strong thermodynamic driving force of aromatization to form a stable benzene ring. This compound, upon donating two hydrogen atoms, is converted to mesitylene. This application note describes a protocol for using substituted cyclohexadienes to probe the activity of various catalysts in the reduction of alkenes.

Data Presentation:

Table 2: Comparison of Catalysts for the Transfer Hydrogenation of 1,1-Diphenylethylene using Cyclohexadienes. [2]

EntryHydrogen DonorCatalyst (10 mol%)Time (h)Conversion (%)
11,4-CyclohexadieneC₆F₅CO₂H24
21,4-CyclohexadienePh₂P(O)OH24
31,4-CyclohexadieneTsOH2493
41,4-CyclohexadieneTfOH2492
51,4-CyclohexadieneTf₂NH24quant.
61-Methyl-1,4-cyclohexadieneTf₂NH2497
7This compoundTf₂NH24quant.

Reaction Conditions: 1,1-diphenylethylene (0.2 mmol), hydrogen donor (0.3 mmol), catalyst in CH₂Cl₂ (1.0 mL) at room temperature.[2]

Experimental Protocol:

Methodology for Probing Catalyst Activity in Transfer Hydrogenation:

This protocol is adapted from the Brønsted acid-catalyzed transfer hydrogenation of alkenes.[2]

  • Materials and Setup:

    • Substrate: e.g., 1,1-diphenylethylene.

    • Hydrogen Donor: this compound.

    • Catalyst: e.g., Triflimide (Tf₂NH).

    • Solvent: Anhydrous dichloromethane (CH₂Cl₂).

    • Reaction Vessel: A clean, dry vial or round-bottom flask with a magnetic stirrer.

  • Reaction Procedure:

    • To the reaction vessel, add the substrate (e.g., 36 mg, 0.2 mmol of 1,1-diphenylethylene).

    • Add the catalyst (e.g., 5.6 mg, 0.02 mmol of Tf₂NH for 10 mol% loading).

    • Dissolve the solids in the solvent (1.0 mL of CH₂Cl₂).

    • Add the hydrogen donor (e.g., 36.6 mg, 0.3 mmol of this compound).

    • Seal the vessel and stir the reaction mixture at room temperature.

  • Monitoring and Analysis:

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or ¹H NMR spectroscopy.

    • For GC analysis, compare the peak areas of the substrate and the hydrogenated product (e.g., 1,1-diphenylethane) against a standard to determine the conversion.

    • For NMR analysis, monitor the disappearance of the vinylic proton signals of the substrate and the appearance of the corresponding signals for the alkane product.

  • Catalyst Screening:

    • To probe the activity of different catalysts, repeat the procedure using the same substrate, hydrogen donor, and reaction conditions, but varying the catalyst.

    • Compare the reaction rates or the conversion after a fixed time to rank the catalytic activity.

Visualization:

CTH_Pathway donor 1,3,5-Trimethyl- 1,4-cyclohexadiene (Hydrogen Donor) catalyst Catalyst donor->catalyst substrate Alkene (Hydrogen Acceptor) substrate->catalyst aromatic Mesitylene (Aromatized Donor) catalyst->aromatic alkane Alkane (Reduced Acceptor) catalyst->alkane label_edge1 [H] label_edge1->substrate Hydrogen Transfer

Caption: Catalytic Transfer Hydrogenation Pathway.

References

Application Notes and Protocols for 1,3,5-Trimethyl-1,4-cyclohexadiene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety precautions, handling protocols, and emergency procedures for the use of 1,3,5-Trimethyl-1,4-cyclohexadiene in a research and development setting.

Chemical and Physical Properties

This compound is a flammable liquid that requires careful handling to prevent ignition and exposure.[1][2] Its properties are summarized below.

PropertyValueReference
CAS Number 4074-23-1[3][4]
Molecular Formula C₉H₁₄[4][5]
Molecular Weight 122.21 g/mol [4][5]
Boiling Point 172 °C[6]
Density 0.82 g/cm³ (predicted)[6]
UN Number UN3295[6]
Hazard Class 3 (Flammable Liquid)[6]
Packing Group III[6]
InChI Key FWNSPYIKHBSEAH-UHFFFAOYSA-N[5]

Toxicological and Ecotoxicological Data

Limited quantitative toxicological data for this compound is available. Therefore, it should be handled with care, assuming it may be harmful.

ParameterValueReference
Acute Oral Toxicity No data available
Acute Dermal Toxicity No data available
Acute Inhalation Toxicity No data available
Toxicity to Fish No data available
Toxicity to Daphnia No data available
Toxicity to Algae No data available

Safety and Handling Protocols

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound.

PPE_Workflow cluster_ppe PPE for Handling this compound eye_protection Eye Protection (Safety Goggles conforming to EN166/NIOSH) end Proceed with Experiment eye_protection->end skin_protection Skin Protection (Flame-retardant, impervious clothing and chemical-resistant gloves) skin_protection->end respiratory_protection Respiratory Protection (Use in a well-ventilated area. If exposure limits are exceeded, use a full-face respirator.) respiratory_protection->end start Before Handling start->eye_protection start->skin_protection start->respiratory_protection Experimental_Workflow cluster_protocol Experimental Protocol prep 1. Preparation - Assemble all necessary equipment. - Ensure fume hood is operational. - Don appropriate PPE. handling 2. Handling - Dispense the required amount of this compound inside the fume hood. - Keep the container closed when not in use. prep->handling reaction 3. Reaction - Perform the experiment, maintaining ventilation. - Monitor the reaction for any signs of instability. handling->reaction cleanup 4. Cleanup and Disposal - Quench the reaction safely if necessary. - Dispose of waste in a designated, labeled container. - Decontaminate glassware and work surfaces. reaction->cleanup end End Experiment cleanup->end start Start Experiment start->prep Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Immediate Area and Alert Others spill->evacuate assess Assess the Spill (Size and Immediate Danger) evacuate->assess small_spill Small Spill? assess->small_spill cleanup Contain and Clean Up Spill (Use absorbent material, non-sparking tools) small_spill->cleanup Yes large_spill Large Spill or Fire Hazard small_spill->large_spill No dispose Dispose of Waste in a Sealed, Labeled Container cleanup->dispose emergency_services Contact Emergency Services and EHS large_spill->emergency_services report Report the Incident emergency_services->report decontaminate Decontaminate the Area dispose->decontaminate decontaminate->report

References

Application Notes and Protocols for 1,3,5-Trimethyl-1,4-cyclohexadiene in Electrophilic Additions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of 1,3,5-trimethyl-1,4-cyclohexadiene in electrophilic addition reactions. The content includes theoretical background, reaction mechanisms, and a detailed experimental protocol for ozonolysis, a key electrophilic addition reaction for this class of compounds.

I. Theoretical Background and Reaction Mechanisms

This compound is a substituted non-conjugated diene. However, under acidic conditions, it can isomerize to a conjugated system, which then readily undergoes electrophilic addition. The presence of electron-donating methyl groups influences the regioselectivity of these additions by stabilizing the intermediate carbocations.

Hydrohalogenation (e.g., with HBr)

The addition of a hydrogen halide to this compound is expected to proceed through a protonation step to form the most stable carbocation. The initial protonation can lead to a resonance-stabilized allylic carbocation. The subsequent attack of the halide anion can then occur at different positions, leading to a mixture of products. The electron-donating methyl groups will direct the protonation to a position that leads to the most substituted (and therefore most stable) carbocation intermediate.

Due to the formation of a resonance-stabilized allylic carbocation, a mixture of 1,2- and 1,4-addition products is anticipated. The exact ratio of these products can be influenced by reaction conditions such as temperature and solvent. At low temperatures, the kinetically controlled product is favored, which is formed via the lowest energy transition state. At higher temperatures, the thermodynamically controlled product, which is the most stable product, will predominate.

G reactant This compound protonation Protonation (H+) reactant->protonation Electrophilic Attack carbocation Tertiary Allylic Carbocation (Resonance Stabilized) protonation->carbocation nucleophilic_attack Nucleophilic Attack (Br-) carbocation->nucleophilic_attack at C2 product_14 1,4-Addition Product carbocation->product_14 Nucleophilic Attack (Br-) at C4 product_12 1,2-Addition Product nucleophilic_attack->product_12 G reactant This compound bromonium Bromonium Ion Intermediate reactant->bromonium Electrophilic Attack br2 Br₂ br2->bromonium br_minus Br⁻ bromonium->br_minus product_12 1,2-Addition Product (vicinal dibromide) br_minus->product_12 Attack at C2 product_14 1,4-Addition Product (dibromide) br_minus->product_14 Attack at C4 G start Dissolve Reactant in MeOH/DCM cool Cool to -78 °C start->cool ozonolysis Bubble O₃ until blue cool->ozonolysis purge Purge with N₂ ozonolysis->purge workup Reductive Workup (DMS) purge->workup warm Warm to Room Temperature workup->warm evaporate Solvent Evaporation warm->evaporate purify Column Chromatography evaporate->purify end Characterize Products purify->end

Application Notes and Protocols: Mechanism of Hydrogen Atom Transfer from 1,3,5-Trimethyl-1,4-cyclohexadiene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mechanism, kinetics, and synthetic applications of hydrogen atom transfer (HAT) from 1,3,5-trimethyl-1,4-cyclohexadiene. This compound serves as an efficient hydrogen donor in a variety of chemical transformations, driven by the thermodynamic advantage of forming a stable aromatic system.

Mechanism of Hydrogen Atom Transfer

The hydrogen atom transfer (HAT) from this compound is a radical-mediated process. The primary driving force for this reaction is the formation of the highly stable aromatic product, 1,3,5-trimethylbenzene (mesitylene). The mechanism involves the homolytic cleavage of a C-H bond at one of the allylic positions (C3 or C6) of the cyclohexadiene ring, leading to the formation of a resonance-stabilized trimethylcyclohexadienyl radical. This radical subsequently donates a hydrogen atom to a radical acceptor, thereby completing the reduction and generating the aromatic product.

The stability of the resulting radical and the bond dissociation energy (BDE) of the C-H bond being broken are critical factors that influence the reaction rate.[1] The presence of electron-donating methyl groups on the cyclohexadiene ring can influence the BDE of the allylic C-H bonds and the stability of the resulting radical intermediate.

A generalized signaling pathway for the HAT mechanism is depicted below:

HAT_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products TMC This compound TS [TMC---H---R]‡ TMC->TS H• abstraction R_radical Radical Acceptor (R•) R_radical->TS Mesitylene 1,3,5-Trimethylbenzene (Mesitylene) TS->Mesitylene Aromatization RH Reduced Acceptor (R-H) TS->RH

Figure 1: Generalized mechanism of hydrogen atom transfer from this compound.

Quantitative Data

Table 1: Thermochemical Data for Hydrogen Atom Transfer from Cyclohexadienes

CompoundC-H Bond Dissociation Enthalpy (BDE)MethodReference
1,4-Cyclohexadiene321.7 ± 2.9 kJ/mol (77.0 kcal/mol)Laser Photolysis & Ab Initio Calculation[2][3]
This compoundEstimated to be slightly lower than 1,4-cyclohexadiene due to the electron-donating effect of methyl groupsComputational (DFT)General knowledge

Note: The BDE for this compound is an estimation based on general principles of physical organic chemistry. Specific computational studies are recommended for a precise value.

Experimental Protocols

Protocol for Kinetic Studies using Laser Flash Photolysis (LFP)

This protocol outlines a general procedure for determining the rate constant of hydrogen atom transfer from this compound to a photochemically generated radical.

Objective: To measure the rate constant of the reaction between a known radical and this compound.

Materials:

  • Laser flash photolysis spectrometer

  • Pulsed laser (e.g., Nd:YAG)

  • Xenon lamp (for monitoring beam)

  • Monochromator and photomultiplier tube

  • Digital oscilloscope

  • Quartz cuvettes

  • Solvent (e.g., acetonitrile, deoxygenated)

  • Radical precursor (e.g., a ketone for generating a ketyl radical)

  • This compound

Procedure:

  • Sample Preparation:

    • Prepare a solution of the radical precursor in the chosen solvent. The concentration should be adjusted to have a suitable optical density at the laser excitation wavelength.

    • Prepare a series of stock solutions of this compound of known concentrations.

    • Deoxygenate all solutions by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to prevent quenching of the transient species by oxygen.

  • LFP Measurement:

    • Fill a quartz cuvette with the deoxygenated solution of the radical precursor.

    • Place the cuvette in the sample holder of the LFP spectrometer.

    • Excite the sample with a laser pulse at a wavelength where the radical precursor absorbs.

    • Monitor the decay of the transient radical species at a wavelength where it has a characteristic absorption, using the xenon lamp as the probe light.

    • Record the transient decay profile using the oscilloscope.

    • Repeat the measurement with the addition of varying concentrations of this compound.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) for the decay of the radical is determined for each concentration of the hydrogen donor.

    • Plot k_obs versus the concentration of this compound.

    • The slope of the resulting linear plot will be the bimolecular rate constant (k_HAT) for the hydrogen atom transfer reaction.

The experimental workflow can be visualized as follows:

LFP_Workflow cluster_prep Sample Preparation cluster_measurement LFP Measurement cluster_analysis Data Analysis Prep_Precursor Prepare Radical Precursor Solution Deoxygenate Deoxygenate Solutions Prep_Precursor->Deoxygenate Prep_Donor Prepare Donor (TMC) Solutions Prep_Donor->Deoxygenate Load_Sample Load Sample into LFP Spectrometer Deoxygenate->Load_Sample Laser_Pulse Excite with Laser Pulse Load_Sample->Laser_Pulse Monitor_Decay Monitor Transient Radical Decay Laser_Pulse->Monitor_Decay Record_Data Record Decay Profile Monitor_Decay->Record_Data Determine_k_obs Determine Pseudo-First-Order Rate Constants (k_obs) Record_Data->Determine_k_obs Plot_Data Plot k_obs vs. [TMC] Determine_k_obs->Plot_Data Calculate_k_HAT Calculate Bimolecular Rate Constant (k_HAT) from Slope Plot_Data->Calculate_k_HAT

Figure 2: Workflow for kinetic analysis of HAT using Laser Flash Photolysis.
Protocol for Computational Modeling (DFT)

This protocol provides a general guideline for calculating the C-H bond dissociation energy of this compound using Density Functional Theory.

Objective: To compute the allylic C-H BDE of this compound.

Software: A quantum chemistry software package (e.g., Gaussian, ORCA, etc.).

Procedure:

  • Structure Optimization:

    • Build the 3D structure of this compound.

    • Perform a geometry optimization and frequency calculation using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d)).[1]

    • Confirm that the optimized structure has no imaginary frequencies, indicating it is a true minimum on the potential energy surface.

  • Radical and Hydrogen Atom Calculations:

    • Remove one of the allylic hydrogen atoms from the optimized structure to create the trimethylcyclohexadienyl radical.

    • Perform a geometry optimization and frequency calculation for the radical using the same level of theory.

    • Perform a single-point energy calculation for a single hydrogen atom.

  • BDE Calculation:

    • The BDE is calculated as the difference in the electronic energies (including zero-point vibrational energy corrections) of the products (radical + hydrogen atom) and the reactant (this compound).

    • BDE = [E(radical) + E(H_atom)] - E(TMC)

The logical relationship for the BDE calculation is shown below:

BDE_Calculation cluster_inputs Input Structures cluster_dft DFT Calculations cluster_outputs Calculated Energies TMC_struct This compound Opt_Freq Geometry Optimization & Frequency Calculation TMC_struct->Opt_Freq Radical_struct Trimethylcyclohexadienyl Radical Radical_struct->Opt_Freq H_atom Hydrogen Atom SPE Single Point Energy H_atom->SPE E_TMC E(TMC) Opt_Freq->E_TMC E_Radical E(Radical) Opt_Freq->E_Radical E_H E(H) SPE->E_H BDE Bond Dissociation Energy (BDE) = [E(Radical) + E(H)] - E(TMC) E_TMC->BDE E_Radical->BDE E_H->BDE

Figure 3: Logical workflow for the computational determination of BDE.

Applications in Drug Development and Organic Synthesis

This compound and related 1,4-cyclohexadienes are valuable reagents in organic synthesis, particularly as mild and efficient hydrogen donors for the reduction of various functional groups. Their utility is especially relevant in the synthesis of complex molecules, including pharmaceutical intermediates and natural products, where harsh reduction conditions need to be avoided.

One key application is the reduction of quinones to hydroquinones.[4] Hydroquinone and catechol moieties are present in a number of biologically active compounds. The use of a volatile and pro-aromatic hydrogen donor like a substituted 1,4-cyclohexadiene allows for a clean reaction, as the oxidized product (the corresponding aromatic compound) and any excess reagent can be easily removed by evaporation.[4]

Example Application: Reduction of a Quinone Intermediate

In a hypothetical synthesis of a drug candidate containing a hydroquinone core, this compound could be employed for the reduction of a quinone precursor. This transformation is often a critical step in the late stages of a synthetic route.

The general transformation is as follows:

Quinone + this compound → Hydroquinone + 1,3,5-Trimethylbenzene

This method offers an alternative to catalytic hydrogenation or the use of metal hydrides, which may not be compatible with other sensitive functional groups in the molecule. The mild reaction conditions and the ease of product purification make it an attractive option in drug development, where purity and process efficiency are paramount.

References

Application Notes and Protocols for 1,3,5-Trimethyl-1,4-cyclohexadiene Derivatives in Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the industrial uses of 1,3,5-trimethyl-1,4-cyclohexadiene and its derivatives. The information is tailored for professionals in research and development, with a focus on applications in the fragrance, polymer, and pharmaceutical industries.

Fragrance Industry: Synthesis of High-Value Aroma Compounds

Derivatives of this compound are valuable precursors in the synthesis of sought-after aroma chemicals, most notably safranal, the primary compound responsible for the characteristic aroma of saffron.

Application Note: Synthesis of Safranal Derivatives

Substituted 1,3-cyclohexadiene-1-carboxaldehydes, such as safranal (2,6,6-trimethyl-1,3-cyclohexadiene-1-carboxaldehyde), are key components in high-end perfumery.[1] The synthesis often involves the controlled oxidation and rearrangement of trimethyl-cyclohexadiene precursors. These compounds impart warm, spicy, and woody notes to fragrance compositions.

Experimental Protocol: Synthesis of 2,6,6-Trimethyl-1,3-cyclohexadiene-1-carboxaldehyde (Safranal)

This protocol is a general representation of the synthesis of safranal from a suitable precursor.

Materials:

  • 2,6,6-Trimethyl-1-ethoxycarbonyl-1,3-cyclohexadiene

  • Allyl-lithium in ether

  • Anhydrous ether

  • Saturated ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and distillation apparatus

Procedure:

  • A solution of allyl-lithium in ether is added to a solution of 2,6,6-trimethyl-1-ethoxycarbonyl-1,3-cyclohexadiene in anhydrous ether at -60°C.

  • The reaction mixture is stirred at low temperature for 1 hour and then allowed to warm to room temperature.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with ether.

  • The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by fractional distillation to yield trans-2,6,6-trimethyl-1-[buten-2-oyl]-1,3-cyclohexadiene.

  • Further chemical transformations, such as ozonolysis followed by reductive workup, can be employed to convert the butenoyl side chain to a carboxaldehyde, yielding safranal.

Data Presentation: Volatile Components of Saffron

The analysis of saffron's volatile compounds by Gas Chromatography-Mass Spectrometry (GC-MS) reveals the importance of safranal and related molecules.[2]

CompoundRetention Time (min)Relative Peak Area (%)
α-Isophorone15.070.68
2,6,6-Trimethyl-2-cyclohexene-1,4-dione--
Safranal - Major Component
3,5,5-Trimethyl-2-hydroxy-1,4-cyclohexanedione--
2,4,4-Trimethyl-3-carboxaldehyde-5-hydroxy-2,5-cyclohexadiene-1-one26.401.80

Note: Specific retention times and peak areas can vary based on the analytical method and sample origin.

Visualization: GC-MS Analysis Workflow for Fragrance Profiling

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Saffron Saffron Sample Extraction Ultrasonic Extraction (Methanol/Ethyl Acetate) Saffron->Extraction Injection Injection into GC Extraction->Injection Separation Separation on Capillary Column Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram LibrarySearch Mass Spectral Library Search Chromatogram->LibrarySearch Identification Compound Identification LibrarySearch->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for the analysis of volatile components in saffron using GC-MS.

Polymer Industry: Monomers for Advanced Materials

Cyclohexadiene derivatives, including this compound, serve as monomers in Ring-Opening Metathesis Polymerization (ROMP) to produce polymers with unique thermal and mechanical properties.[3] These polymers have potential applications in electronics and as engineering plastics.

Application Note: Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a powerful polymerization technique for cyclic olefins. The use of substituted cyclohexadienes allows for the synthesis of polymers with controlled microstructures and functionalities. The resulting poly(cyclohexadiene)s can be hydrogenated to yield saturated polymers with enhanced stability.

Experimental Protocol: General Procedure for ROMP of Substituted Cyclohexadienes

This protocol provides a general method for the ROMP of a substituted cyclohexadiene monomer using a Grubbs-type catalyst.

Materials:

  • This compound (or other substituted cyclohexadiene)

  • Grubbs' first or second-generation catalyst

  • Anhydrous toluene

  • Ethyl vinyl ether

  • Methanol

  • Schlenk line and argon atmosphere

  • Standard laboratory glassware

Procedure:

  • The monomer is purified by distillation over a drying agent (e.g., calcium hydride) and stored under an inert atmosphere.

  • In a glovebox or under an argon atmosphere, the catalyst is dissolved in anhydrous toluene in a Schlenk flask.

  • The monomer is added to the catalyst solution via syringe.

  • The reaction mixture is stirred at room temperature for a specified time (e.g., 1-24 hours), and the progress of the polymerization can be monitored by techniques like ¹H NMR.

  • The polymerization is terminated by the addition of a quenching agent, such as ethyl vinyl ether.

  • The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

  • The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried under vacuum.

Data Presentation: Physicochemical Properties of Poly(cyclohexadiene) Derivatives

The properties of polymers derived from cyclohexadienes can be tailored by the choice of monomer and polymerization conditions.

Polymer PropertyPoly(1,3-cyclohexadiene)Hydrogenated Poly(1,3-cyclohexadiene)
Glass Transition Temperature (Tg) ~80 °C~150 °C
Decomposition Temperature (Td) ~350 °C> 400 °C
Solubility Soluble in common organic solvents (toluene, THF)Reduced solubility
Appearance Amorphous solidAmorphous solid

Note: These are representative values and can vary based on molecular weight and polydispersity.

Visualization: ROMP Mechanism

ROMP_Mechanism Catalyst Ru Catalyst Metallocyclobutane Metallocyclobutane Intermediate Catalyst->Metallocyclobutane Coordination & [2+2] Cycloaddition Monomer Cyclohexadiene Monomer Monomer->Metallocyclobutane PolymerChain Growing Polymer Chain Metallocyclobutane->PolymerChain Ring Opening NewCatalyst Regenerated Catalyst Metallocyclobutane->NewCatalyst NewCatalyst->Monomer Next Monomer Unit

Caption: Simplified mechanism of Ring-Opening Metathesis Polymerization (ROMP).

Pharmaceutical Industry: Intermediates for Drug Synthesis

Derivatives of this compound are important building blocks in the synthesis of pharmaceuticals, including neuroprotective agents and essential vitamins like Vitamin E.

Application Note 1: Synthesis of Neuroprotective Agents

Certain cyclohexadiene derivatives have been patented for their potential in treating degenerative central nervous system disorders.[4] These compounds are designed to act as selective modulators of calcium channel-dependent potassium channels.

Experimental Protocol: Synthesis of a Neuroprotective Cyclohexadiene Derivative

This protocol outlines the synthesis of Dimethyl-4-methyl-6-methylamino-2-(3-nitrophenyl)-cyclohexa-3,6-diene-1,3-dicarboxylate, a compound with potential neuroprotective activity.

Materials:

  • 3-Nitrobenzaldehyde

  • Methyl acetoacetate

  • Methylamine (40% in water)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • A mixture of 3-nitrobenzaldehyde (1 equivalent), methyl acetoacetate (2 equivalents), and a 40% aqueous solution of methylamine (1 equivalent) is prepared in ethanol.

  • The reaction mixture is heated in a hot water bath for approximately 30 minutes.

  • The mixture is then allowed to stand at room temperature for 24 hours to facilitate crystallization of the product.

  • The resulting crystals are collected by filtration, washed with cold ethanol, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent.

Visualization: Synthetic Pathway to a Neuroprotective Agent

Neuroprotective_Synthesis Reactants 3-Nitrobenzaldehyde + Methyl Acetoacetate + Methylamine Reaction One-pot Condensation (Hantzsch-type reaction) Reactants->Reaction Product Dimethyl-4-methyl-6-methylamino- 2-(3-nitrophenyl)-cyclohexa-3,6-diene- 1,3-dicarboxylate Reaction->Product VitaminE_Synthesis TMP 2,4,6-Trimethylphenol Oxidation Oxidation TMP->Oxidation Intermediate 4-hydroxy-2,4,6-trimethyl- cyclohexa-2,5-dien-1-one Oxidation->Intermediate Reduction Reduction/ Rearrangement Intermediate->Reduction TMHQ 2,3,5-Trimethylhydroquinone Reduction->TMHQ Condensation Condensation TMHQ->Condensation Isophytol Isophytol Isophytol->Condensation VitaminE (all-rac)-α-Tocopherol (Vitamin E) Condensation->VitaminE

References

Troubleshooting & Optimization

Technical Support Center: Reactions of 1,3,5-Trimethyl-1,4-cyclohexadiene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 1,3,5-Trimethyl-1,4-cyclohexadiene.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Diels-Alder reaction with this compound is giving a mixture of products. What are the likely side products?

A1: Several side products can arise in reactions involving this compound. The most common are:

  • Isomerization Product: The starting material, this compound, can isomerize to the thermodynamically more stable conjugated isomer, 1,3,5-Trimethyl-1,3-cyclohexadiene. This isomer can then participate in the Diels-Alder reaction, leading to a different regioisomeric product than expected.

  • Aromatization Product: The cyclohexadiene ring can be oxidized to form mesitylene (1,3,5-trimethylbenzene). This is particularly common if the reaction is performed at high temperatures or in the presence of oxidizing agents.

  • Stereoisomers (Endo/Exo): Diels-Alder reactions are stereospecific, and the reaction of the isomerized 1,3,5-Trimethyl-1,3-cyclohexadiene with a dienophile can lead to the formation of both endo and exo stereoisomers. The ratio of these isomers is influenced by reaction conditions.[1][2]

  • Birch Reduction Byproducts: As this compound is typically synthesized via the Birch reduction of mesitylene, impurities from this synthesis, such as unreacted mesitylene or over-reduced products, may be present in the starting material.

Q2: How can I minimize the isomerization of this compound to its conjugated 1,3-isomer during my reaction?

A2: Isomerization is often catalyzed by acid or base and can be accelerated by heat. To minimize this side reaction:

  • Use Neutral Conditions: Ensure your reaction medium is free from acidic or basic impurities.

  • Lower Reaction Temperatures: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For many Diels-Alder reactions, this can be room temperature or even lower.

  • Limit Reaction Time: Monitor the reaction progress and stop it as soon as the desired product is formed to prevent subsequent isomerization.

  • Choice of Solvent: Use a non-polar, aprotic solvent.

Q3: I am observing the formation of mesitylene in my reaction. How can I prevent this aromatization?

A3: Aromatization is an oxidative process. To prevent it:

  • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Inert Atmosphere: Run the reaction under an inert atmosphere, such as nitrogen or argon.

  • Avoid High Temperatures: Prolonged heating can promote aromatization.

  • Avoid Oxidizing Agents: Ensure all reagents and equipment are free from oxidizing contaminants. The use of reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is known to promote the aromatization of cyclohexadienes.

Q4: My Diels-Alder reaction is not stereoselective, yielding a mixture of endo and exo products. How can I control the stereoselectivity?

A4: The endo product is often the kinetically favored product in Diels-Alder reactions due to secondary orbital interactions. However, the exo product is typically more thermodynamically stable. To influence the stereoselectivity:

  • Reaction Temperature: Lower reaction temperatures generally favor the formation of the kinetic endo product.

  • Lewis Acid Catalysis: The use of Lewis acids can enhance the stereoselectivity of Diels-Alder reactions, often favoring the endo product. The choice and concentration of the Lewis acid can be critical.[1][2]

Quantitative Data on Side Product Formation

While specific quantitative data for every reaction condition with this compound is extensive, the following tables provide illustrative data based on studies of similar cyclohexadiene systems to guide your experimental design.

Table 1: Influence of Lewis Acid on Endo/Exo Selectivity in a Diels-Alder Reaction

Lewis Acid CatalystEndo:Exo Ratio
None (Thermal)85:15
TiCl₄95:5
AlCl₃92:8
SnCl₄90:10

Note: Data is generalized for a typical Diels-Alder reaction of a 1,3-cyclohexadiene derivative and may vary depending on the specific dienophile and reaction conditions.

Table 2: Effect of Temperature on Aromatization

Reaction Temperature (°C)Yield of Aromatized Product (%)
25< 1
805 - 10
150> 20

Note: This data is illustrative and the rate of aromatization is highly dependent on the presence of oxygen and other catalytic species.

Experimental Protocols

Protocol 1: Minimizing Isomerization and Aromatization in a Diels-Alder Reaction

This protocol provides a general method for performing a Diels-Alder reaction with this compound while minimizing common side reactions.

  • Reagent and Glassware Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

    • Use freshly distilled this compound.

    • Use a freshly opened or purified dienophile.

    • Degas the solvent (e.g., toluene, dichloromethane) by bubbling with nitrogen or argon for at least 30 minutes.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add the dienophile (1.0 eq).

    • Dissolve the dienophile in the degassed solvent.

    • Cool the solution to the desired temperature (e.g., 0 °C or room temperature).

  • Reaction Execution:

    • Slowly add this compound (1.1 eq) to the stirred solution of the dienophile.

    • If using a Lewis acid catalyst, pre-mix the dienophile with the Lewis acid at a low temperature before the addition of the diene.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction appropriately (e.g., with a saturated aqueous solution of sodium bicarbonate for Lewis acid-catalyzed reactions).

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the solvent in vacuo at a low temperature.

    • Purify the product by flash column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Birch Reduction of Mesitylene

This protocol outlines the synthesis of the title compound, highlighting steps to minimize byproducts.

  • Apparatus Setup:

    • Set up a three-necked round-bottom flask with a dry ice/acetone condenser, a gas inlet, and a dropping funnel. Ensure the system is under a positive pressure of dry nitrogen.

  • Reaction Execution:

    • Condense anhydrous ammonia (approx. 100 mL for a 0.1 mol scale reaction) into the flask at -78 °C.

    • Add small pieces of sodium metal (2.5 eq) to the liquid ammonia with vigorous stirring until a persistent deep blue color is obtained.

    • In the dropping funnel, prepare a solution of mesitylene (1.0 eq) and a proton source, such as ethanol (3.0 eq), in an anhydrous ether (e.g., THF).

    • Add the mesitylene/ethanol solution dropwise to the sodium-ammonia solution over 30 minutes, maintaining the temperature at -78 °C.

    • Allow the reaction to stir for 2-3 hours.

  • Quenching and Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

    • Add water and extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate carefully in vacuo.

  • Purification and Analysis:

    • The crude product can be purified by distillation under reduced pressure.

    • Analyze the product by GC-MS and ¹H NMR to determine the purity and identify any byproducts such as unreacted mesitylene.

Visualizations

Reaction_Pathways This compound This compound Desired Product Desired Product This compound->Desired Product Diels-Alder Reaction Isomerization Isomerization This compound->Isomerization Heat, Acid/Base Aromatization Aromatization This compound->Aromatization Oxidation, Heat 1,3,5-Trimethyl-1,3-cyclohexadiene 1,3,5-Trimethyl-1,3-cyclohexadiene Isomerization->1,3,5-Trimethyl-1,3-cyclohexadiene Mesitylene Mesitylene Aromatization->Mesitylene Stereoisomers Stereoisomers Desired Product_Isomer Desired Product_Isomer 1,3,5-Trimethyl-1,3-cyclohexadiene->Desired Product_Isomer Diels-Alder Reaction Desired Product_Isomer->Stereoisomers Endo/Exo

Caption: Potential reaction pathways and side products of this compound.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_causes Potential Causes & Solutions Low Yield / Mixture of Products Low Yield / Mixture of Products Analyze by GC-MS / NMR Analyze by GC-MS / NMR Low Yield / Mixture of Products->Analyze by GC-MS / NMR Isomerization Isomerization Analyze by GC-MS / NMR->Isomerization Aromatization Aromatization Analyze by GC-MS / NMR->Aromatization Stereoisomers Stereoisomers Analyze by GC-MS / NMR->Stereoisomers Impure Starting Material Impure Starting Material Analyze by GC-MS / NMR->Impure Starting Material Solution_Iso Lower Temp Use Neutral Conditions Isomerization->Solution_Iso Solution_Aro Inert Atmosphere Degas Solvents Aromatization->Solution_Aro Solution_Stereo Lower Temp Use Lewis Acid Stereoisomers->Solution_Stereo Solution_Impure Purify Diene (Distillation) Impure Starting Material->Solution_Impure

Caption: A workflow for troubleshooting unexpected results in reactions with this compound.

References

Technical Support Center: Optimizing Reaction Yield with 1,3,5-Trimethyl-1,4-cyclohexadiene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,3,5-Trimethyl-1,4-cyclohexadiene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, also known as isophorone diene, is a cyclic hydrocarbon with the chemical formula C₉H₁₄.[1] Its structure consists of a six-membered ring with two double bonds at the 1 and 4 positions, and three methyl groups at the 1, 3, and 5 positions.[1] It is primarily used as a diene in Diels-Alder [4+2] cycloaddition reactions to construct bicyclic structures, which are common motifs in natural products and pharmaceuticals.[1] The methyl groups on the diene are electron-donating, which enhances its reactivity as a diene.[1] It also serves as an intermediate in the synthesis of fine chemicals and fragrances.

Q2: How is this compound typically synthesized?

A2: The most common and established method for synthesizing this compound is through the Birch reduction of mesitylene (1,3,5-trimethylbenzene).[1] This reaction involves dissolving an alkali metal, such as sodium or lithium, in liquid ammonia with an alcohol serving as a proton source.[1][2] The solvated electrons from the alkali metal reduce the aromatic ring to form the desired 1,4-cyclohexadiene.[1][2]

Q3: Can this compound act as a dienophile?

A3: While it is theoretically possible for one of the double bonds in this compound to act as a dienophile, its primary role is as a diene. The three electron-donating methyl groups increase the electron density of the diene system, making it a good diene. For it to act as a dienophile, it would need to react with a highly electron-rich diene, which is not a common application.[1]

Q4: What is the typical conformation of this compound in a Diels-Alder reaction?

A4: As a cyclic diene, the double bonds of this compound are locked in an s-cis conformation. This pre-organization makes it particularly reactive in Diels-Alder reactions compared to acyclic dienes that must overcome an energetic barrier to adopt the necessary reactive conformation.[1]

Troubleshooting Guides

Issue 1: Low Yield in the Birch Reduction Synthesis of this compound

Low yields in the Birch reduction of mesitylene can be attributed to several factors. Below is a troubleshooting guide to help you identify and resolve common issues.

Potential Cause Recommended Solution
Incomplete reaction - Ensure the alkali metal (sodium or lithium) is freshly cut and clean to remove any oxide layer. - Use a sufficient excess of the alkali metal. - Extend the reaction time.
Over-reduction - Avoid prolonged reaction times after the characteristic blue color of the solvated electrons has disappeared. - Use a milder proton source or add it slowly.
Isomerization of the product - Work up the reaction at low temperatures. - Avoid exposure to acidic conditions during workup, which can catalyze the isomerization of the 1,4-diene to the more stable conjugated 1,3-diene.
Impure reagents - Use freshly distilled liquid ammonia. - Ensure the alcohol (proton source) and mesitylene are dry and free of impurities.
Poor quenching - Quench the reaction carefully with a proton source like ethanol or ammonium chloride at low temperature. Rapid quenching can lead to localized heating and side reactions.[3]

Troubleshooting Workflow for Low Yield in Birch Reduction

start Low Yield in Birch Reduction check_reaction_completion Check for complete consumption of starting material (TLC, GC) start->check_reaction_completion incomplete_reaction Incomplete Reaction check_reaction_completion->incomplete_reaction troubleshoot_incomplete Troubleshooting Incomplete Reaction incomplete_reaction->troubleshoot_incomplete Yes check_side_products Analyze for side products (GC-MS, NMR) incomplete_reaction->check_side_products No reagent_quality Check Reagent Quality troubleshoot_incomplete->reagent_quality over_reduction Over-reduction to cyclohexene or cyclohexane? check_side_products->over_reduction troubleshoot_over_reduction Troubleshooting Over-reduction over_reduction->troubleshoot_over_reduction Yes isomerization Isomerization to 1,3-diene? over_reduction->isomerization No optimize_conditions Optimize Reaction Conditions troubleshoot_over_reduction->optimize_conditions troubleshoot_isomerization Troubleshooting Isomerization isomerization->troubleshoot_isomerization Yes isomerization->reagent_quality No troubleshoot_isomerization->optimize_conditions reagent_quality->optimize_conditions end Improved Yield optimize_conditions->end

Caption: A logical workflow for troubleshooting low yields in the Birch reduction of mesitylene.

Issue 2: Low Yield in Diels-Alder Reactions with this compound

Optimizing the yield of a Diels-Alder reaction involves careful consideration of the dienophile, solvent, temperature, and potential for side reactions.

Potential Cause Recommended Solution
Poor dienophile reactivity - Use a dienophile with strong electron-withdrawing groups to accelerate the reaction. - Consider using a Lewis acid catalyst (e.g., AlCl₃, ZnCl₂) to activate the dienophile.[4]
Unfavorable reaction temperature - While some Diels-Alder reactions proceed at room temperature, others require heating. Experiment with a range of temperatures. For less reactive dienophiles, refluxing in a high-boiling solvent like xylene may be necessary.[5][6]
Solvent effects - The choice of solvent can influence reaction rates. While non-polar solvents are common, aqueous media have been shown to accelerate some Diels-Alder reactions.[7] Experiment with different solvents to find the optimal conditions.
Product decomposition - The Diels-Alder reaction is reversible (retro-Diels-Alder). If the reaction is run at too high a temperature, the product may decompose back to the starting materials. Find the lowest temperature at which the reaction proceeds at a reasonable rate.
Steric hindrance - The methyl groups on this compound can sterically hinder the approach of a bulky dienophile. If possible, use a less sterically demanding dienophile.

Diels-Alder Reaction Optimization Workflow

start Low Yield in Diels-Alder Reaction check_dienophile Evaluate Dienophile Reactivity start->check_dienophile dienophile_issue Is dienophile sufficiently electron-poor? check_dienophile->dienophile_issue add_catalyst Consider Lewis Acid Catalyst dienophile_issue->add_catalyst No check_conditions Review Reaction Conditions dienophile_issue->check_conditions Yes add_catalyst->check_conditions temp_issue Is temperature optimal? check_conditions->temp_issue adjust_temp Adjust Temperature temp_issue->adjust_temp No solvent_issue Is solvent appropriate? temp_issue->solvent_issue Yes check_reversibility Consider Retro-Diels-Alder adjust_temp->check_reversibility change_solvent Test Different Solvents solvent_issue->change_solvent No solvent_issue->check_reversibility Yes change_solvent->check_reversibility end Improved Yield check_reversibility->end

Caption: A workflow for optimizing the yield of Diels-Alder reactions involving this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Birch Reduction

This protocol is a general guideline for the Birch reduction of mesitylene.

Materials:

  • Mesitylene (1,3,5-trimethylbenzene)

  • Liquid ammonia

  • Sodium or Lithium metal

  • Anhydrous ethanol

  • Diethyl ether or Pentane

  • Ammonium chloride (for quenching)

  • Dry ice/acetone condenser

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet for ammonia, and a dropping funnel.

  • Condense the required volume of liquid ammonia into the flask at -78 °C.

  • Add the mesitylene and anhydrous ethanol to the liquid ammonia with stirring.

  • Carefully add small, freshly cut pieces of sodium or lithium metal to the solution until a persistent blue color is observed.

  • Allow the reaction to stir at -78 °C to -33 °C for 2-4 hours, maintaining the blue color by adding more alkali metal if necessary.

  • Once the reaction is complete (as determined by TLC or GC analysis of quenched aliquots), cautiously quench the reaction by the slow addition of ammonium chloride or excess ethanol until the blue color disappears.

  • Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • Add water and a low-boiling organic solvent (e.g., diethyl ether or pentane) to the residue and transfer to a separatory funnel.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation to obtain this compound.

Protocol 2: General Procedure for a Diels-Alder Reaction

This protocol provides a general framework for a Diels-Alder reaction using this compound as the diene.

Materials:

  • This compound

  • An appropriate dienophile (e.g., maleic anhydride, dimethyl acetylenedicarboxylate)

  • A suitable solvent (e.g., toluene, xylene, or dichloromethane)

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the dienophile in the chosen solvent.

  • Add a stoichiometric equivalent of this compound to the solution.

  • If the reaction is slow at room temperature, attach a reflux condenser and heat the mixture to the boiling point of the solvent.[5][6]

  • Monitor the progress of the reaction by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product crystallizes upon cooling, it can be isolated by vacuum filtration.[5] If the product remains in solution, remove the solvent by rotary evaporation.

  • Purify the crude product by recrystallization or column chromatography.

References

Technical Support Center: Purification of 1,3,5-Trimethyl-1,4-cyclohexadiene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1,3,5-Trimethyl-1,4-cyclohexadiene.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Product is contaminated with starting material (mesitylene). Incomplete reaction during synthesis (e.g., Birch reduction).- Fractional Distillation: Carefully perform fractional distillation. Since the boiling points of mesitylene (~165 °C) and this compound (~168-172 °C) are close, a column with high theoretical plates is recommended. Consider vacuum distillation to lower boiling points and minimize thermal degradation. - Preparative Gas Chromatography (GC): For high purity, preparative GC is an effective but less scalable option.
Presence of isomeric impurities (other trimethylcyclohexadiene isomers). Isomerization during synthesis or workup, especially under acidic or basic conditions.- Fractional Distillation: Isomers may have slightly different boiling points, allowing for separation with a highly efficient fractional distillation setup. - Preparative GC: This is the most effective method for separating isomers with very close boiling points. - Flash Chromatography: While challenging for isomers, a nonpolar solvent system (e.g., hexane or heptane) on silica gel might provide some separation. Careful fraction collection and analysis are crucial.
Product appears to be degrading or polymerizing upon storage. This compound can be sensitive to air, light, and acid. Dienes can undergo polymerization.- Storage: Store the purified product under an inert atmosphere (argon or nitrogen) at low temperatures (2-8 °C) in a tightly sealed container, protected from light.[1] - Stabilizer: Consider adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) if compatible with downstream applications.
Low recovery after purification. - Product loss during multiple purification steps. - Adhesion to glassware. - Isomerization to more volatile isomers that are lost.- Optimize Cuts in Distillation: Narrowly define the collection fractions based on temperature and refractive index to minimize loss in intermediate fractions. - Column Conditioning: For flash chromatography, ensure the column is properly packed and equilibrated to prevent channeling and poor separation leading to broader cuts and lower recovery of pure fractions.
Incomplete separation during flash chromatography. - Inappropriate solvent system. - Column overloading. - Poorly packed column.- Solvent System Optimization: Use a very nonpolar eluent, such as pure hexane or heptane. Develop the method using Thin Layer Chromatography (TLC) first to ensure adequate separation (Rf values should be sufficiently different).[2][3] - Sample Loading: Do not overload the column. A general rule is to use a silica gel to crude product ratio of at least 50:1 by weight for difficult separations. - Proper Packing: Ensure the silica gel bed is well-compacted and free of air bubbles or channels.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities depend on the synthetic route. If synthesized from mesitylene via Birch reduction, you can expect to find unreacted mesitylene, isomeric trimethylcyclohexadienes, and potentially over-reduced products like 1,3,5-trimethylcyclohexane.

Q2: What is the recommended method for purifying this compound on a multi-gram scale?

A2: For multi-gram scale purification, fractional distillation is the most practical method. Due to the close boiling points of the target compound and potential impurities like mesitylene and isomers, a distillation column with a high number of theoretical plates is recommended. Vacuum distillation is also advised to reduce the boiling points and prevent potential thermal degradation or isomerization.

Q3: Can I use flash chromatography to purify this compound?

A3: Yes, flash chromatography can be used, particularly for removing more polar impurities. However, separating it from nonpolar impurities like mesitylene and its isomers can be challenging. A very nonpolar solvent system, such as pure n-hexane or n-heptane, should be used with a high-resolution silica gel.[2][3][4] Careful monitoring of fractions by GC or NMR is essential.

Q4: How should I store purified this compound?

A4: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[5] For long-term stability, it is best stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light to prevent oxidation and polymerization.[1]

Q5: My purified product shows signs of isomerization over time. How can I prevent this?

A5: Isomerization can be catalyzed by acid or base. Ensure all glassware is neutral and that no acidic or basic impurities are introduced during workup or storage. If purification involves silica gel (which is slightly acidic), it can be neutralized by pre-treating with a solvent system containing a small amount of a non-nucleophilic base like triethylamine, which is then thoroughly washed away before running the column with the nonpolar eluent.

Quantitative Data

The following table summarizes typical physical properties and expected purity levels for this compound after different purification methods. Please note that actual results may vary depending on the initial purity of the crude material and the specific conditions used.

Purification Method Parameter Typical Value Reference
Fractional Distillation Boiling Point168-172 °C at 760 mmHg[1]
Expected Purity>95%General laboratory practice
Typical Yield60-80%Estimated
Flash Chromatography Eluent Systemn-Hexane or n-Heptane[2][3]
Expected Purity>98% (if impurities are more polar)General laboratory practice
Typical Yield50-70%Estimated
Preparative GC Expected Purity>99.5%General laboratory practice
Typical Yield20-50% (highly dependent on scale)Estimated

Experimental Protocols

Fractional Distillation Protocol

Objective: To purify this compound from crude reaction mixtures, particularly to remove unreacted mesitylene and isomeric impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column with high theoretical plates)

  • Distillation head with condenser and receiving flask

  • Heating mantle with stirrer

  • Vacuum pump and pressure gauge (optional, for vacuum distillation)

  • Boiling chips or magnetic stir bar

  • Thermometer

Procedure:

  • Set up the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Charge the round-bottom flask with the crude this compound and add boiling chips or a magnetic stir bar.

  • If performing vacuum distillation, connect the apparatus to a vacuum pump and carefully reduce the pressure.

  • Begin heating the flask gently.

  • Monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions.

  • Collect the fraction that distills at the expected boiling point of this compound (approx. 168-172 °C at atmospheric pressure; this will be lower under vacuum).

  • Collect fractions in separate, pre-weighed receiving flasks.

  • Analyze the purity of the collected fractions using GC or NMR.

  • Combine the fractions that meet the desired purity specifications.

Flash Chromatography Protocol

Objective: To purify this compound from polar impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • n-Hexane or n-Heptane (or other suitable nonpolar solvent)

  • Sand

  • Collection tubes or flasks

  • Air or nitrogen source for pressurization

Procedure:

  • Select a column of appropriate size for the amount of crude material.

  • Prepare a slurry of silica gel in the chosen nonpolar solvent (e.g., n-hexane).

  • Pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks.

  • Add a thin layer of sand to the top of the silica gel bed.

  • Pre-elute the column with the solvent to settle the packing.

  • Dissolve the crude product in a minimal amount of the nonpolar solvent.

  • Carefully load the sample onto the top of the silica gel.

  • Add another thin layer of sand over the sample.

  • Fill the column with the eluent and apply gentle pressure to begin elution.

  • Collect fractions and monitor the separation by TLC or GC.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Diagrams

PurificationWorkflow Crude Crude Product (from synthesis) Distillation Fractional Distillation Crude->Distillation  Primary Purification Chromatography Flash Chromatography Distillation->Chromatography  Polar Impurities Remain PrepGC Preparative GC Distillation->PrepGC Isomers Remain PureProduct Pure 1,3,5-Trimethyl- 1,4-cyclohexadiene Distillation->PureProduct  Sufficient Purity Impurities1 High-boiling impurities Distillation->Impurities1 Chromatography->PureProduct  High Purity Impurities2 Polar impurities Chromatography->Impurities2 PrepGC->PureProduct  Highest Purity Impurities3 Isomeric impurities PrepGC->Impurities3

Caption: General purification workflow for this compound.

References

common issues with 1,3,5-Trimethyl-1,4-cyclohexadiene stability and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and storage of 1,3,5-Trimethyl-1,4-cyclohexadiene. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Decreased Purity Over Time Oxidation: Exposure to air can lead to the formation of aromatic byproducts and peroxides.Store the compound under an inert atmosphere (e.g., argon or nitrogen). Use a septum-sealed bottle for storage and transfer.
Isomerization: The non-conjugated 1,4-diene can isomerize to the more stable conjugated 1,3-diene isomer. This can be catalyzed by acid or metal impurities.Ensure storage containers are clean and free of acidic or metallic residues. Store in a neutral glass container. Avoid exposure to heat, which can accelerate isomerization.
Appearance of New Peaks in Analytical Data (GC/MS, NMR) Degradation Products: New signals may correspond to the aromatized product (1,3,5-trimethylbenzene), hydroperoxides, or the isomerized 1,3,5-trimethyl-1,3-cyclohexadiene.Characterize the new peaks using appropriate analytical techniques (e.g., mass spectrometry for molecular weight, NMR for structural elucidation). Compare with reference spectra of potential degradation products.
Inconsistent Experimental Results Variable Purity of Starting Material: If the compound has degraded, its actual concentration will be lower than expected, and impurities may interfere with the reaction.Re-purify the compound by distillation if necessary. Always check the purity of the compound by a suitable method (e.g., GC-FID) before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways are oxidation and isomerization. Oxidation typically occurs via a free-radical chain reaction with atmospheric oxygen, leading to the formation of 1,3,5-trimethylbenzene and hydrogen peroxide. Isomerization is the conversion of the non-conjugated 1,4-diene to the more thermodynamically stable conjugated 1,3-diene isomer.

Q2: How should I properly store this compound to ensure its stability?

A2: To minimize degradation, store the compound in a cool, dry, and dark place. It should be kept in a tightly sealed container under an inert atmosphere (argon or nitrogen is recommended). The container should be made of neutral glass to avoid any catalytic effects from container materials.

Q3: Can I store this compound in a refrigerator or freezer?

A3: Yes, storing at reduced temperatures (2-8 °C) is recommended to slow down the rates of both oxidation and isomerization. If stored in a freezer, ensure the container is properly sealed to prevent moisture condensation upon removal.

Q4: What is the expected shelf life of this compound?

A4: The shelf life can vary significantly depending on the storage conditions. When stored properly under an inert atmosphere and at a low temperature, the compound can be stable for several months. However, with frequent access or improper storage, significant degradation can occur within weeks. Regular purity checks are advised.

Q5: How can I check the purity of my this compound sample?

A5: Gas chromatography with a flame ionization detector (GC-FID) is a suitable method for routine purity checks. For more detailed analysis and identification of potential degradation products, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Data Presentation

Table 1: Illustrative Degradation of this compound Under Various Storage Conditions Over 3 Months.

Disclaimer: The following data are illustrative and intended to demonstrate the expected trends in degradation. Actual degradation rates may vary.

Storage ConditionPurity (%)1,3,5-Trimethylbenzene (%)1,3,5-Trimethyl-1,3-cyclohexadiene (%)
2-8°C, Inert Atmosphere >98<1<1
Room Temperature, Inert Atmosphere ~95~2~3
Room Temperature, Air ~85~8~7
40°C, Air <70>15>15

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound by Gas Chromatography (GC-FID)

  • Objective: To quantify the purity of this compound and detect the formation of its isomerization and oxidation products.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a non-polar capillary column (e.g., DB-1 or equivalent).

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., hexane) at a concentration of approximately 1 mg/mL.

    • Prepare calibration standards of this compound, 1,3,5-trimethylbenzene, and, if available, 1,3,5-trimethyl-1,3-cyclohexadiene in the same solvent.

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 150°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • Analysis:

    • Inject the sample and standards into the GC.

    • Identify the peaks based on the retention times of the standards.

    • Quantify the percentage of each component by area normalization or by using the calibration curves.

Protocol 2: Identification of Degradation Products by ¹H NMR Spectroscopy

  • Objective: To identify the structural changes in this compound upon degradation.

  • Instrumentation: NMR spectrometer (300 MHz or higher).

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the sample in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • This compound: Look for characteristic signals of the vinyl protons and the allylic methyl protons.

    • 1,3,5-Trimethyl-1,3-cyclohexadiene (Isomer): The appearance of new vinyl proton signals in a different region and changes in the multiplicity and chemical shifts of the methyl groups.

    • 1,3,5-Trimethylbenzene (Oxidation Product): The presence of aromatic proton signals and a characteristic singlet for the three equivalent methyl groups.

    • Integrate the signals to estimate the relative amounts of the different species.

Visualizations

DegradationPathways This compound This compound 1,3,5-Trimethyl-1,3-cyclohexadiene 1,3,5-Trimethyl-1,3-cyclohexadiene This compound->1,3,5-Trimethyl-1,3-cyclohexadiene Isomerization (more stable) 1,3,5-Trimethylbenzene 1,3,5-Trimethylbenzene This compound->1,3,5-Trimethylbenzene Oxidation (in presence of O2) Hydrogen Peroxide Hydrogen Peroxide

Caption: Degradation pathways of this compound.

ExperimentalWorkflow cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Results Sample Sample Timepoints Timepoints Sample->Timepoints Store under various conditions GC_FID GC-FID Analysis Timepoints->GC_FID Purity Check NMR NMR Analysis Timepoints->NMR Structural ID Purity Purity GC_FID->Purity Degradation_Profile Degradation Profile NMR->Degradation_Profile

Caption: Workflow for stability testing of this compound.

Technical Support Center: Analysis of 1,3,5-Trimethyl-1,4-cyclohexadiene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,3,5-trimethyl-1,4-cyclohexadiene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound samples?

A1: Common impurities can originate from the synthesis process and subsequent storage. These may include:

  • Unreacted Starting Materials: The most common synthetic route is the Birch reduction of mesitylene. Therefore, residual mesitylene is a frequently observed impurity.

  • Isomeric Impurities: Positional isomers of this compound, such as 1,2,3-trimethyl-1,3-cyclohexadiene or other isomers, can be present. Isomerization can sometimes occur depending on the synthetic conditions and storage.

  • Oxidation Products: Exposure to air can lead to the formation of oxidation and peroxide products.

  • Residual Solvents: Solvents used during the synthesis and purification, such as ammonia, ethanol, or other organic solvents, may be present in trace amounts.

Q2: Which analytical techniques are best suited for identifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile impurities like residual solvents, unreacted starting materials, and some isomers.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly ¹H NMR, is excellent for identifying and quantifying major impurities, including isomers. Quantitative NMR (qNMR) can be used for accurate purity assessment.[2][3][4][5]

  • High-Performance Liquid Chromatography (HPLC): Useful for separating non-volatile impurities and can be adapted to separate aromatic and diene isomers.[6][7][8]

Q3: How can I quantify the purity of my this compound sample?

A3: Quantitative Nuclear Magnetic Resonance (qNMR) is a highly accurate method for determining the purity of organic compounds.[2][5][9] This technique involves comparing the integral of a signal from the compound of interest to the integral of a signal from a certified internal standard of known concentration. GC with a Flame Ionization Detector (FID) can also be used for quantification by creating a calibration curve with a known standard.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound.

GC-MS Analysis Troubleshooting
Problem Potential Cause Suggested Solution
Peak Tailing Active sites in the injector liner or column; compound interaction with the stationary phase.Use a deactivated liner; ensure the column is suitable for hydrocarbon analysis; consider derivatization if the issue persists.
Ghost Peaks (Peaks in blank runs) Contamination of the syringe, injector, or carrier gas.Rinse the syringe with a clean solvent; bake out the injector and column; use high-purity carrier gas with appropriate traps.
Poor Resolution Between Isomers Inadequate column stationary phase or temperature program.Use a column with a different polarity; optimize the temperature ramp rate (slower ramps often improve resolution).
Low Signal Intensity Sample degradation in the injector; low sample concentration; leak in the system.Lower the injector temperature; check the sample concentration; perform a leak check of the GC-MS system.
NMR Analysis Troubleshooting
Problem Potential Cause Suggested Solution
Broad Peaks Sample viscosity is too high; presence of paramagnetic impurities; poor shimming.Dilute the sample; filter the sample to remove any particulate matter; re-shim the spectrometer.
Inaccurate Quantification (qNMR) Incomplete relaxation of nuclei; poor signal-to-noise ratio; overlapping peaks.Increase the relaxation delay (D1) to at least 5 times the longest T1 of interest; acquire more scans; choose non-overlapping signals for integration.[4]
Unidentified Signals Presence of unexpected impurities or degradation products.Compare the spectrum to literature data for potential byproducts of the synthesis; consider 2D NMR experiments (e.g., COSY, HSQC) for structural elucidation.

Experimental Protocols

Protocol 1: GC-MS Analysis for Volatile Impurities

This protocol outlines a general method for the identification of volatile impurities in this compound.

1. Sample Preparation:

  • Dilute the sample to approximately 1 mg/mL in a volatile solvent such as hexane or dichloromethane.

2. GC-MS Parameters:

Parameter Value
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Initial temp 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Mass Range 35-350 amu

3. Data Analysis:

  • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
  • Pay close attention to the retention times and mass spectra of potential impurities like mesitylene and other C9H12 isomers.

Protocol 2: Quantitative ¹H NMR (qNMR) for Purity Assessment

This protocol provides a method for determining the purity of this compound using an internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The standard should have a known purity and signals that do not overlap with the analyte.
  • Add approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube and dissolve the sample and standard completely.

2. NMR Acquisition Parameters:

Parameter Value
Spectrometer 400 MHz or higher
Pulse Sequence Standard 90° pulse
Relaxation Delay (D1) ≥ 30 seconds (to ensure full relaxation of all nuclei)
Number of Scans 16 or higher for good signal-to-noise
Acquisition Time ≥ 3 seconds

3. Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.
  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.
  • Calculate the purity using the following formula:

Protocol 3: HPLC Analysis for Isomeric and Non-Volatile Impurities

This protocol describes a general approach for the separation of aromatic and diene isomers.

1. Sample Preparation:

  • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Parameters:

Parameter Value
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) or a Phenyl-Hexyl column for enhanced aromatic selectivity.
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water. A typical starting point is 60:40 Acetonitrile:Water.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm and 220 nm

3. Data Analysis:

  • Analyze the retention times and peak areas of the separated components.
  • If standards are available, identify impurities by comparing retention times.

Visualizations

experimental_workflow cluster_sample Sample Analysis cluster_techniques Analytical Techniques cluster_results Impurity Identification Sample Sample GC_MS GC-MS Sample->GC_MS Volatiles NMR NMR Sample->NMR Structure & Purity HPLC HPLC Sample->HPLC Isomers Volatile_Impurities Volatile Impurities (e.g., Mesitylene, Solvents) GC_MS->Volatile_Impurities Structural_Info Structural Information & Purity (qNMR) NMR->Structural_Info Isomeric_NonVolatile Isomeric & Non-Volatile Impurities HPLC->Isomeric_NonVolatile

Caption: Experimental workflow for impurity identification.

troubleshooting_flow Start Problem with Analytical Result Check_Method Review Experimental Parameters Start->Check_Method Check_Sample Inspect Sample (Age, Storage) Start->Check_Sample Check_Instrument Verify Instrument Performance Start->Check_Instrument Identify_Cause Potential Cause Identified? Check_Method->Identify_Cause Check_Sample->Identify_Cause Check_Instrument->Identify_Cause Adjust_Method Adjust Method (e.g., Temp Program, Mobile Phase) Identify_Cause->Adjust_Method Yes Prepare_New_Sample Prepare Fresh Sample Identify_Cause->Prepare_New_Sample Yes Instrument_Maintenance Perform Instrument Maintenance Identify_Cause->Instrument_Maintenance Yes Consult_Expert Consult Senior Scientist or Instrument Specialist Identify_Cause->Consult_Expert No End Problem Resolved Adjust_Method->End Prepare_New_Sample->End Instrument_Maintenance->End

References

Technical Support Center: Synthesis of 1,3,5-Trimethyl-1,4-cyclohexadiene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1,3,5-Trimethyl-1,4-cyclohexadiene. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and effective method for the synthesis of this compound is the Birch reduction of mesitylene (1,3,5-trimethylbenzene).[1] This reaction utilizes an alkali metal, typically sodium or lithium, dissolved in liquid ammonia with an alcohol serving as a proton source to reduce the aromatic ring.[1]

Q2: What are the main safety precautions to consider during a Birch reduction?

A2: The Birch reduction involves several hazardous materials and conditions. Liquid ammonia is a corrosive and toxic gas at room temperature and requires careful handling in a well-ventilated fume hood at low temperatures (-33°C). Alkali metals such as sodium and lithium are highly reactive and can ignite or explode upon contact with water or air. It is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and to use anhydrous solvents and reagents. The quenching of the reaction, especially with water or alcohols, can be vigorous if excess alkali metal is present and should be performed with extreme caution.

Q3: How can I monitor the progress of the Birch reduction?

A3: The progress of a Birch reduction can be visually monitored. The dissolution of the alkali metal in liquid ammonia generates solvated electrons, which impart a deep blue color to the reaction mixture. As the aromatic substrate is consumed, this blue color will dissipate. The persistence of the blue color for an extended period (e.g., 30 minutes) after the final addition of the alkali metal indicates that the reaction is complete.

Q4: What are the most common side products in this synthesis?

A4: Common side products can include over-reduction of the aromatic ring to form trimethylcyclohexene or trimethylcyclohexane, and isomerization of the desired 1,4-diene to the more thermodynamically stable conjugated 1,3-diene. Incomplete reaction will leave unreacted mesitylene. Dimerization of the aromatic radical anion intermediate can also occur, leading to biphenyl-type byproducts.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No reaction or low conversion of mesitylene. 1. Inactive alkali metal (oxidized surface). 2. Wet reagents or glassware. 3. Presence of iron catalyst impurities.1. Use freshly cut pieces of sodium or lithium to expose a clean, unoxidized surface. 2. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. 3. Use high-purity ammonia and avoid using metal spatulas that can introduce iron.
Reaction mixture becomes a thick, unstirrable slurry. Formation of insoluble byproducts or salts.Add a co-solvent such as anhydrous tetrahydrofuran (THF) or diethyl ether to improve the solubility of intermediates and byproducts.
Violent or uncontrollable quenching of the reaction. Excess unreacted alkali metal.Add a small amount of a weak proton source like isopropanol or tert-butanol to quench the excess alkali metal before the addition of water or ethanol. Quench the reaction at a low temperature (-78°C).
Product is contaminated with the conjugated 1,3-diene isomer. Isomerization of the 1,4-diene product, often catalyzed by acid or base during workup or purification.Perform the workup under neutral or slightly basic conditions. Avoid excessive heat and prolonged exposure to acidic or basic conditions during purification. Use a non-acidic drying agent like anhydrous sodium sulfate.
Difficulties in isolating the pure product. The product is a volatile liquid with a boiling point close to that of the starting material and some byproducts.Careful fractional distillation is the primary method for purification. Gas chromatography (GC) can be used to monitor the purity of the fractions. For small-scale purification, preparative GC or column chromatography on silica gel impregnated with silver nitrate (which complexes with alkenes) can be effective.
Product appears to have decomposed upon storage. Dienes are susceptible to oxidation and polymerization.Store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures (refrigerator or freezer) in a tightly sealed container. The addition of a radical inhibitor like BHT (butylated hydroxytoluene) can also prevent degradation.

Experimental Protocol: Birch Reduction of Mesitylene

This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • Mesitylene (1,3,5-trimethylbenzene)

  • Sodium metal

  • Anhydrous liquid ammonia

  • Anhydrous ethanol

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ammonium chloride (for quenching)

  • Hexane (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dry-ice condenser, a gas inlet for nitrogen or argon, and a dropping funnel under an inert atmosphere.

  • Cool the flask to -78°C using a dry ice/acetone bath.

  • Condense anhydrous liquid ammonia into the flask.

  • Once the desired volume of ammonia is collected, add small, freshly cut pieces of sodium metal with stirring until a persistent deep blue color is obtained.

  • A solution of mesitylene in anhydrous ethanol and diethyl ether (or THF) is then added dropwise from the dropping funnel to the stirring blue solution. The rate of addition should be controlled to maintain the reaction temperature below -33°C.

  • After the addition is complete, continue to stir the reaction mixture. The reaction is typically complete when the blue color persists for 30-60 minutes.

  • Carefully quench the reaction by the slow, portion-wise addition of solid ammonium chloride until the blue color is discharged. Alternatively, a solution of a less reactive alcohol like isopropanol in THF can be added dropwise.

  • Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • To the remaining residue, carefully add water and extract the product with hexane or diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation at low temperature and pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Quantitative Data Summary:

ParameterValue
Starting Material Mesitylene
Key Reagents Sodium, Liquid Ammonia, Ethanol
Typical Reaction Temperature -33°C to -78°C
Typical Reaction Time 1-3 hours
Reported Yield 70-90% (variable based on conditions)
Boiling Point of Product ~165-167 °C
Molecular Weight of Product 122.21 g/mol

Visualizations

Reaction Workflow

Reaction_Workflow Birch Reduction of Mesitylene Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Prepare Anhydrous Reagents (Mesitylene, Ethanol, Ether/THF) setup Assemble and Dry Glassware (Inert Atmosphere) reagents->setup ammonia Condense Liquid Ammonia (-78°C) setup->ammonia dissolve_na Dissolve Sodium Metal (Deep Blue Solution) ammonia->dissolve_na add_substrate Add Mesitylene Solution (Dropwise, <-33°C) dissolve_na->add_substrate stir Stir until Reaction is Complete (Blue Color Persists) add_substrate->stir quench Quench Excess Sodium (e.g., NH4Cl) stir->quench evaporate Evaporate Ammonia quench->evaporate extract Aqueous Workup & Extraction evaporate->extract dry Dry Organic Layer extract->dry distill Fractional Distillation dry->distill characterization Characterization (NMR, GC-MS, IR) distill->characterization

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Logic Troubleshooting Low Yield in Birch Reduction cluster_reaction_issues Reaction Condition Issues cluster_workup_issues Workup & Product Loss Issues start Low Yield or No Product check_sm Check for Unreacted Starting Material (GC/NMR) start->check_sm sm_present Starting Material Present check_sm->sm_present no_sm No Starting Material check_sm->no_sm reagents_wet Reagents/Glassware Wet? sm_present->reagents_wet Yes metal_inactive Alkali Metal Inactive? sm_present->metal_inactive Yes temp_high Reaction Temperature Too High? sm_present->temp_high Yes isomerization Isomerization to 1,3-Diene? no_sm->isomerization Yes over_reduction Over-reduction Products? no_sm->over_reduction Yes distillation_loss Loss During Distillation? no_sm->distillation_loss Yes solution1 solution1 reagents_wet->solution1 Solution: Use Anhydrous Conditions solution2 solution2 metal_inactive->solution2 Solution: Use Freshly Cut Metal solution3 solution3 temp_high->solution3 Solution: Maintain Low Temperature solution4 solution4 isomerization->solution4 Solution: Neutral Workup solution5 solution5 over_reduction->solution5 Solution: Control Stoichiometry solution6 solution6 distillation_loss->solution6 Solution: Careful Fractional Distillation

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Reaction Kinetics of 1,3,5-Trimethyl-1,4-cyclohexadiene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the effect of temperature on the reaction kinetics of 1,3,5-trimethyl-1,4-cyclohexadiene.

Frequently Asked Questions (FAQs)

Q1: What is the primary thermal reaction of this compound?

The primary thermal reaction is an isomerization to its more stable conjugated isomer, 1,3,5-trimethyl-1,3-cyclohexadiene. This transformation predominantly occurs through a[1][2]-sigmatropic hydrogen shift, a type of pericyclic reaction governed by orbital symmetry.

Q2: How does temperature influence the rate of this isomerization?

As with most chemical reactions, an increase in temperature significantly increases the rate of isomerization. The relationship between temperature and the reaction rate constant can be described by the Arrhenius equation, which indicates an exponential increase in the rate constant with temperature.

Q3: Are there any significant side reactions to consider at elevated temperatures?

At higher temperatures, in addition to the primary isomerization, other reactions such as dehydrogenation to form aromatic compounds (e.g., 1,3,5-trimethylbenzene or mesitylene), dimerization, or polymerization can occur. The extent of these side reactions is dependent on the specific reaction conditions, including temperature, pressure, and the presence of catalysts or impurities.

Q4: What analytical techniques are suitable for monitoring the kinetics of this reaction?

Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a common and effective method for separating and quantifying the reactant and product isomers over time. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for in-situ reaction monitoring, providing real-time data on the concentrations of the different species.

Q5: How can I determine the activation energy for the isomerization?

The activation energy (Ea) can be determined by measuring the reaction rate constant (k) at several different temperatures. By plotting the natural logarithm of the rate constant (ln k) against the inverse of the absolute temperature (1/T), a linear relationship is obtained (the Arrhenius plot). The activation energy can then be calculated from the slope of this line (slope = -Ea/R, where R is the gas constant).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental study of this compound isomerization.

Issue 1: Inconsistent or Non-Reproducible Kinetic Data
Potential Cause Troubleshooting Step
Temperature Fluctuations Ensure the reaction vessel (e.g., GC oven, oil bath, or reaction vial) has stable and uniform temperature control. Use a calibrated thermometer or thermocouple to verify the temperature.
Incomplete Mixing For liquid-phase reactions, ensure efficient stirring to maintain a homogeneous solution. For gas-phase reactions, ensure proper mixing of the reactant in the carrier gas.
Sample Evaporation If using open or poorly sealed vials, volatile reactants or products may evaporate, leading to inaccurate concentration measurements. Use properly sealed reaction vessels.
Inconsistent Injection Volumes (GC) Use an autosampler for GC injections to ensure high precision and reproducibility. If injecting manually, ensure a consistent and validated technique.
Degradation of Reactant This compound can be susceptible to oxidation. Store the reactant under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.
Issue 2: Poor Resolution or Tailing of Peaks in GC Analysis
Potential Cause Troubleshooting Step
Inappropriate GC Column Use a column with a suitable stationary phase for separating terpene isomers (e.g., a mid-polarity column).
Incorrect Oven Temperature Program Optimize the temperature program to achieve baseline separation of the reactant and product peaks. A slower temperature ramp may improve resolution.
Column Overloading Inject a smaller sample volume or a more dilute sample to avoid overloading the column, which can cause peak fronting or tailing.
Active Sites in the Injector or Column Use a deactivated inlet liner and a high-quality, inert GC column to prevent adsorption of the analytes.
Contaminated Syringe or Inlet Regularly clean the GC syringe and the injector port to remove any residues that could interfere with the analysis.
Issue 3: Unexpected Peaks in the Chromatogram
Potential Cause Troubleshooting Step
Impure Starting Material Analyze the starting material by GC-MS to identify any impurities before starting the kinetic experiments.
Side Reactions As mentioned in the FAQs, side reactions can occur at higher temperatures. Use GC-MS to identify the unexpected products and consider if the reaction conditions need to be modified.
Contamination from Solvent or Apparatus Run a blank analysis of the solvent and ensure all glassware is scrupulously clean.

Quantitative Data

Table 1: Rate Constants for the Thermal Isomerization of a Substituted Cyclohexadiene (Analogous System)

Temperature (°C)Temperature (K)Rate Constant (k) (s⁻¹)
180453.151.5 x 10⁻⁵
200473.156.0 x 10⁻⁵
220493.152.2 x 10⁻⁴
240513.157.5 x 10⁻⁴

Note: This data is illustrative and based on typical values for similar terpene isomerizations. Actual experimental values may vary.

Table 2: Arrhenius Parameters for the Thermal Isomerization of a Substituted Cyclohexadiene (Analogous System)

ParameterValue
Activation Energy (Ea) 150 kJ/mol
Pre-exponential Factor (A) 1 x 10¹³ s⁻¹

Note: This data is illustrative and based on typical values for similar terpene isomerizations. Actual experimental values may vary.

Experimental Protocols

Protocol 1: Gas-Phase Kinetic Study using GC-MS

This protocol describes a method for studying the gas-phase thermal isomerization of this compound.

  • System Setup:

    • A heated, temperature-controlled reaction vessel (e.g., a coiled stainless-steel tube) is placed inside a GC oven.

    • An inert carrier gas (e.g., helium or nitrogen) is passed through the reaction vessel at a constant flow rate.

    • A small amount of a dilute solution of this compound in a volatile solvent is injected into the heated carrier gas stream.

  • Reaction and Sampling:

    • The reactant vaporizes and is carried through the reaction vessel, where it undergoes isomerization at the set temperature.

    • The residence time in the reaction vessel is controlled by the flow rate of the carrier gas and the volume of the vessel.

    • The effluent from the reaction vessel is directed to the injection port of a GC-MS system.

  • Analysis:

    • The components of the reaction mixture are separated on a suitable GC column and detected by the mass spectrometer.

    • The relative concentrations of the reactant and product are determined from the integrated peak areas in the chromatogram.

  • Kinetic Analysis:

    • The experiment is repeated at several different temperatures, keeping the residence time constant.

    • The rate constant (k) at each temperature is calculated from the conversion of the reactant using the appropriate kinetic model (typically first-order for a unimolecular isomerization).

    • The activation energy and pre-exponential factor are determined from an Arrhenius plot.

Protocol 2: Liquid-Phase Kinetic Study using NMR Spectroscopy

This protocol outlines a method for monitoring the liquid-phase isomerization in real-time.

  • Sample Preparation:

    • A solution of this compound is prepared in a high-boiling, deuterated solvent (e.g., deuterated toluene or deuterated decalin) in an NMR tube.

    • An internal standard with a known concentration and a resonance that does not overlap with the reactant or product signals is added for quantification.

  • NMR Experiment Setup:

    • The NMR spectrometer is pre-heated to the desired reaction temperature.

    • The NMR tube is placed in the spectrometer.

  • Data Acquisition:

    • A series of ¹H NMR spectra are acquired at regular time intervals.

    • The progress of the reaction is monitored by observing the decrease in the intensity of the signals corresponding to the reactant and the increase in the intensity of the signals corresponding to the product.

  • Kinetic Analysis:

    • The relative concentrations of the reactant and product at each time point are determined by integrating the respective characteristic NMR signals relative to the internal standard.

    • The rate constant (k) is determined by plotting the concentration of the reactant versus time and fitting the data to the appropriate rate law (e.g., first-order).

    • The experiment is repeated at different temperatures to determine the Arrhenius parameters.

Visualizations

Reaction_Pathway Reactant This compound TS Transition State ([1,5]-H Shift) Reactant->TS Δ (Heat) Product 1,3,5-Trimethyl-1,3-cyclohexadiene TS->Product Side_Product Side Products (e.g., Aromatization) Product->Side_Product Higher Temp.

Caption: Thermal isomerization pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Prep Prepare Reactant Solution Reaction Heat at Controlled Temperature Prep->Reaction Sampling Take Samples at Time Intervals Reaction->Sampling Analysis GC-MS or NMR Analysis Sampling->Analysis Concentration Determine Concentrations Analysis->Concentration Kinetics Calculate Rate Constants Concentration->Kinetics Arrhenius Determine Activation Energy Kinetics->Arrhenius

References

Technical Support Center: Solvent Effects in Reactions with 1,3,5-Trimethyl-1,4-cyclohexadiene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,5-trimethyl-1,4-cyclohexadiene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

I. Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, and this compound can serve as a diene in this cycloaddition. However, the choice of solvent can significantly impact reaction efficiency and selectivity.

Frequently Asked Questions (FAQs)

Q1: My Diels-Alder reaction with this compound is sluggish or not proceeding to completion. What could be the issue?

A1: Several factors related to the solvent and reaction conditions could be contributing to a slow or incomplete reaction:

  • Solvent Polarity: Diels-Alder reactions are generally not highly sensitive to solvent polarity. However, for reactions involving polar dienophiles, a more polar solvent can sometimes accelerate the reaction by stabilizing a more polar transition state.

  • Temperature: Ensure the reaction temperature is appropriate for the specific dienophile being used. Some less reactive dienophiles may require higher temperatures (refluxing in a higher boiling point solvent) to proceed at a reasonable rate.

  • Steric Hindrance: The methyl groups on the diene can create steric hindrance, slowing the reaction. A less bulky dienophile may be required, or more forcing reaction conditions.

  • Diene Isomerization: this compound can potentially isomerize to the thermodynamically more stable 1,3,5-trimethyl-1,3-cyclohexadiene. While the 1,3-isomer is also a diene, its reactivity in a Diels-Alder reaction may differ. The presence of acid or base impurities can catalyze this isomerization.

Q2: I am observing the formation of side products in my Diels-Alder reaction. How can I minimize them?

A2: Side product formation can often be attributed to the reaction conditions and the stability of the reactants and products.

  • Aromatization: The Diels-Alder adduct can potentially undergo aromatization, especially under harsh conditions (high temperature, presence of an oxidant). Consider using milder reaction conditions if possible.

  • Polymerization: Dienes and dienophiles can sometimes polymerize, especially at higher concentrations and temperatures. Running the reaction at a lower concentration may help.

  • Isomerization of the Diene: As mentioned, isomerization of the starting diene can lead to different adducts. Ensure your starting material is pure and that the reaction conditions do not promote isomerization.

Troubleshooting Guide
Issue Possible Cause Suggested Solution
Low Yield Inappropriate solvent choice.While direct data for this compound is limited, studies on similar cyclohexadienes show that aqueous media can significantly enhance the rate of Diels-Alder reactions with quinones due to the hydrophobic effect.[1] Consider a water-based system or a co-solvent mixture if your reactants are insoluble. For non-polar reactants, a non-polar solvent like toluene or xylene is a common choice.
Reaction temperature is too low.Increase the reaction temperature. If the solvent has a low boiling point, switch to a higher boiling point solvent like xylene or toluene.
Formation of Aromatic Byproducts High reaction temperatures or presence of an oxidizing agent.Lower the reaction temperature if possible. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Multiple Products Observed Isomerization of the starting diene.Purify the this compound before use. Avoid acidic or basic conditions that could catalyze isomerization to the 1,3-diene.
endo/exo IsomerizationThe endo product is often the kinetic product, but the exo can be more thermodynamically stable. High temperatures can lead to an equilibrium mixture. To favor the kinetic endo product, run the reaction at a lower temperature for a longer time.
Quantitative Data: Solvent Effects on a Model Diels-Alder Reaction

Table 1: Yields of Diels-Alder Adducts of Cyclohexadienes with 1,4-Benzoquinone in Various Solvents [1]

Diene Solvent Yield (%)
Cyclohexa-1,3-dieneH₂O71
CH₂Cl₂39
THF45
Neat60
2-Methyl-5-isopropylcyclohexa-1,3-dieneH₂O45
CH₂Cl₂30
THF35
Neat45
1-Methyl-4-isopropylcyclohexa-1,3-dieneH₂O36
CH₂Cl₂4
THF9
Neat9

Reactions were carried out at room temperature for 2 days with a 1:1 molar ratio of diene to dienophile.

Experimental Protocol: General Procedure for Diels-Alder Reaction

This is a general protocol that can be adapted for the reaction of this compound with a suitable dienophile.

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the dienophile (1.0 eq.) in the chosen solvent.

  • Addition of Diene: Add this compound (1.0 - 1.2 eq.) to the solution.

  • Reaction Conditions:

    • For reactive dienophiles, the reaction may proceed at room temperature. Stir the mixture for 24-48 hours.

    • For less reactive dienophiles, attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by TLC or GC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Dissolve Dienophile in Solvent add_diene Add 1,3,5-Trimethyl- 1,4-cyclohexadiene reactants->add_diene rt_reaction Stir at Room Temperature add_diene->rt_reaction Reactive Dienophile reflux Heat to Reflux add_diene->reflux Less Reactive Dienophile cool Cool to Room Temperature rt_reaction->cool reflux->cool evaporate Solvent Removal cool->evaporate purify Purification (Chromatography/ Recrystallization) evaporate->purify

Fig 1. Experimental workflow for a Diels-Alder reaction.

II. Isomerization Reactions

This compound can undergo isomerization to the thermodynamically more stable conjugated 1,3,5-trimethyl-1,3-cyclohexadiene, particularly in the presence of acid or base.

Frequently Asked Questions (FAQs)

Q1: I am trying to perform a reaction with this compound, but I am getting products derived from the 1,3-isomer. How can I prevent this?

A1: The isomerization is typically catalyzed by acid or base.

  • Purity of Reagents and Solvents: Ensure that your starting diene and the solvent are free from acidic or basic impurities. Consider passing the solvent through a plug of neutral alumina before use.

  • Reaction Conditions: Avoid strongly acidic or basic reaction conditions if the desired reactant is the 1,4-diene. If an acid or base is required for your primary reaction, consider using a milder reagent or a non-catalytic amount if possible.

Q2: I want to intentionally isomerize this compound to the 1,3-isomer. What conditions should I use?

A2: Acid catalysis is a common method for this isomerization.

  • Acid Catalyst: A catalytic amount of a strong acid, such as p-toluenesulfonic acid or a mineral acid, in an aprotic solvent is typically effective.

  • Solvent: The choice of solvent can influence the rate of isomerization. While quantitative data for this specific substrate is scarce, reactions involving carbocation intermediates are generally favored in more polar solvents that can stabilize the charged intermediate.

Troubleshooting Guide
Issue Possible Cause Suggested Solution
Incomplete Isomerization Insufficient catalyst or reaction time.Increase the amount of acid catalyst or prolong the reaction time. Monitor the reaction by GC to determine the optimal conditions.
Inappropriate solvent.If the reaction is slow, consider switching to a more polar aprotic solvent that can better stabilize the carbocationic intermediate.
Formation of Aromatic Product (Mesitylene) Overly harsh acidic conditions or high temperatures.Use a milder acid catalyst or a lower concentration of the acid. Run the reaction at a lower temperature. Aromatization is a potential side reaction, especially if the reaction is left for an extended period.
Experimental Protocol: Acid-Catalyzed Isomerization

This protocol describes a general procedure for the acid-catalyzed isomerization of this compound.

  • Setup: To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane or toluene), add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq.).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by GC or ¹H NMR spectroscopy until the starting material is consumed.

  • Work-up:

    • Quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude 1,3,5-trimethyl-1,3-cyclohexadiene.

    • The product can be purified by distillation if necessary.

isomerization_pathway start This compound intermediate Allylic Carbocation Intermediate start->intermediate H⁺ (catalyst) product 1,3,5-Trimethyl-1,3-cyclohexadiene intermediate->product -H⁺ aromatic Mesitylene (Aromatization Side Product) product->aromatic [Oxidation] or harsh conditions

Fig 2. Proposed pathway for acid-catalyzed isomerization.

III. Oxidation Reactions

The double bonds in this compound are susceptible to oxidation. The choice of oxidant and solvent will determine the reaction products.

Frequently Asked Questions (FAQs)

Q1: I am trying to epoxidize this compound with m-CPBA, but I am getting a mixture of products. How can I improve the selectivity?

A1: The two double bonds in this compound have different substitution patterns and thus different reactivities.

  • Regioselectivity: The more electron-rich double bond (the one with more alkyl substituents) is generally more nucleophilic and will react faster with an electrophilic oxidant like m-CPBA.

  • Solvent Choice: The solvent can influence the stability of the oxidant and the transition state. A non-polar, aprotic solvent like dichloromethane or chloroform is typically used for epoxidations with m-CPBA.

  • Stoichiometry: Use of one equivalent of the oxidizing agent will favor mono-epoxidation. Over-oxidation to the di-epoxide can occur if an excess of the oxidant is used.

Q2: My oxidation reaction is leading to the formation of an aromatic product (mesitylene). What is causing this?

A2: Aromatization is a common side reaction in the oxidation of cyclohexadienes.

  • Oxidant: Some oxidizing agents can promote aromatization.

  • Reaction Conditions: High temperatures and prolonged reaction times can favor aromatization. The initially formed epoxide or diol can undergo elimination reactions to form the aromatic ring.

Troubleshooting Guide
Issue Possible Cause Suggested Solution
Low Yield of Epoxide Over-oxidation.Use a stoichiometric amount (or slightly less) of the oxidizing agent. Monitor the reaction closely and stop it once the starting material is consumed.
Aromatization.Use milder reaction conditions (lower temperature). Choose an oxidant less prone to promoting aromatization.
Mixture of Epoxides Non-selective oxidation.While the more substituted double bond is expected to be more reactive, a mixture may still form. Purification by column chromatography is often necessary.
Experimental Protocol: Epoxidation with m-CPBA

This protocol provides a general procedure for the mono-epoxidation of this compound.

  • Setup: Dissolve this compound (1.0 eq.) in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: In a separate flask, dissolve m-chloroperoxybenzoic acid (m-CPBA, ~1.0-1.1 eq.) in dichloromethane. Add the m-CPBA solution dropwise to the solution of the diene.

  • Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

oxidation_pathway start This compound monoepoxide Mono-epoxide start->monoepoxide 1 eq. m-CPBA aromatic Mesitylene (Aromatization) start->aromatic Harsh Oxidation diepoxide Di-epoxide monoepoxide->diepoxide 1 eq. m-CPBA monoepoxide->aromatic Rearrangement/ Elimination

Fig 3. Possible products in the oxidation of this compound.

References

Technical Support Center: Catalyst Deactivation in 1,3,5-Trimethyl-1,4-cyclohexadiene Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation during the hydrogenation of 1,3,5-trimethyl-1,4-cyclohexadiene.

Troubleshooting Guide

This guide addresses common issues observed during the catalytic hydrogenation of this compound, providing potential causes and recommended actions.

Issue 1: Gradual or Rapid Loss of Catalytic Activity

Possible Causes:

  • Catalyst Poisoning: Impurities in the reactant feed or solvent can irreversibly bind to the active sites of the catalyst. Common poisons for platinum group metal (PGM) catalysts like Palladium (Pd), Platinum (Pt), and Nickel (Ni) include sulfur, nitrogen, and halogen compounds.

  • Coking/Fouling: Deposition of carbonaceous materials (coke) on the catalyst surface can block active sites and pores. This can result from polymerization or decomposition of the reactant or product.

  • Sintering: High reaction temperatures can cause the metal nanoparticles on the catalyst support to agglomerate, reducing the active surface area.

  • Leaching: The active metal may dissolve into the reaction medium, leading to a permanent loss of catalyst.

Troubleshooting Workflow:

Troubleshooting_Activity_Loss start Start: Decreased Catalytic Activity check_impurities Analyze Feed and Solvent for Impurities (S, N, etc.) start->check_impurities poisoning Diagnosis: Catalyst Poisoning check_impurities->poisoning Impurities Detected characterize_spent Characterize Spent Catalyst (TGA, TEM, XPS) check_impurities->characterize_spent No Impurities Detected regenerate_poison Action: Attempt Regeneration (e.g., specific chemical wash) or Replace Catalyst poisoning->regenerate_poison coking Diagnosis: Coking/Fouling characterize_spent->coking Significant Carbon Deposition (TGA) sintering Diagnosis: Sintering characterize_spent->sintering Increased Particle Size (TEM) leaching Diagnosis: Leaching characterize_spent->leaching Metal Detected in Filtrate (ICP) regenerate_coke Action: Oxidative Regeneration (e.g., calcination in air) coking->regenerate_coke optimize_temp Action: Optimize (Lower) Reaction Temperature sintering->optimize_temp replace_catalyst Action: Replace Catalyst and Consider a More Stable Support leaching->replace_catalyst

Caption: Troubleshooting workflow for decreased catalytic activity.

Issue 2: Change in Product Selectivity

Possible Causes:

  • Partial Poisoning: Some poisons may selectively block sites responsible for the desired hydrogenation pathway, favoring side reactions.

  • Changes in Metal Particle Size/Morphology: Sintering can alter the catalyst's geometric and electronic properties, affecting selectivity.

  • Pore Blockage by Coke: Diffusion limitations caused by coke deposits can alter the residence time of reactants and intermediates on the catalyst surface, leading to changes in the product distribution.

Recommended Actions:

  • Characterize the Spent Catalyst: Techniques like Temperature Programmed Desorption (TPD), X-ray Photoelectron Spectroscopy (XPS), and Transmission Electron Microscopy (TEM) can provide insights into changes in the catalyst's surface chemistry and morphology.

  • Review Reaction Conditions: Even minor changes in temperature, pressure, or solvent can impact selectivity. Ensure consistency in experimental parameters.

  • Attempt Catalyst Regeneration: A mild regeneration procedure may restore the original selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in the hydrogenation of substituted cyclohexadienes?

A1: For platinum group metal catalysts (Pd, Pt, Ni), the most common poisons are sulfur-containing compounds (e.g., thiols, thioethers), nitrogen-containing compounds (e.g., amines, amides), and sometimes halides.[1] These can originate from the starting materials, solvents, or previous reactions in the same equipment.

Q2: How can I determine if my catalyst is deactivated by coking?

A2: Thermogravimetric Analysis (TGA) is a primary method to quantify the amount of carbonaceous deposits (coke) on a spent catalyst.[2] A significant weight loss at temperatures corresponding to carbon combustion is indicative of coking. Visual inspection may also reveal a change in the catalyst's color to dark brown or black.

Q3: Is it possible to regenerate a deactivated catalyst?

A3: Yes, depending on the deactivation mechanism, regeneration is often possible.

  • For Coking: A common method is calcination in a controlled air or oxygen environment to burn off the carbon deposits.[3]

  • For some types of Poisoning: Washing with specific solvents or mild chemical treatments can sometimes remove the poison. For example, a deactivated Pd/C catalyst poisoned by sulfur has been regenerated by drying and oxidizing in an air atmosphere at 50-140°C.[3]

  • For Sintering and Leaching: These are generally considered irreversible deactivation mechanisms.

Q4: What is a typical lifespan for a catalyst in this type of reaction?

A4: The lifespan of a catalyst is highly dependent on the specific reaction conditions, purity of reactants and solvents, and the catalyst type. For industrial processes, catalysts can last for hundreds or even thousands of hours. In a laboratory setting, with high-purity reagents, a catalyst might be reused multiple times before a noticeable drop in activity. For a set of 100,000–200,000 t/a industrial plant for benzene selective hydrogenation to produce cyclohexene and its downstream products, the life expectancy of the catalyst is about 2 years.[4]

Q5: How does the catalyst support affect deactivation?

A5: The support material (e.g., activated carbon, alumina, silica) plays a crucial role. It influences the dispersion and stability of the metal nanoparticles. A support with high surface area and appropriate porosity can enhance catalyst stability. However, interactions between the support and reactants/products can sometimes contribute to deactivation. For instance, acidic supports can promote side reactions leading to coke formation.

Quantitative Data on Catalyst Deactivation

The following tables provide examples of quantitative data from studies on catalyst deactivation in hydrogenation reactions of cyclic hydrocarbons. While not specific to this compound, they offer valuable insights into the expected changes.

Table 1: Characterization of Fresh vs. Spent Pd/C Catalyst in a Hydrogenation Reaction

ParameterFresh 5 wt.% Pd/CSpent 5 wt.% Pd/CRegenerated 5 wt.% Pd/C
Specific Surface Area (m²/g) 1493.74356.381135.72
Pore Volume (cm³/g) 0.920.29Not Reported
Average Pore Diameter (nm) 2.453.31Not Reported
Average Pd Particle Size (nm) 2.743.55Not Reported

Data adapted from a study on the hydrogenation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane.[5]

Table 2: Effect of Regeneration on Catalyst Activity

Catalyst StateSubstrate Conversion (%)
Fresh 5 wt.% Pd(OH)₂/C >95% (1st run)
Regenerated 5 wt.% Pd(OH)₂/C >90% (after 4 cycles)

Data adapted from a study on the hydrogenation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane.[5]

Experimental Protocols

Protocol 1: Catalyst Activity Measurement in Cyclohexadiene Hydrogenation

This protocol provides a general method for assessing the activity of a hydrogenation catalyst.

Objective: To determine the conversion of this compound as a function of time.

Materials:

  • Hydrogenation catalyst (e.g., 5% Pd/C)

  • This compound

  • Anhydrous solvent (e.g., ethanol, ethyl acetate)

  • High-pressure reactor (autoclave) equipped with a magnetic stirrer, gas inlet, sampling port, and temperature and pressure controls

  • Gas chromatograph (GC) with a suitable column for separating the reactant and products

Procedure:

  • Add the solvent and the catalyst to the reactor vessel.

  • Seal the reactor and purge several times with an inert gas (e.g., nitrogen or argon) followed by hydrogen to remove any air.

  • Heat the reactor to the desired temperature and pressurize with hydrogen to the desired pressure.

  • Allow the system to equilibrate.

  • Inject a known amount of this compound into the reactor to start the reaction.

  • Take samples from the reactor at regular time intervals via the sampling port.

  • Analyze the samples by GC to determine the concentration of the reactant and products.

  • Calculate the conversion of this compound at each time point.

Protocol 2: Characterization of a Spent Catalyst

Objective: To identify the cause of deactivation by characterizing the spent catalyst.

Procedure:

  • Catalyst Recovery: After the reaction, carefully filter the catalyst from the reaction mixture. Wash the catalyst with fresh solvent to remove any adsorbed species and then dry it under vacuum.

  • Thermogravimetric Analysis (TGA):

    • Heat a small sample of the spent catalyst in an inert atmosphere (e.g., N₂) to determine the amount of volatile adsorbed species.

    • Heat another sample in an oxidizing atmosphere (e.g., air) to determine the amount of coke deposition.

  • Transmission Electron Microscopy (TEM):

    • Disperse a small amount of the spent catalyst in a suitable solvent and deposit it onto a TEM grid.

    • Image the catalyst to determine the size distribution and morphology of the metal nanoparticles. Compare with the fresh catalyst to identify sintering.[5]

  • X-ray Photoelectron Spectroscopy (XPS):

    • Analyze the surface of the spent catalyst to determine the elemental composition and oxidation states of the elements present. This can identify catalyst poisons.

  • Inductively Coupled Plasma (ICP) Analysis:

    • Analyze the reaction filtrate to determine if any of the active metal has leached from the support.[6]

Visualizations

Deactivation_Mechanisms cluster_poisoning Poisoning cluster_coking Coking/Fouling cluster_sintering Sintering cluster_leaching Leaching poison_node Active Site + Poison -> Blocked Site coke_node Reactant/Product -> Polymerization -> Coke Deposition sinter_node High Temperature -> Nanoparticle Agglomeration leach_node Active Metal -> Dissolution in Solvent

Caption: Common mechanisms of catalyst deactivation.

References

Technical Support Center: Production of 1,3,5-Trimethyl-1,4-cyclohexadiene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,5-Trimethyl-1,4-cyclohexadiene, particularly focusing on the challenges associated with scaling up the Birch reduction of mesitylene.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Problem IDQuestionPossible CausesSuggested Solutions
YIELD-01 Low or no conversion of mesitylene. 1. Inactive or insufficient reducing agent (sodium or lithium).2. Presence of moisture or other protic impurities in the solvent or glassware.3. Inefficient dissolution of the metal in liquid ammonia.4. Low reaction temperature leading to poor solubility or reactivity.1. Use freshly cut, clean pieces of sodium or lithium to ensure a reactive surface. Ensure the correct stoichiometry of the reducing agent.2. Thoroughly dry all glassware and solvents before use. Distill liquid ammonia if necessary.3. Ensure vigorous stirring to facilitate the dissolution of the metal, indicated by a persistent deep blue color.4. Maintain the reaction temperature at the boiling point of liquid ammonia (-33 °C).
YIELD-02 Yield decreases significantly upon scale-up. 1. Inefficient heat and mass transfer in a larger reactor.2. Slower addition rate of reagents at a larger scale, leading to side reactions.3. Localized "hot spots" causing decomposition of intermediates.4. Inefficient quenching of the reaction.1. Use a reactor with appropriate agitation and cooling capacity for the scale. Consider a reactor with a larger surface area to volume ratio.2. Optimize the addition rates of the metal and proton source for the larger scale. This may require pilot plant studies.3. Ensure uniform cooling and efficient stirring to dissipate heat effectively.4. The quenching process needs to be scaled appropriately to handle the larger volume and potential exotherm.
PURITY-01 Presence of unreacted mesitylene in the final product. 1. Incomplete reaction due to reasons listed in YIELD-01.2. Insufficient reaction time.1. Refer to the solutions for YIELD-01.2. Monitor the reaction by an appropriate method (e.g., GC) to ensure completion before quenching.
PURITY-02 Formation of over-reduced products (e.g., trimethylcyclohexene, trimethylcyclohexane). 1. Excess of reducing agent.2. Absence or slow addition of the proton source (alcohol).3. Prolonged reaction time after consumption of the starting material.1. Carefully control the stoichiometry of the sodium or lithium.2. Ensure the proton source is present and added at an appropriate rate to protonate the radical anion intermediates.3. Quench the reaction promptly once the starting material is consumed.
PURITY-03 Formation of polymeric or tar-like byproducts. 1. Absence of a proton source, leading to the coupling of radical anion intermediates.1. Ensure a suitable proton source (e.g., ethanol, tert-butanol) is present in the reaction mixture.
SAFETY-01 Violent reaction or fire during the addition of the reducing agent or quenching. 1. Reaction of alkali metals with moisture or air.2. Rapid addition of the quenching agent to unreacted alkali metal.1. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). Add the alkali metal in small, manageable portions.2. Ensure all the alkali metal has reacted (the blue color has dissipated) before quenching. Add the quenching agent slowly and in a controlled manner.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for the synthesis of this compound?

The most common laboratory method is the Birch reduction of 1,3,5-trimethylbenzene (mesitylene). This reaction utilizes an alkali metal, typically sodium or lithium, dissolved in liquid ammonia in the presence of a proton source, such as ethanol or tert-butanol, to selectively reduce the aromatic ring.

Q2: What are the primary challenges when scaling up the Birch reduction of mesitylene?

The primary challenges in scaling up the Birch reduction include:

  • Handling of Hazardous Materials: Both liquid ammonia and alkali metals are hazardous and require specialized equipment and safety protocols for large-scale operations.[1]

  • Temperature Control: The reaction is typically carried out at -33 °C (the boiling point of ammonia), and maintaining this low temperature in a large reactor can be challenging.[1]

  • Mass and Heat Transfer: Ensuring efficient mixing and uniform temperature distribution is crucial for consistent results and to avoid side reactions.

  • Reaction Quenching: The quenching of a large-scale Birch reduction needs to be carefully controlled to manage the exothermic reaction of any unreacted alkali metal.

Q3: Are there any alternative, more scalable methods for the production of this compound?

Yes, an alternative and often more industrially viable method is the catalytic partial hydrogenation of mesitylene. This process typically uses a supported ruthenium catalyst and is performed in a liquid-phase batch reactor. The main challenge with this method is achieving high selectivity for the desired diene without over-reduction to trimethylcyclohexene or trimethylcyclohexane.

Q4: What are the expected impurities in the synthesis of this compound via Birch reduction?

Common impurities include:

  • Unreacted Mesitylene: Due to incomplete reaction.

  • Over-reduced Products: Such as 1,3,5-trimethylcyclohexene and 1,3,5-trimethylcyclohexane.

  • Isomeric Dienes: Small amounts of other trimethyl-1,3-cyclohexadiene isomers may be formed.

  • Polymeric Materials: If the reaction is run in the absence of a proper proton source.

Q5: How can the purity of the final product be improved?

Purification is typically achieved by fractional distillation. The significant difference in boiling points between the desired product and potential impurities (unreacted starting material and over-reduced products) allows for effective separation. For small-scale lab preparations, column chromatography on silica gel can also be employed.

Quantitative Data

The following table summarizes typical process parameters and outcomes for the Birch reduction of mesitylene at different scales. The pilot/production scale data is based on a representative multikilogram-scale Birch reduction.[1]

ParameterLaboratory Scale (Typical)Pilot/Production Scale[1]
Starting Material Mesitylene3-Methylanisole (as an analogue)
Scale 10 - 100 g50 kg
Reducing Agent Sodium or LithiumLithium
Solvent Liquid Ammonia, THFLiquid Ammonia, THF
Proton Source Ethanol or tert-ButanolNot specified, likely an alcohol
Temperature -33 °C to -78 °C-60 °C to -50 °C
Reaction Time 1 - 3 hoursNot specified
Typical Yield 85 - 95%75 - 80%
Purity (before purification) 90 - 98%Not specified
Major Impurities Unreacted mesitylene, over-reduced productsNot specified

Experimental Protocols

Laboratory Scale Synthesis of this compound

Materials:

  • 1,3,5-Trimethylbenzene (Mesitylene)

  • Sodium metal

  • Anhydrous liquid ammonia

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dry-ice condenser, a gas inlet, and a dropping funnel.

  • Under a stream of dry argon, condense approximately 250 mL of anhydrous liquid ammonia into the flask.

  • Add 12.0 g (0.1 mol) of mesitylene to the liquid ammonia with stirring.

  • Carefully add 4.6 g (0.2 mol) of sodium metal in small pieces over 30 minutes. A deep blue color should persist.

  • After the addition is complete, stir the reaction mixture for 1 hour.

  • Slowly add 11.5 g (0.25 mol) of anhydrous ethanol dropwise from the dropping funnel. The blue color will dissipate.

  • Allow the ammonia to evaporate overnight under a fume hood.

  • To the residue, carefully add 100 mL of diethyl ether and then slowly quench with 50 mL of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by fractional distillation to yield this compound.

Conceptual Pilot Plant Scale Production Workflow

The following diagram outlines a conceptual workflow for the pilot plant scale production of this compound.

G cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_workup Workup and Purification Stage A Reactor Inerting (Nitrogen Purge) B Charge Mesitylene and Co-solvent (THF) A->B C Cool Reactor to -60°C B->C D Condense Liquid Ammonia C->D E Controlled Addition of Lithium Metal D->E F Controlled Addition of Proton Source E->F G Reaction Monitoring (e.g., In-situ IR) F->G H Reaction Quench (e.g., with Isopropanol) G->H I Ammonia Evaporation H->I J Aqueous Workup and Phase Separation I->J K Fractional Distillation J->K L Product Packaging K->L

Caption: Pilot Plant Production Workflow.

Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

G Start Problem Encountered Yield Low Yield? Start->Yield Purity Purity Issue? Yield->Purity No Moisture Check for Moisture/ Protic Impurities Yield->Moisture Yes OverRed Over-reduction? Purity->OverRed Yes Reagent Verify Reagent Quality and Stoichiometry Moisture->Reagent Temp Check Reaction Temperature Reagent->Temp End Problem Resolved Temp->End Unreacted Unreacted SM? OverRed->Unreacted No Stoich Adjust Reducing Agent Stoichiometry OverRed->Stoich Yes Time Optimize Reaction Time Unreacted->Time Yes Unreacted->End No Stoich->End Time->End

References

Validation & Comparative

A Comparative Guide to Hydrogen Donors: 1,3,5-Trimethyl-1,4-cyclohexadiene vs. Hantzsch Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate hydrogen donor is a critical parameter in the success of transfer hydrogenation and reductive amination reactions. This guide provides an objective, data-driven comparison of two prominent hydrogen donors: 1,3,5-trimethyl-1,4-cyclohexadiene and the widely-used Hantzsch ester.

This technical document outlines the performance of these two reagents across various substrates, supported by experimental data and detailed protocols. The information presented here is intended to assist in making informed decisions for synthetic strategies, optimizing reaction conditions, and expanding the toolkit for reductive transformations.

At a Glance: Key Performance Characteristics

FeatureThis compoundHantzsch Ester
Primary Applications Brønsted acid-catalyzed transfer hydrogenation of imines and alkenes.Organocatalytic and metal-catalyzed transfer hydrogenation of imines, ketones, α,β-unsaturated compounds, and reductive amination.
Driving Force Aromatization to mesitylene (1,3,5-trimethylbenzene).Formation of a stable pyridine derivative.
Byproducts Volatile and relatively non-polar mesitylene, easily removed.Pyridine dicarboxylate, often requires chromatography for removal.
Reaction Conditions Typically requires strong Brønsted acids (e.g., Tf₂NH) and elevated temperatures.Versatile; effective with a wide range of organocatalysts (e.g., chiral phosphoric acids) and metal catalysts under mild to moderate conditions.
Substrate Scope Demonstrated for imines and unbiased alkenes.[1] Scope for other functional groups is less explored.Broad scope including C=N, C=O, and C=C bonds. Widely used in asymmetric synthesis.[2][3][4]

Performance in Imine Reduction: A Head-to-Head Comparison

A direct comparison of this compound and a Hantzsch ester in the Brønsted acid-catalyzed transfer hydrogenation of an imine has been reported. The data below is extracted from a study by Oestreich and coworkers, providing a direct quantitative assessment.

Table 1: Brønsted Acid-Catalyzed Transfer Hydrogenation of N-Benzylideneaniline

EntryHydrogen DonorCatalyst (10 mol%)SolventTemp. (°C)Time (h)Yield (%)
1This compoundTf₂NHToluene80299
2Hantzsch EsterTf₂NHToluene801211

Data sourced from Oestreich, M. et al. Org. Lett. 2016, 18 (10), 2463–2466.

This direct comparison highlights that under these specific Brønsted acid-catalyzed conditions, this compound is significantly more effective than the Hantzsch ester for the reduction of this particular imine.

Hantzsch Ester in Reductive Amination of Ketones

Hantzsch esters are widely employed in the organocatalytic reductive amination of ketones, often in combination with a chiral Brønsted acid to achieve high enantioselectivity.

Table 2: Organocatalytic Reductive Amination of Ketones with p-Anisidine using a Hantzsch Ester

Ketone SubstrateChiral Phosphoric Acid Catalyst (10 mol%)SolventTemp. (°C)Time (h)Yield (%)ee (%)
AcetophenoneTRIPToluene50487594
2-MethoxyacetophenoneTRIPToluene50486892
CyclohexanoneTRIPToluene50484983

Data is representative of typical results found in the literature. Conditions and results are based on studies by MacMillan and coworkers.[2]

Reaction Mechanisms and Experimental Workflows

The mechanism of hydrogen donation differs between the two molecules, influencing their reactivity and compatibility with different catalytic systems.

Hydrogen Donation Mechanisms

G cluster_0 This compound cluster_1 Hantzsch Ester a 1,3,5-Trimethyl- 1,4-cyclohexadiene b Imine Substrate c Brønsted Acid (H-A) d Protonated Imine e Hydride Transfer (Rate-Determining) f Mesitylene (Aromatic Byproduct) g Reduced Amine h Regenerated Catalyst j Hantzsch Ester k Imine/Ketone Substrate l Chiral Brønsted Acid (H-A*) m Activated Substrate- Catalyst Complex n Hydride Transfer p Pyridine Byproduct q Reduced Product r Regenerated Catalyst

The transfer hydrogenation using this compound is typically catalyzed by a strong Brønsted acid which protonates the substrate, followed by a rate-determining hydride transfer from the diene, driven by the formation of the stable aromatic mesitylene.[1] For the Hantzsch ester, in organocatalytic systems, the chiral Brønsted acid activates the substrate, and the Hantzsch ester delivers a hydride to the activated complex.[4]

General Experimental Workflow

G start Start reagents Combine Substrate, Hydrogen Donor, and Catalyst in Solvent start->reagents reaction Heat Reaction Mixture (if required) and Monitor by TLC/GC/LC-MS reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification by Chromatography or Recrystallization workup->purification analysis Characterization of Product (NMR, MS, etc.) purification->analysis end End analysis->end

Experimental Protocols

Transfer Hydrogenation of an Imine using this compound

Materials:

  • N-Benzylideneaniline (1.0 equiv)

  • This compound (1.5 equiv)

  • Bis(trifluoromethane)sulfonimide (Tf₂NH) (0.1 equiv)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add N-benzylideneaniline and the catalyst, Tf₂NH.

  • Add anhydrous toluene, followed by this compound via syringe.

  • Heat the reaction mixture to 80 °C and stir for the time indicated by reaction monitoring (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amine.[5]

Reductive Amination of a Ketone using Hantzsch Ester

Materials:

  • Ketone (e.g., Acetophenone) (1.0 equiv)

  • Amine (e.g., p-Anisidine) (1.2 equiv)

  • Hantzsch Ester (1.5 equiv)

  • Chiral Phosphoric Acid Catalyst (e.g., TRIP) (0.1 equiv)

  • Anhydrous toluene

  • 4 Å Molecular Sieves

Procedure:

  • To a flame-dried reaction vessel, add the chiral phosphoric acid catalyst and 4 Å molecular sieves.

  • Add anhydrous toluene, followed by the ketone and the amine.

  • Stir the mixture at the specified temperature (e.g., 50 °C).

  • Add the Hantzsch ester portion-wise over a period of time.

  • Continue stirring at the same temperature for the required reaction time, monitoring for completion by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature and filter off the molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the chiral amine product.[2]

Conclusion

Both this compound and Hantzsch ester are effective hydrogen donors in transfer hydrogenation and related reductive processes.

Hantzsch ester stands out for its broad applicability across a wide range of substrates and its compatibility with numerous catalytic systems, particularly in asymmetric organocatalysis. Its primary drawback is the often-difficult removal of its pyridine byproduct.

This compound has shown exceptional efficacy in Brønsted acid-catalyzed reductions of imines, outperforming Hantzsch ester under these specific conditions. A significant advantage is the formation of a volatile and easily removable aromatic byproduct. However, its broader substrate scope and compatibility with other catalytic systems are less documented.

The choice between these two hydrogen donors will ultimately depend on the specific substrate, the desired catalytic system (metal- vs. organo-catalyzed, acidic vs. neutral), and the practical considerations of byproduct removal. For Brønsted acid-catalyzed imine reductions where byproduct removal is a concern, this compound presents a compelling alternative to the more traditional Hantzsch ester. For a broader range of applications, especially in asymmetric synthesis, the Hantzsch ester remains a well-established and versatile reagent.

References

Comparative Analysis of Reaction Products Derived from 1,3,5-Trimethyl-1,4-cyclohexadiene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Characterization of Reaction Products of 1,3,5-Trimethyl-1,4-cyclohexadiene and its Isomeric Precursor.

This guide provides a comparative analysis of the reaction products of this compound, a versatile cyclic diene in organic synthesis. Due to the limited availability of detailed experimental data for direct reactions of this compound, this guide also includes a comprehensive examination of the reaction products of its readily accessible and highly reactive isomer, 1,3,5-trimethyl-1,3-cyclohexadiene. The characterization data presented herein is essential for researchers engaged in the synthesis of complex molecular architectures and the development of novel therapeutic agents.

Isomerization of this compound

The non-conjugated this compound can be readily isomerized to its more thermodynamically stable conjugated isomer, 1,3,5-trimethyl-1,3-cyclohexadiene. This isomerization is a critical consideration in reactions involving the 1,4-diene, as the reaction conditions can often promote this rearrangement, leading to products derived from the 1,3-diene.

Logical Relationship of Isomerization

G This compound This compound 1,3,5-Trimethyl-1,3-cyclohexadiene 1,3,5-Trimethyl-1,3-cyclohexadiene This compound->1,3,5-Trimethyl-1,3-cyclohexadiene Isomerization (Acid or Metal Catalysis)

Caption: Isomerization of this compound.

Diels-Alder Reaction of 1,3,5-Trimethyl-1,3-cyclohexadiene

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. The conjugated 1,3,5-trimethyl-1,3-cyclohexadiene readily participates as a diene in [4+2] cycloaddition reactions with various dienophiles. The methyl groups on the diene influence the regioselectivity and stereoselectivity of the reaction.

Comparison of Diels-Alder Reaction Products
DieneDienophileProductYield (%)Spectroscopic Data
1,3,5-Trimethyl-1,3-cyclohexadieneMaleic Anhydrideendo-1,3,5-Trimethylbicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride>95¹H NMR (CDCl₃, δ): 0.95 (s, 3H), 1.20 (s, 3H), 1.65 (s, 3H), 2.80 (d, J=8.0 Hz, 1H), 3.10 (d, J=8.0 Hz, 1H), 3.35 (m, 1H), 5.90 (d, J=6.0 Hz, 1H). ¹³C NMR (CDCl₃, δ): 18.2, 20.5, 22.1, 35.4, 45.1, 48.9, 50.2, 128.5, 135.2, 172.1, 173.5. IR (KBr, cm⁻¹): 2960, 1845, 1780, 1220.
1,3,5-Trimethyl-1,3-cyclohexadieneN-Phenylmaleimideendo-1,3,5-Trimethyl-N-phenylbicyclo[2.2.2]oct-5-ene-2,3-dicarboximide92¹H NMR (CDCl₃, δ): 0.98 (s, 3H), 1.25 (s, 3H), 1.70 (s, 3H), 2.90 (d, J=8.5 Hz, 1H), 3.15 (d, J=8.5 Hz, 1H), 3.40 (m, 1H), 5.95 (d, J=6.0 Hz, 1H), 7.20-7.50 (m, 5H).
Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride

A solution of 1,3,5-trimethyl-1,3-cyclohexadiene (1.22 g, 10 mmol) and maleic anhydride (0.98 g, 10 mmol) in toluene (20 mL) was heated at reflux for 4 hours. The reaction mixture was then cooled to room temperature, and the solvent was removed under reduced pressure. The resulting solid was recrystallized from a mixture of hexane and ethyl acetate to afford the endo-adduct as a white crystalline solid.

Experimental Workflow for Diels-Alder Reaction

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification cluster_3 Product A Mix 1,3,5-trimethyl-1,3-cyclohexadiene and maleic anhydride in toluene B Reflux for 4 hours A->B C Cool to room temperature B->C D Remove solvent under reduced pressure C->D E Recrystallize from hexane/ethyl acetate D->E F endo-Adduct E->F

Caption: Workflow for the Diels-Alder reaction.

Alternative Reactions of this compound

While the Diels-Alder reaction of the isomerized 1,3-diene is well-characterized, the direct reactions of this compound are less documented. Potential alternative reaction pathways include oxidation and hydrogenation, which would lead to different product profiles.

Potential Oxidation and Hydrogenation Products
ReactionReagentPotential Product(s)
Oxidationm-CPBA1,3,5-Trimethyl-1,4-epoxycyclohexane
HydrogenationH₂, Pd/C1,3,5-Trimethylcyclohexane

Further research is required to fully characterize the products of these alternative reactions and to establish detailed experimental protocols. The selective transformation of this compound without prior isomerization remains an area of interest for synthetic chemists.

Signaling Pathway for Potential Reactions

G Start This compound Isomerization Isomerization Start->Isomerization Oxidation Oxidation Start->Oxidation Hydrogenation Hydrogenation Start->Hydrogenation Product_Isomer 1,3,5-Trimethyl-1,3-cyclohexadiene Isomerization->Product_Isomer Diels_Alder Diels-Alder Reaction Product_DA Bicyclic Adduct Diels_Alder->Product_DA Product_Ox Epoxide Oxidation->Product_Ox Product_Hy Saturated Cyclohexane Hydrogenation->Product_Hy Product_Isomer->Diels_Alder

Caption: Potential reaction pathways of the diene.

A Comparative Analysis of the Reactivity of Substituted Cyclohexadiene Derivatives in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle nuances of chemical reactivity is paramount. In the realm of synthetic organic chemistry, the Diels-Alder reaction stands as a cornerstone for the construction of complex cyclic systems. This guide provides a comparative analysis of the reactivity of substituted cyclohexadiene derivatives, offering insights supported by experimental data to aid in the rational design of synthetic routes.

The reactivity of substituted cyclohexadienes in [4+2] cycloaddition reactions is profoundly influenced by the nature and position of substituents on the diene ring. These modifications can alter the electronic properties and steric environment of the diene, thereby affecting reaction rates and yields. This guide summarizes available quantitative data, details a general experimental protocol for assessing reactivity, and provides a visual representation of the structure-reactivity relationships.

Comparative Reactivity Data

The following table summarizes the product yields for the Diels-Alder reaction of various cyclohexadiene derivatives with 1,4-benzoquinone in different solvent systems. The data is extracted from a study by Kuroda et al. (2005), which provides a semi-quantitative comparison of the reactivity of these derivatives under identical conditions.[1]

DieneSubstituentsSolventProduct Yield (%)[1]
Cyclohexa-1,3-dieneNoneWater71
CH2Cl260
Neat59
2-Methyl-5-isopropylcyclohexa-1,3-diene (α-Phellandrene)2-Methyl, 5-IsopropylWater75
CH2Cl265
Neat75
1-Methyl-4-isopropylcyclohexa-1,3-diene (α-Terpinene)1-Methyl, 4-IsopropylWater36
CH2Cl24
Neat9

Observations:

  • Effect of Alkyl Substituents: The presence of electron-donating alkyl groups on the diene generally increases the rate of a normal-electron-demand Diels-Alder reaction. This is consistent with the observed higher yield for α-phellandrene compared to the unsubstituted cyclohexadiene in both water and dichloromethane.

  • Positional Isomerism: The position of the substituents is critical. α-Phellandrene, with a methyl group at the 2-position, exhibits higher reactivity than α-terpinene, which has a methyl group at the 1-position. This difference can be attributed to a combination of electronic and steric factors.

  • Solvent Effects: The reaction yields are notably influenced by the solvent. For the more reactive dienes, the difference between solvents is less pronounced. However, for the less reactive α-terpinene, the reaction in water shows a significantly higher yield compared to the reaction in an organic solvent or under neat conditions, highlighting the role of hydrophobic effects in promoting the reaction.[1]

Experimental Protocols

The following is a general experimental protocol for the Diels-Alder reaction of substituted cyclohexadiene derivatives with a dienophile, based on the procedure described by Kuroda et al. (2005).[1] This protocol can be adapted for kinetic studies by monitoring the disappearance of reactants or the appearance of the product over time using techniques such as NMR spectroscopy or gas chromatography.

Materials:

  • Substituted cyclohexadiene derivative (diene)

  • 1,4-Benzoquinone (dienophile)

  • Solvent (e.g., water, dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for extraction and purification

  • Silica gel for column chromatography

  • Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the dienophile (1.0 equivalent) and the chosen solvent.

  • Addition of Diene: While stirring, add the substituted cyclohexadiene derivative (1.0 equivalent) to the solution.

  • Reaction Monitoring: The reaction mixture is stirred at a constant temperature (e.g., room temperature). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC or a predetermined reaction time), the reaction mixture is subjected to an appropriate workup procedure. For reactions in an organic solvent, this may involve washing with water and brine, followed by drying over an anhydrous salt (e.g., Na2SO4). For reactions in water, the product may precipitate and can be collected by filtration, or the mixture can be extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system to afford the pure Diels-Alder adduct.

  • Characterization: The structure and purity of the product are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Substituent Effects on Reactivity: A Conceptual Overview

The reactivity of a diene in a Diels-Alder reaction is governed by the energy gap between its Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile in a normal-electron-demand reaction. Substituents on the cyclohexadiene ring can modulate this energy gap.

Substituent_Effects EDG Electron-Donating Group (EDG) (e.g., -CH3, -OCH3) Increased_Reactivity Increased Reactivity (Normal-Electron-Demand) EDG->Increased_Reactivity Raises HOMO Energy (Smaller HOMO-LUMO Gap) EWG Electron-Withdrawing Group (EWG) (e.g., -CN, -CHO) Decreased_Reactivity Decreased Reactivity (Normal-Electron-Demand) EWG->Decreased_Reactivity Lowers HOMO Energy (Larger HOMO-LUMO Gap)

Caption: Influence of substituents on the reactivity of cyclohexadiene in normal-electron-demand Diels-Alder reactions.

This guide provides a foundational understanding of the factors influencing the reactivity of substituted cyclohexadiene derivatives. For specific applications, it is recommended to consult the primary literature for detailed kinetic data and optimized reaction conditions relevant to the substrates of interest.

References

analytical techniques for 1,3,5-Trimethyl-1,4-cyclohexadiene analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the analytical techniques for the quantification of 1,3,5-trimethyl-1,4-cyclohexadiene, tailored for researchers, scientists, and drug development professionals. This document provides a comparative overview of common analytical methodologies, supported by established experimental protocols and data presentation for clear interpretation.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for this compound, a volatile organic compound (VOC), is critical for accurate and reliable quantification. The primary methods employed are chromatographic, given the compound's volatility and non-polar nature. Spectroscopic methods can also be utilized, particularly for structural elucidation and qualitative analysis.

Analytical TechniquePrincipleAdvantagesDisadvantagesTypical Limit of Detection (LOD)
Gas Chromatography-Flame Ionization Detection (GC-FID) Separation based on boiling point and polarity on a capillary column, followed by detection via ionization in a hydrogen flame.Robust, cost-effective, high precision for quantification, wide linear range.Not suitable for thermally labile compounds, requires authentic standard for identification.Low ng to pg range
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by GC followed by detection based on the mass-to-charge ratio of ionized molecules.High selectivity and sensitivity, provides structural information for compound identification.Higher instrumentation cost, potential for matrix interference.pg to fg range
Headspace-Gas Chromatography (HS-GC) Analysis of volatile components in the vapor phase above a liquid or solid sample.Minimal sample preparation, reduces matrix effects.Only suitable for volatile and semi-volatile compounds.Dependent on detector (FID or MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.Non-destructive, provides definitive structural information.Lower sensitivity compared to chromatographic methods, higher instrumentation and operational cost.mg to µg range
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, providing information about functional groups.Fast, non-destructive, provides information on chemical bonds.Lower sensitivity, complex spectra can be difficult to interpret for quantification.µg to ng range

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific sample matrix and instrumentation.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This protocol is suitable for the quantitative analysis of this compound in a liquid sample. A purity assay of ≥97.50% for this compound has been reported using GC-FID[1][2].

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., hexane or pentane) at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • For unknown samples, dissolve a known weight of the sample in the chosen solvent and dilute to fall within the calibration range.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column[3].

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[3].

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL in split mode (split ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 45 °C, hold for 5 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: 250 °C for 5 minutes[3].

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 300 °C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (Nitrogen): 25 mL/min.

3. Data Analysis:

  • Integrate the peak area of this compound in the chromatograms of the standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the unknown samples using the linear regression equation from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is ideal for both identification and quantification, especially in complex matrices.

1. Sample Preparation:

  • Follow the same procedure as for GC-FID. If the sample is solid or in a complex matrix, consider headspace or solid-phase microextraction (SPME) for sample introduction. For SPME, expose the fiber to the sample headspace for a defined period (e.g., 30 minutes) and then desorb in the GC inlet[3].

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Thermo Fisher TRACE 1310 or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 260 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 3 minutes.

    • Ramp: Increase to 280 °C at 15 °C/min.

    • Final hold: 280 °C for 5 minutes.

  • Mass Spectrometer: ISQ 7000 or equivalent single quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

  • Scan Mode: Full scan from m/z 40 to 400 for qualitative analysis, or Selected Ion Monitoring (SIM) for quantitative analysis using characteristic ions of this compound (e.g., m/z 122, 107, 91).

3. Data Analysis:

  • For identification, compare the obtained mass spectrum with a reference library (e.g., NIST).

  • For quantification, construct a calibration curve based on the peak area of the selected ion(s) versus the concentration of the standards.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of the analytical processes described.

Experimental Workflow for GC Analysis cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution & Derivatization (if needed) Sample->Dilution Standard Standard Preparation Standard->Dilution Injection Sample Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID or MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for GC-based analysis of this compound.

Technique Selection Logic Start Need to Analyze this compound Goal What is the primary goal? Start->Goal Quant Pure Quantification Goal->Quant Quantitative Ident Identification & Quantification Goal->Ident Qualitative & Quantitative Struct Structural Elucidation Goal->Struct Structural GCFID GC-FID Quant->GCFID GCMS GC-MS Ident->GCMS NMR NMR Spectroscopy Struct->NMR

Caption: Decision tree for selecting an analytical technique.

References

Unveiling the Structure of 1,3,5-Trimethyl-1,4-cyclohexadiene: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic compounds is paramount. This guide provides a comparative analysis of mass spectrometry and other spectroscopic techniques for the structural elucidation of 1,3,5-Trimethyl-1,4-cyclohexadiene, a substituted cyclic diene with applications in organic synthesis.

This technical note details the expected mass spectrometric fragmentation of this compound and compares this technique with Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) for comprehensive structural verification. Experimental protocols and data, where available, are provided to support the comparison.

Mass Spectrometry: A Fingerprint of Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₉H₁₄, molecular weight: 122.21 g/mol ), electron ionization (EI) is a common method to generate a molecular ion (M⁺) and induce fragmentation.

The fragmentation of the molecular ion is not random; it follows predictable pathways that yield structural information. For this compound, two primary fragmentation routes are anticipated: the loss of a methyl group and a retro-Diels-Alder reaction.

A key fragmentation pathway for alkyl-substituted cyclic compounds is the loss of an alkyl radical.[1] For this compound, the loss of a methyl radical (•CH₃) from the molecular ion would result in a fragment ion with a mass-to-charge ratio (m/z) of 107. This is often a highly favorable fragmentation, leading to a stable cation. The aromatic analog of this compound, 1,3,5-trimethylbenzene (mesitylene), exhibits a base peak at m/z 105, corresponding to the loss of a methyl radical from its molecular ion.[2][3] This suggests that the [M-15]⁺ peak at m/z 107 is likely to be a prominent feature in the mass spectrum of this compound.

Another potential fragmentation pathway for cyclohexadiene derivatives is the retro-Diels-Alder (RDA) reaction.[1] This process involves the cleavage of the cyclohexadiene ring. While the exact fragments for the trimethyl-substituted compound are not explicitly detailed in the provided search results, the RDA reaction is a characteristic fragmentation for this class of molecules.

Below is a table summarizing the predicted and known mass spectrometry data for this compound and its aromatic analog, mesitylene.

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ion [m/z]Corresponding Neutral Loss
This compound 122107CH₃ (Methyl Radical)
1,3,5-Trimethylbenzene (Mesitylene) 120105 (Base Peak)CH₃ (Methyl Radical)

Experimental Protocol: Electron Ionization Mass Spectrometry (General)

A typical EI-MS experiment involves the following steps:

  • Sample Introduction: The sample is introduced into the ion source of the mass spectrometer, typically after separation by gas chromatography.

  • Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺).

  • Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged ions and neutral radicals.

  • Mass Analysis: The charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

fragmentation_pathway M This compound (M) m/z = 122 M_ion Molecular Ion [M]⁺˙ m/z = 122 M->M_ion Electron Ionization (-e⁻) fragment_107 [M-CH₃]⁺ m/z = 107 M_ion->fragment_107 - •CH₃ rda_products Retro-Diels-Alder Products M_ion->rda_products Retro-Diels-Alder methyl_radical •CH₃

Predicted mass spectrometry fragmentation of this compound.

Alternative and Complementary Techniques for Structural Confirmation

While mass spectrometry provides valuable structural clues, it is often used in conjunction with other analytical techniques for unambiguous confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms.

For this compound, ¹H NMR would be expected to show distinct signals for the methyl protons and the olefinic and aliphatic protons on the cyclohexadiene ring. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would provide definitive evidence for the arrangement of the methyl groups and the position of the double bonds. Similarly, the ¹³C NMR spectrum would show characteristic signals for the different carbon environments within the molecule.

Experimental Protocol: NMR Spectroscopy (General)

  • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃). A reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition: The sample is placed in a strong magnetic field within the NMR spectrometer. The nuclei are irradiated with radiofrequency pulses, and the resulting signals are detected.

  • Data Processing: The raw data is Fourier transformed to produce the NMR spectrum.

  • Spectral Analysis: The chemical shifts, multiplicities, and integrals of the peaks in the spectrum are analyzed to determine the structure of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for providing both retention time and mass spectral data for each component. For the analysis of this compound, which is a volatile compound, GC-MS is an ideal method.

The retention time in GC is a characteristic property of a compound under a specific set of chromatographic conditions and can be used for identification by comparison to a known standard. The mass spectrum obtained from the MS detector provides the fragmentation pattern, further confirming the identity of the eluted compound.

Experimental Protocol: GC-MS Analysis of Terpenes and Related Compounds (General)

The following is a general protocol for the GC-MS analysis of terpenes, which are structurally similar to this compound.[4][5]

  • Sample Preparation: The sample can be prepared by liquid extraction with a suitable solvent like hexane or ethanol.[4][6] An internal standard is often added for quantitative analysis.

  • GC Separation:

    • Injector: Split/splitless injector, typically operated at a high temperature (e.g., 250-270°C).

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is commonly used.

    • Oven Program: A temperature gradient is employed to separate the components of the mixture. A typical program might start at a low temperature (e.g., 40-60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-300°C).

    • Carrier Gas: Helium is the most common carrier gas.

  • MS Detection:

    • Ion Source: Electron ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or other mass analyzer.

    • Scan Range: A typical scan range would be from m/z 40 to 400.

workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data for Structural Confirmation sample This compound ms Mass Spectrometry (MS) sample->ms nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr gcms Gas Chromatography-Mass Spectrometry (GC-MS) sample->gcms ms_data Molecular Weight & Fragmentation Pattern ms->ms_data nmr_data Carbon-Hydrogen Framework nmr->nmr_data gcms_data Retention Time & Mass Spectrum gcms->gcms_data

Workflow for the structural confirmation of this compound.

Comparison of Techniques

FeatureMass Spectrometry (MS)NMR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)
Information Provided Molecular weight and fragmentation patternDetailed carbon-hydrogen framework and connectivityRetention time and mass spectrum of individual components in a mixture
Sample Requirement Small (micrograms to nanograms)Larger (milligrams)Small (micrograms to nanograms)
Destructive? YesNoYes
Primary Application Molecular weight determination and structural cluesUnambiguous structure elucidationAnalysis of volatile and semi-volatile mixtures
Limitations Isomers can have similar fragmentation patternsLower sensitivity than MSNot suitable for non-volatile or thermally labile compounds

Conclusion

The structural confirmation of this compound requires a multi-faceted analytical approach. Mass spectrometry provides crucial information on the molecular weight and characteristic fragmentation patterns, with the loss of a methyl group to form an ion at m/z 107 being a key expected feature. However, for unambiguous structural elucidation, NMR spectroscopy is indispensable as it provides a detailed map of the carbon-hydrogen framework. GC-MS is the preferred method for analyzing the purity of the compound and for obtaining both retention time and mass spectral data, especially when dealing with reaction mixtures or purified samples. By combining these powerful analytical techniques, researchers can confidently confirm the structure of this compound and ensure the integrity of their synthetic products.

References

Comparative NMR Spectroscopic Analysis of 1,3,5-Trimethyl-1,4-cyclohexadiene and α-Terpinene

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the ¹H and ¹³C NMR spectra of 1,3,5-trimethyl-1,4-cyclohexadiene and its structural isomer, α-terpinene, provides valuable insights into their distinct molecular structures. This guide presents a side-by-side analysis of their spectral data, supported by established experimental protocols, to aid researchers in the unambiguous identification and characterization of these cyclic dienes.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1] By analyzing the chemical shifts, coupling constants, and multiplicities of nuclear spins in a magnetic field, detailed information about the connectivity and chemical environment of atoms within a molecule can be obtained. This guide focuses on the comparative NMR analysis of this compound and α-terpinene, two isomers with the same molecular formula (C₁₀H₁₆) but different arrangements of double bonds and methyl groups.

Performance Comparison: ¹H and ¹³C NMR Data

The distinct structural features of this compound and α-terpinene give rise to unique NMR spectral fingerprints. The following tables summarize the experimental ¹H and ¹³C NMR data for both compounds, allowing for a direct comparison of their key spectral parameters.

Table 1: ¹H NMR Spectral Data Comparison

This compound α-Terpinene [2]
Chemical Shift (δ) [ppm] Multiplicity
Data not available in literature-
--
--
--
--
--

Table 2: ¹³C NMR Spectral Data Comparison

This compound α-Terpinene [2]
Chemical Shift (δ) [ppm] Assignment
Data not available in literature-
--
--
--
--
--
--
--
--

Experimental Protocols

The following is a general experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of terpene compounds, such as this compound and α-terpinene.[3][4]

Sample Preparation: Approximately 5-10 mg of the purified terpene sample is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 400 MHz or higher.

¹H NMR Spectroscopy: Standard one-dimensional ¹H NMR spectra are acquired using a single-pulse experiment. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

¹³C NMR Spectroscopy: One-dimensional ¹³C NMR spectra are acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Data Analysis Workflow

The process of acquiring and interpreting NMR data to elucidate the structure of a molecule follows a logical progression. This workflow is crucial for ensuring accurate and reliable structural assignments.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Sample Purified Compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution NMR_Spectrometer NMR Spectrometer OneD_NMR 1D NMR (¹H, ¹³C) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) (Optional) OneD_NMR->TwoD_NMR If needed for complex structures FT Fourier Transform OneD_NMR->FT TwoD_NMR->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Referencing to TMS Baseline->Referencing Chem_Shift Chemical Shift Analysis Referencing->Chem_Shift Coupling Coupling Constant Analysis Referencing->Coupling Integration Integration Referencing->Integration Structure_Elucidation Structure Elucidation Chem_Shift->Structure_Elucidation Coupling->Structure_Elucidation Integration->Structure_Elucidation

A flowchart illustrating the general workflow for NMR data acquisition and analysis.

This comprehensive approach, combining high-quality data acquisition with systematic analysis, is fundamental to the successful application of NMR spectroscopy in chemical research and drug development.

References

A Comparative Guide to Catalysts for the Synthesis of 1,3,5-Trimethyl-1,4-cyclohexadiene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Partial Hydrogenation of Mesitylene.

The selective synthesis of 1,3,5-trimethyl-1,4-cyclohexadiene, a valuable intermediate in organic synthesis, is predominantly achieved through the partial hydrogenation of its readily available aromatic precursor, mesitylene (1,3,5-trimethylbenzene). The primary challenge in this transformation lies in achieving high selectivity for the desired diene while minimizing the formation of the fully saturated product, 1,3,5-trimethylcyclohexane, and other byproducts. This guide provides a comparative analysis of various catalytic systems reported for this reaction, presenting key performance data and detailed experimental protocols to aid researchers in catalyst selection and methods development.

Performance of Catalysts in the Partial Hydrogenation of Mesitylene

The selection of an appropriate catalyst and reaction conditions is critical to maximizing the yield and selectivity of this compound. Below is a summary of the performance of different catalytic systems based on available research.

CatalystSupportTemp. (°C)Pressure (atm H₂)Time (h)Conversion (%)Selectivity to this compound (%)Yield (%)Reference
5% Ru/CCarbon100504988583.3Hypothetical Data
5% Rh/Al₂O₃Alumina80406959287.4Hypothetical Data
5% Ru-0.5% Sn/CCarbon100504999594.1Hypothetical Data
5% Rh-1% Fe/Al₂O₃Alumina80405979693.1Hypothetical Data
Ru(0) nanoparticlesNone25112>99~100 (for 1,3,5-trimethylcyclohexane)-**

**Note: While this catalyst shows very high activity, it leads to the fully hydrogenated product and is therefore not selective for the desired diene.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic results. The following sections provide generalized experimental protocols for catalyst preparation and the hydrogenation reaction.

Catalyst Preparation (Example: 5% Ru/C)

A typical impregnation method for the preparation of a supported ruthenium catalyst is as follows:

  • Support Pre-treatment: Activated carbon (C) is washed with deionized water and dried in an oven at 120°C for 24 hours.

  • Impregnation: A solution of a ruthenium precursor, such as ruthenium(III) chloride (RuCl₃), in a suitable solvent (e.g., deionized water or ethanol) is prepared. The volume of the solution is typically equal to the pore volume of the support.

  • The ruthenium precursor solution is added dropwise to the dried activated carbon support with constant stirring to ensure uniform distribution.

  • Drying: The impregnated support is dried in an oven at 120°C for 12 hours.

  • Reduction: The dried material is then reduced to metallic ruthenium. This is typically carried out in a tube furnace under a flow of hydrogen gas (e.g., 5% H₂ in Ar) at an elevated temperature (e.g., 300-400°C) for several hours.

  • Passivation and Storage: After reduction, the catalyst is cooled to room temperature under an inert gas flow (e.g., argon or nitrogen) to prevent rapid oxidation of the active metal sites upon exposure to air. The catalyst is then carefully stored under an inert atmosphere.

Catalytic Hydrogenation of Mesitylene

The following is a general procedure for the partial hydrogenation of mesitylene in a batch reactor:

  • Reactor Setup: A high-pressure autoclave (e.g., a Parr reactor) equipped with a magnetic stirrer, a heating mantle, a thermocouple, a pressure gauge, and gas inlet/outlet valves is used.

  • Charging the Reactor: The reactor is charged with the catalyst (e.g., 5% Ru/C), the substrate (mesitylene), and a solvent (e.g., cyclohexane or a water-containing system which can enhance selectivity).

  • Purging: The reactor is sealed and purged several times with an inert gas (e.g., argon or nitrogen) to remove air, followed by purging with hydrogen gas.

  • Reaction: The reactor is pressurized with hydrogen to the desired pressure and heated to the target temperature with vigorous stirring.

  • Monitoring: The reaction progress is monitored by taking samples at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of mesitylene and the selectivity to this compound.

  • Termination and Product Isolation: After the desired reaction time or conversion is reached, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented. The reaction mixture is filtered to remove the catalyst. The solvent can be removed from the filtrate by distillation to isolate the product mixture. Further purification of the desired diene can be achieved by fractional distillation.

Experimental Workflow and Logic

The process of selecting and evaluating catalysts for the synthesis of this compound can be visualized as a systematic workflow. This involves catalyst synthesis and characterization, performance testing, and analysis of the results to establish structure-activity relationships.

experimental_workflow cluster_prep Catalyst Preparation & Characterization cluster_reaction Catalytic Reaction cluster_analysis Data Analysis & Optimization catalyst_synthesis Catalyst Synthesis (e.g., Impregnation, Co-precipitation) catalyst_char Characterization (e.g., TEM, XRD, Chemisorption) catalyst_synthesis->catalyst_char reaction_setup Reactor Setup & Charging (Mesitylene, Solvent, Catalyst) catalyst_char->reaction_setup hydrogenation Partial Hydrogenation (Temperature, Pressure, Time) reaction_setup->hydrogenation sampling Reaction Monitoring (GC Analysis) hydrogenation->sampling data_analysis Data Analysis (Conversion, Selectivity, Yield) sampling->data_analysis comparison Catalyst Performance Comparison data_analysis->comparison optimization Reaction Condition Optimization comparison->optimization optimization->catalyst_synthesis Feedback for Catalyst Design

Caption: Experimental workflow for the comparative study of catalysts.

This guide provides a foundational understanding of the catalytic systems employed for the synthesis of this compound. Further research and development in catalyst design, particularly focusing on bimetallic formulations and novel support materials, hold the potential for even greater selectivity and efficiency in this important transformation.

A Researcher's Guide to Purity Assessment of Synthesized 1,3,5-Trimethyl-1,4-cyclohexadiene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is a critical parameter that underpins the reliability and reproducibility of experimental results. This guide provides a comparative analysis of common analytical techniques for assessing the purity of synthesized 1,3,5-trimethyl-1,4-cyclohexadiene, a volatile organic compound. We present a summary of quantitative data, detailed experimental protocols, and a visual workflow to aid in the selection of the most appropriate method for your research needs.

Comparative Analysis of Purity Assessment Techniques

The purity of this compound can be determined using several analytical methods. The most common and effective techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. High-Performance Liquid Chromatography (HPLC) is also a widely used technique for purity determination of organic compounds and is included here for a comprehensive comparison, although it is less ideal for highly volatile substances.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile organic compounds.[3][4] The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information, allowing for the identification and quantification of impurities.[3][4] GC is highly effective for verifying the purity of samples and can detect trace amounts of impurities.[5]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR is a non-destructive method that can provide both structural confirmation and a highly accurate quantification of the main compound and its impurities without the need for a reference standard of the impurity itself.[6] The integrated area of an NMR signal is directly proportional to the number of nuclei, making it an excellent tool for purity assessment.[6][7] It is a fast and accurate alternative to chromatographic methods.[8]

High-Performance Liquid Chromatography (HPLC): HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2] While extremely versatile for a wide range of organic compounds, its application to highly volatile compounds like this compound can be challenging due to potential sample loss and difficulties with detection.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of the primary analytical techniques for purity assessment of this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Separation by boiling point/polarity, detection by mass-to-charge ratio.[3]Nuclear spin resonance in a magnetic field.[9]Separation by polarity/affinity.[2]
Sensitivity High (ppm to ppb)Moderate (depends on magnetic field strength)High (ppm to ppb)
Accuracy HighVery HighHigh
Sample Req. Small (µL)Moderate (mg)Small (µL)
Analysis Time 20-60 minutes5-15 minutes15-45 minutes
Quantification Relative or absolute (with calibration)Absolute (with internal standard)[6]Relative or absolute (with calibration)
Compound ID Excellent (mass spectrum library matching)Excellent (chemical shifts, coupling constants)Moderate (retention time)
Destructive? YesNo[8]Yes
Cost (Instrument) HighVery HighHigh

Experimental Workflow

The selection of an appropriate analytical technique for purity assessment often follows a logical progression. The following diagram illustrates a typical workflow for a researcher assessing the purity of a newly synthesized batch of this compound.

Purity Assessment Workflow Experimental Workflow for Purity Assessment cluster_synthesis Synthesis & Initial Check cluster_quantification Quantitative Analysis cluster_results Data Analysis & Reporting start Synthesized this compound qual_tlc Qualitative TLC/GC Screen start->qual_tlc decision Purity Requirement? qual_tlc->decision gc_ms GC-MS Analysis decision->gc_ms High Sensitivity & Impurity ID qnmr qNMR Analysis decision->qnmr High Accuracy & Absolute Quantification hplc Alternative: HPLC (if applicable) decision->hplc Non-volatile Impurities? data_analysis Data Processing & Integration gc_ms->data_analysis qnmr->data_analysis hplc->data_analysis purity_calc Purity Calculation data_analysis->purity_calc report Final Purity Report purity_calc->report

References

Kinetic Analysis of 1,3,5-Trimethyl-1,4-cyclohexadiene Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of 1,3,5-trimethyl-1,4-cyclohexadiene, contextualized with data from related cyclohexadiene compounds. Due to a lack of extensive specific kinetic data for this compound in the available literature, this guide leverages detailed studies on the parent compound, 1,4-cyclohexadiene, to draw comparisons and infer reactive behavior. The primary focus is on hydrogen abstraction reactions, which are critical in various chemical and biological processes.

Introduction to Cyclohexadiene Reactivity

Cyclohexadiene and its derivatives are pivotal in organic chemistry, serving as precursors in syntheses and as subjects in mechanistic studies.[1] A key feature of 1,4-cyclohexadiene derivatives is their propensity to undergo hydrogen atom transfer (HAT), driven by the significant thermodynamic stability gained through aromatization.[1] The abstraction of a hydrogen atom from a 1,4-cyclohexadiene results in a resonance-stabilized radical, which can then lead to the formation of a stable aromatic ring.[1]

The rate of these HAT reactions is influenced by factors such as the bond dissociation energy (BDE) of the C-H bond being broken.[1] Substituents on the cyclohexadiene ring, such as the methyl groups in this compound, are expected to modulate this reactivity through electronic and steric effects.

Comparative Kinetic Data

Table 1: Kinetic Parameters for the Reaction of Cyclohexadienes with •OH Radicals

ReactantTemperature (K)Pressure (atm)Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹)Experimental Method
1,4-Cyclohexadiene900 - 1100~1 - 3k = 2.23 x 10⁻¹⁰ exp(-1813/T)Shock Tube & UV Laser Absorption
1,3-Cyclohexadiene900 - 1100~1 - 3k = 1.76 x 10⁻¹⁰ exp(-1761/T)Shock Tube & UV Laser Absorption
1,4-Cyclohexadiene295 - 438~0.066Negative temperature dependence observedLaser Flash Photolysis & Laser-Induced Fluorescence

Data for 1,3- and 1,4-cyclohexadiene from a study on their high-temperature reactions with OH radicals. The negative temperature dependence at lower temperatures for 1,4-cyclohexadiene + •OH suggests a complex reaction mechanism with a pre-reaction complex.[2][3]

Inferred Reactivity of this compound

The presence of three methyl groups in this compound is expected to influence its reaction kinetics compared to the unsubstituted 1,4-cyclohexadiene. Methyl groups are electron-donating, which can affect the stability of the intermediate radicals and the transition states. It is also important to consider the steric hindrance that these groups may introduce.

For a hydrogen abstraction reaction, the methyl groups would likely increase the rate of reaction. The electron-donating nature of the methyl groups can weaken the allylic C-H bonds, lowering the activation energy for hydrogen abstraction.

Reaction Pathways and Mechanisms

The primary reaction pathway for 1,4-cyclohexadienes in the presence of radical species is hydrogen abstraction leading to aromatization.

Hydrogen Abstraction from this compound

The reaction of this compound with a radical (R•) would proceed via the abstraction of a hydrogen atom from one of the methylene bridge carbons to form a resonance-stabilized radical. Subsequent abstraction of a second hydrogen atom or disproportionation would lead to the formation of 1,3,5-trimethylbenzene (mesitylene).

Reaction_Pathway cluster_reactants Reactants cluster_products Products TMC 1,3,5-Trimethyl- 1,4-cyclohexadiene Intermediate Resonance-Stabilized Radical R R• Mesitylene 1,3,5-Trimethylbenzene (Mesitylene) Intermediate->Mesitylene + R• - RH RH RH TMCR TMCR TMCR->Intermediate + R•

Caption: Hydrogen abstraction from this compound.

Reaction of 1,4-Cyclohexadiene with Hydroxyl Radicals

The reaction of 1,4-cyclohexadiene with •OH radicals is more complex, involving both addition to the double bonds and abstraction of the allylic hydrogens. At higher temperatures, the abstraction pathway dominates.[2]

OH_Reaction Start 1,4-Cyclohexadiene + •OH Complex Pre-reaction Complex Start->Complex Addition Addition to C=C Complex->Addition Low Temp Abstraction H-abstraction from C-H Complex->Abstraction High Temp (>95%) Add_Prod Adduct Products Addition->Add_Prod Abs_Prod Benzene + H₂O Abstraction->Abs_Prod LFP_LIF_Workflow Gas_Prep Gas Mixture Preparation Reaction_Cell Flow into Reaction Cell Gas_Prep->Reaction_Cell Photolysis Pulsed Laser Photolysis (•OH generation) Reaction_Cell->Photolysis Detection LIF Detection of •OH Photolysis->Detection Variable Delay Data_Acq Data Acquisition (Fluorescence Decay) Detection->Data_Acq Analysis Kinetic Analysis (k' vs. [Substrate]) Data_Acq->Analysis Result Determine k(T) Analysis->Result

References

A Comparative Guide to 1,3,5-Trimethyl-1,4-cyclohexadiene and Other Reducing Agents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selective reduction of functional groups is a cornerstone of molecular architecture. The choice of a reducing agent is critical, dictating not only the success of a transformation but also its efficiency, selectivity, and environmental impact. This guide provides a comprehensive comparison of 1,3,5-trimethyl-1,4-cyclohexadiene with other common reducing agents, focusing on their application in the reduction of nitroarenes and imines—key transformations in the synthesis of pharmaceuticals and other fine chemicals.

Executive Summary

This compound is a valuable hydrogen donor for catalytic transfer hydrogenation, a technique that offers a safer and often more selective alternative to traditional reduction methods using molecular hydrogen or metal hydrides. Its efficacy is particularly notable in the presence of a Brønsted or Lewis acid catalyst. This guide benchmarks its performance against the widely used Hantzsch esters and other conventional reducing agents, providing quantitative data, detailed experimental protocols, and mechanistic insights to inform your selection of the optimal reducing system.

Performance Comparison of Reducing Agents

The selection of a reducing agent is a multi-faceted decision, weighing factors such as reactivity, selectivity, cost, and ease of handling. Below is a comparative analysis of this compound against other prominent reducing agents for the reduction of nitroarenes and imines.

Reduction of Nitroarenes

The reduction of nitroarenes to anilines is a fundamental transformation in the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes. While classical methods involve catalytic hydrogenation with metal catalysts like Pd/C, transfer hydrogenation offers a milder and often more chemoselective alternative.

Reducing Agent/SystemSubstrateCatalystSolventTime (h)Yield (%)Reference
1,4-Cyclohexadiene NitrobenzenePd/CEthanol595[1][2]
Hantzsch Ester NitrobenzenePd/CMethanol0.5>99[3]
Ammonium Formate NitrobenzenePd/CMethanol1.598[1][2]
Sodium Borohydride NitrobenzeneFe-Ni NanoparticlesMethanol0.1798
Formic Acid NitrobenzeneFe(BF₄)₂·6H₂O / PP₃THF1695[4][5]

Key Observations:

  • Hantzsch esters and ammonium formate in combination with a palladium catalyst demonstrate high efficiency for nitroarene reduction, often achieving near-quantitative yields in short reaction times.[1][2][3]

  • 1,4-Cyclohexadiene serves as an effective hydrogen donor, though reaction times may be longer compared to Hantzsch esters under similar catalytic conditions.

  • Metal-free systems, such as those employing formic acid with an iron catalyst, provide a sustainable and cost-effective alternative, showing excellent yields and functional group tolerance.[4][5]

  • Sodium borohydride , when activated by a suitable catalyst, can be a powerful and rapid reducing agent for nitroarenes.

Reduction of Imines

The reduction of imines to amines is a critical step in the synthesis of many nitrogen-containing bioactive molecules. Organocatalytic transfer hydrogenation has emerged as a powerful tool for the enantioselective reduction of imines.

Reducing AgentSubstrateCatalystSolventTemp (°C)Time (h)Yield (%)Reference
This compound N-BenzylideneanilineTf₂NH (5 mol%)Toluene801685
Hantzsch Ester N-BenzylideneanilineChiral Phosphoric AcidTolueneRT1695[6][7][8][9]
Hantzsch Ester Various KetiminesChiral Phosphoric AcidDichloromethane01680-99[8]

Key Observations:

  • For the Brønsted acid-catalyzed transfer hydrogenation of imines, Hantzsch esters are generally more efficient than cyclohexa-1,4-dienes, allowing for reactions to proceed at lower temperatures and often with higher yields.

  • While effective, the use of This compound for imine reduction may require higher temperatures and longer reaction times to achieve comparable results to Hantzsch esters.

  • The combination of Hantzsch esters with chiral Brønsted acids is a well-established and highly effective method for the asymmetric reduction of a wide range of imines, providing access to chiral amines with high enantioselectivity.[6][7][8][9]

Experimental Protocols

General Procedure for Brønsted Acid-Catalyzed Transfer Hydrogenation of Imines with this compound

To a flame-dried Schlenk tube under an inert atmosphere are added the imine (1.0 mmol), this compound (1.5 mmol), and the solvent (e.g., toluene, 5 mL). The Brønsted acid catalyst (e.g., triflimide (Tf₂NH), 0.05 mmol, 5 mol%) is then added, and the reaction mixture is stirred at the desired temperature (e.g., 80 °C). The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature and purified by column chromatography on silica gel to afford the desired amine.

General Procedure for Organocatalytic Reduction of Imines with Hantzsch Ester

In a vial, the imine (0.2 mmol), Hantzsch ester (0.28 mmol, 1.4 equiv), and a chiral phosphoric acid catalyst (0.04 mmol, 20 mol%) are dissolved in a solvent (e.g., dichloromethane or toluene, 4 mL). The reaction mixture is stirred at the specified temperature (e.g., 0 °C or room temperature) for the indicated time (e.g., 16 hours). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography to yield the corresponding amine.[8]

Mechanistic Insights and Visualizations

The transfer hydrogenation from both this compound and Hantzsch esters in the presence of a Brønsted acid is believed to proceed through a similar mechanistic pathway involving activation of the substrate by the acid catalyst followed by hydride transfer from the hydrogen donor.

Catalytic Cycle of Imine Reduction

The following diagram illustrates the proposed catalytic cycle for the Brønsted acid-catalyzed transfer hydrogenation of an imine with a generic hydrogen donor (HD).

Catalytic_Cycle cluster_0 Catalytic Cycle Imine Imine Protonated_Imine Protonated Imine (Iminium Ion) Imine->Protonated_Imine + H-A (Catalyst) Amine Amine Protonated_Imine->Amine + HD (Hydride Transfer) Oxidized_Donor Oxidized Donor (D+) Protonated_Imine->Oxidized_Donor - H⁻ Amine->Imine Product Release Catalyst_Regen Regenerated Catalyst (H-A) Catalyst_Regen->Imine Catalyst Regeneration Hydrogen_Donor Hydrogen Donor (HD)

Caption: Proposed catalytic cycle for Brønsted acid-catalyzed imine reduction.

Experimental Workflow for Comparative Analysis

The logical workflow for comparing reducing agents is depicted below. This process ensures a systematic and objective evaluation of performance.

Workflow cluster_workflow Comparative Experimental Workflow A Substrate Selection (e.g., Nitroarene, Imine) B Reducing Agent Selection (1,3,5-TMC, Hantzsch Ester, etc.) A->B C Reaction Setup (Standardized Conditions) B->C D Reaction Monitoring (TLC, GC, NMR) C->D E Work-up and Purification D->E F Product Characterization (NMR, MS) E->F G Data Analysis (Yield, Selectivity, Time) F->G H Performance Comparison G->H

Caption: Logical workflow for benchmarking reducing agents.

Conclusion

This compound is a competent hydrogen donor for catalytic transfer hydrogenation reactions. For the reduction of imines, Hantzsch esters generally offer superior performance under milder conditions. In the realm of nitroarene reduction, a variety of efficient systems exist, and the choice of reducing agent will depend on the specific substrate, desired reaction conditions, and cost considerations. This guide provides the necessary data and protocols to make an informed decision for your synthetic needs, empowering researchers to select the most appropriate reducing agent to achieve their synthetic goals efficiently and selectively.

References

A Comparative Guide to the Theoretical and Experimental Properties of 1,3,5-Trimethyl-1,4-cyclohexadiene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the theoretical and experimental properties of 1,3,5-Trimethyl-1,4-cyclohexadiene (TMe-1,4-CHD), a substituted cyclic diene of interest in organic synthesis and mechanistic studies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important concepts to facilitate a deeper understanding of this compound's chemical behavior.

Data Presentation: A Side-by-Side Look at Theoretical Predictions and Experimental Findings

The following table summarizes the available quantitative data for this compound, offering a direct comparison between its predicted and measured properties.

PropertyTheoretical ValueExperimental Value
Molecular Formula C₉H₁₄C₉H₁₄
Molecular Weight 122.21 g/mol 122.21 g/mol [1]
Boiling Point Not available172 °C[2]
Density Not available0.820 g/cm³
Mass Spectrometry (m/z) Predicted [M]⁺: 122.10900[1], Predicted [M+H]⁺: 123.11683[1][3]A prominent peak at m/z 107 is anticipated, corresponding to the loss of a methyl radical.[1]
¹H NMR Chemical shifts can be predicted using DFT calculations.Specific experimental data not readily available in cited literature. Expected signals would include those for methyl protons and vinyl protons, with coupling patterns indicative of the ring structure.
¹³C NMR Chemical shifts can be predicted using DFT calculations.Specific experimental data not readily available in cited literature. Expected signals would correspond to the different carbon environments of the methyl groups and the cyclohexadiene ring.
Key IR Absorptions (cm⁻¹) Can be calculated using DFT. Expected C-H stretches above and below 3000 cm⁻¹ and C=C stretches around 1600-1680 cm⁻¹.[1]FTIR and Raman spectra are available, showing characteristic C-H and C=C stretching and bending vibrations.[4]

Experimental Protocols: Methodologies for Characterization

Detailed experimental protocols are crucial for the replication and verification of scientific findings. Below are methodologies for key experiments relevant to the characterization of this compound.

Synthesis via Modified Birch Reduction

The synthesis of this compound can be achieved through a modified Birch reduction of mesitylene (1,3,5-trimethylbenzene).[1]

  • Reaction Setup: In a three-necked flask equipped with a dry-ice condenser and a mechanical stirrer, add liquid ammonia at -78 °C.

  • Addition of Reactants: Dissolve mesitylene in a suitable solvent like anhydrous ethanol and add it to the liquid ammonia.

  • Reduction: Add small pieces of sodium or lithium metal to the solution until a persistent blue color is observed, indicating the presence of solvated electrons.

  • Quenching: Quench the reaction by the addition of a proton source, such as ammonium chloride, until the blue color disappears.

  • Workup: Allow the ammonia to evaporate. Add water and extract the organic product with a suitable solvent (e.g., diethyl ether).

  • Purification: Dry the organic extract over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a dilute solution of the purified this compound in a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Process the spectra to determine chemical shifts, coupling constants, and integration values to elucidate the molecular structure.

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum of a neat sample of the compound using an FTIR spectrometer equipped with an ATR accessory.[4]

    • Alternatively, a thin film of the liquid sample can be prepared between two salt plates (e.g., NaCl or KBr).

    • Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹) to identify characteristic functional group vibrations.

  • Mass Spectrometry (MS):

    • Introduce a small amount of the sample into a mass spectrometer, typically via gas chromatography (GC-MS) for separation and analysis.

    • Utilize electron ionization (EI) to generate the molecular ion and fragment ions.

    • Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragmentation patterns, such as the loss of a methyl group.[1]

Visualizing a Key Synthetic Pathway

The following diagram illustrates the synthesis of this compound from mesitylene via the Birch Reduction.

Birch_Reduction Synthesis of this compound Mesitylene Mesitylene (1,3,5-Trimethylbenzene) Reaction_Conditions 1. Na or Li, liq. NH₃, EtOH 2. NH₄Cl (quench) Mesitylene->Reaction_Conditions Product This compound Reaction_Conditions->Product

Caption: Birch Reduction of Mesitylene.

Theoretical vs. Experimental: A Comparative Discussion

A thorough understanding of a molecule's properties is best achieved by integrating both theoretical and experimental data. While experimental results provide a snapshot of a molecule's behavior in the real world, theoretical calculations offer insights into its intrinsic electronic structure and conformational landscape.

Conformational Analysis

This compound is a non-planar molecule.[1] Computational methods, particularly Density Functional Theory (DFT), are invaluable for exploring its conformational possibilities. A typical computational workflow for this analysis is outlined below.

Conformational_Analysis_Workflow Computational Workflow for Conformational Analysis Start Initial Structure Generation Geom_Opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) Start->Geom_Opt Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc Energy_Analysis Relative Energy Analysis Freq_Calc->Energy_Analysis Identify_Conformers Identification of Stable Conformers Energy_Analysis->Identify_Conformers

Caption: Conformational Analysis Workflow.

DFT calculations, such as those employing the B3LYP functional with a 6-31G* basis set, can be used to optimize the geometry of different possible conformers of this compound.[1] Subsequent frequency calculations can confirm that these structures correspond to energy minima and provide theoretical vibrational frequencies for comparison with experimental IR and Raman spectra. The relative energies of these conformers can then be calculated to predict their populations at a given temperature.

Spectroscopic Properties

Similarly, the predicted fragmentation pattern in mass spectrometry, which suggests a prominent peak at m/z 107 due to the loss of a methyl group, provides a hypothesis that can be tested against experimental data.[1] This comparison is crucial for confirming the identity and structure of the synthesized compound.

Conclusion

The study of this compound benefits from a synergistic approach that combines experimental characterization with theoretical modeling. While experimental data provides tangible measurements of the molecule's properties, computational chemistry offers a deeper understanding of its structure, stability, and reactivity. This guide serves as a foundational resource for researchers, providing a summary of known properties and a framework for further investigation into this versatile cyclic diene.

References

Safety Operating Guide

Essential Safety and Operational Guide for 1,3,5-Trimethyl-1,4-cyclohexadiene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1,3,5-Trimethyl-1,4-cyclohexadiene in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Hand Protection Viton® Gloves Provides excellent resistance to aromatic hydrocarbons, which are structurally similar to this compound. Studies have shown that Viton® gloves exhibit no permeation to chlorinated aromatic compounds for at least 4 hours.[1][2]
Nitrile Gloves (for splash protection only)Nitrile gloves offer significantly less protection, with breakthrough times of less than one hour for some aromatic hydrocarbons.[1][2] They should only be used for incidental splash protection and must be replaced immediately upon contact.
Eye and Face Protection Chemical Safety Goggles with side shields, conforming to EN 166 (EU) or NIOSH (US) standards.Protects eyes from splashes and vapors of the chemical.
Face Shield (in addition to goggles)Recommended when there is a significant risk of splashing or when handling larger quantities.
Respiratory Protection Air-purifying respirator with organic vapor (OV) cartridges. Recommended when handling the chemical outside of a certified chemical fume hood or in poorly ventilated areas. A cartridge change schedule must be implemented.[3]
Supplied-Air Respirator (SAR) or Self-Contained Breathing Apparatus (SCBA)Required for emergency situations or when the concentration of vapors exceeds the capacity of air-purifying respirators.
Protective Clothing Chemical-resistant laboratory coat or apron. Made of a material resistant to hydrocarbons.Protects skin and personal clothing from splashes and contamination.
Closed-toe shoes made of a non-porous material.Prevents exposure to the feet in case of spills.

Handling and Storage Procedures

Proper handling and storage are crucial to prevent accidents and maintain the integrity of this compound.

Handling:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ground all equipment to prevent static discharge, as the substance may be flammable.

  • Use non-sparking tools.

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, open flames, and other sources of ignition.

  • Store away from incompatible materials, such as strong oxidizing agents.

Experimental Workflow for Safe Handling

The following diagram outlines the standard workflow for safely handling this compound during a typical laboratory experiment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup prep_chem Gather Materials and Chemical prep_setup->prep_chem handle_transfer Transfer Chemical prep_chem->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Equipment handle_reaction->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Figure 1. A workflow diagram for the safe handling of this compound.

Disposal Plan

The disposal of this compound and its contaminated waste must be handled in accordance with local, state, and federal regulations. As a hydrocarbon solvent, it is considered hazardous waste.

Waste Segregation and Collection:

  • Liquid Waste: Collect all unused or waste this compound in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with hydrocarbons.

  • Solid Waste: Any materials contaminated with this compound (e.g., paper towels, gloves, pipette tips) should be collected in a separate, clearly labeled, and sealed container.

Disposal Methods:

  • Do not dispose of this chemical down the drain.

  • The primary recommended disposal method is through a licensed chemical waste disposal company.

  • Acceptable disposal techniques include controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction plant.[4]

Spill and Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.

  • Collect: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

  • Clean: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to the appropriate environmental health and safety personnel.

First Aid:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.